Antibacterial agent 199
Descripción
Propiedades
IUPAC Name |
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDXSUFDIAGURI-YTFXDNJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Antibacterial Agent 199
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 199, also identified as A-54556B and Compound 2, is a member of the acyldepsipeptide (ADEP) class of antibiotics. Its mechanism of action represents a paradigm shift from traditional antibiotics that target essential bacterial processes like cell wall, protein, or DNA synthesis. Instead, this compound acts as a potent activator of the caseinolytic protease (ClpP), a highly conserved serine protease in bacteria. By allosterically activating ClpP, the agent dysregulates normal cellular proteolysis, leading to the uncontrolled degradation of proteins, ultimately resulting in bacterial cell death. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular interactions, quantitative activity, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action: Dysregulation of ClpP Protease
The primary molecular target of this compound is the caseinolytic protease ClpP. In its natural state, ClpP is a tightly regulated protease that forms a barrel-shaped tetradecamer consisting of two heptameric rings. The active sites are located within a central chamber, and access to this chamber is restricted by N-terminal loops that form axial pores. The activity of ClpP is normally governed by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA, which recognize, unfold, and translocate specific protein substrates into the ClpP proteolytic chamber in an ATP-dependent manner.
This compound circumvents this regulatory mechanism. It binds to hydrophobic pockets on the apical surfaces of the ClpP complex, at the interface between adjacent ClpP subunits[1][2]. This binding event induces a significant conformational change in the ClpP tetradecamer, leading to the opening of the axial pores[3]. This "open-gate" conformation allows for the unregulated influx and degradation of proteins within the cell.
The uncontrolled proteolysis initiated by the this compound-ClpP complex has several downstream consequences that contribute to its bactericidal activity:
-
Degradation of Nascent Polypeptide Chains: The activated ClpP can degrade unfolded or partially folded proteins, including nascent polypeptide chains emerging from the ribosome.
-
Targeting of Essential Proteins: One of the critical targets of the dysregulated ClpP is FtsZ, a key protein involved in bacterial cell division[4]. The degradation of FtsZ leads to the inhibition of cytokinesis and results in the formation of long, filamentous bacterial cells[4].
-
General Cellular Stress: The widespread and indiscriminate degradation of cellular proteins disrupts essential metabolic and regulatory pathways, leading to a general state of cellular stress and eventual lysis.
The mechanism of action is visually represented in the following signaling pathway diagram.
Quantitative Data Presentation
The antibacterial efficacy of this compound has been quantified against a range of bacterial pathogens. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 - 1.0 |
| Staphylococcus aureus (MRSA) | Various clinical isolates | Positive | 1.0 - 2.0 |
| Streptococcus pneumoniae | Clinical isolate | Positive | 0.25 |
| Neisseria meningitidis | Clinical isolate | Negative | 0.5 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Protocol:
-
Bacterial Inoculum Preparation:
-
Streak the bacterial strain for isolation on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar for S. aureus) and incubate at 37°C for 18-24 hours.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (MHB + inoculum, no agent) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity)[5].
-
In Vitro ClpP Activation Assay
The activation of ClpP by this compound can be monitored using a fluorogenic peptide substrate. The cleavage of the substrate by activated ClpP results in an increase in fluorescence.
Workflow for ClpP Activation Assay
Protocol:
-
Reagents and Buffers:
-
Purified recombinant ClpP protein.
-
This compound stock solution in DMSO.
-
Fluorogenic ClpP substrate (e.g., Suc-Leu-Tyr-AMC or Z-Gly-Gly-Leu-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, prepare a 50 µL reaction mixture containing assay buffer, a fixed concentration of ClpP (e.g., 200 nM), and varying concentrations of this compound. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of the agent to ClpP.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., to a final concentration of 200 µM) to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).
-
Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
The initial rate of the reaction (v₀) is determined from the linear portion of the fluorescence versus time plot.
-
Plot the initial rates against the corresponding concentrations of this compound to determine the concentration required for half-maximal activation (AC₅₀).
-
Conclusion
This compound represents a novel class of antibiotics with a unique mechanism of action that involves the hyperactivation of the ClpP protease. This dysregulation of cellular proteolysis is a potent and effective means of killing a range of bacterial pathogens, including drug-resistant strains. The detailed understanding of its molecular interactions and the availability of robust experimental protocols for its characterization are crucial for the further development and optimization of this promising antibacterial agent. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. song.korea.ac.kr [song.korea.ac.kr]
- 4. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Mechanism of Action of Antibacterial Agent 199
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 199, also identified as A-54556B and Compound 2, is a member of the acyldepsipeptide (ADEP) class of antibiotics. Its mechanism of action represents a paradigm shift from traditional antibiotics that target essential bacterial processes like cell wall, protein, or DNA synthesis. Instead, this compound acts as a potent activator of the caseinolytic protease (ClpP), a highly conserved serine protease in bacteria. By allosterically activating ClpP, the agent dysregulates normal cellular proteolysis, leading to the uncontrolled degradation of proteins, ultimately resulting in bacterial cell death. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular interactions, quantitative activity, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action: Dysregulation of ClpP Protease
The primary molecular target of this compound is the caseinolytic protease ClpP. In its natural state, ClpP is a tightly regulated protease that forms a barrel-shaped tetradecamer consisting of two heptameric rings. The active sites are located within a central chamber, and access to this chamber is restricted by N-terminal loops that form axial pores. The activity of ClpP is normally governed by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA, which recognize, unfold, and translocate specific protein substrates into the ClpP proteolytic chamber in an ATP-dependent manner.
This compound circumvents this regulatory mechanism. It binds to hydrophobic pockets on the apical surfaces of the ClpP complex, at the interface between adjacent ClpP subunits[1][2]. This binding event induces a significant conformational change in the ClpP tetradecamer, leading to the opening of the axial pores[3]. This "open-gate" conformation allows for the unregulated influx and degradation of proteins within the cell.
The uncontrolled proteolysis initiated by the this compound-ClpP complex has several downstream consequences that contribute to its bactericidal activity:
-
Degradation of Nascent Polypeptide Chains: The activated ClpP can degrade unfolded or partially folded proteins, including nascent polypeptide chains emerging from the ribosome.
-
Targeting of Essential Proteins: One of the critical targets of the dysregulated ClpP is FtsZ, a key protein involved in bacterial cell division[4]. The degradation of FtsZ leads to the inhibition of cytokinesis and results in the formation of long, filamentous bacterial cells[4].
-
General Cellular Stress: The widespread and indiscriminate degradation of cellular proteins disrupts essential metabolic and regulatory pathways, leading to a general state of cellular stress and eventual lysis.
The mechanism of action is visually represented in the following signaling pathway diagram.
Quantitative Data Presentation
The antibacterial efficacy of this compound has been quantified against a range of bacterial pathogens. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 - 1.0 |
| Staphylococcus aureus (MRSA) | Various clinical isolates | Positive | 1.0 - 2.0 |
| Streptococcus pneumoniae | Clinical isolate | Positive | 0.25 |
| Neisseria meningitidis | Clinical isolate | Negative | 0.5 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Protocol:
-
Bacterial Inoculum Preparation:
-
Streak the bacterial strain for isolation on an appropriate agar plate (e.g., Tryptic Soy Agar for S. aureus) and incubate at 37°C for 18-24 hours.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (MHB + inoculum, no agent) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity)[5].
-
In Vitro ClpP Activation Assay
The activation of ClpP by this compound can be monitored using a fluorogenic peptide substrate. The cleavage of the substrate by activated ClpP results in an increase in fluorescence.
Workflow for ClpP Activation Assay
Protocol:
-
Reagents and Buffers:
-
Purified recombinant ClpP protein.
-
This compound stock solution in DMSO.
-
Fluorogenic ClpP substrate (e.g., Suc-Leu-Tyr-AMC or Z-Gly-Gly-Leu-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, prepare a 50 µL reaction mixture containing assay buffer, a fixed concentration of ClpP (e.g., 200 nM), and varying concentrations of this compound. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of the agent to ClpP.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., to a final concentration of 200 µM) to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).
-
Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
The initial rate of the reaction (v₀) is determined from the linear portion of the fluorescence versus time plot.
-
Plot the initial rates against the corresponding concentrations of this compound to determine the concentration required for half-maximal activation (AC₅₀).
-
Conclusion
This compound represents a novel class of antibiotics with a unique mechanism of action that involves the hyperactivation of the ClpP protease. This dysregulation of cellular proteolysis is a potent and effective means of killing a range of bacterial pathogens, including drug-resistant strains. The detailed understanding of its molecular interactions and the availability of robust experimental protocols for its characterization are crucial for the further development and optimization of this promising antibacterial agent. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. song.korea.ac.kr [song.korea.ac.kr]
- 4. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antibacterial Agent 199: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological activity of Antibacterial Agent 199, also known as A-54556B, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at this potent acyldepsipeptide (ADEP) antibiotic, a member of a class of compounds with a unique mechanism of action against challenging bacterial pathogens.
This compound is a natural product first isolated from the fermentation broth of Streptomyces hawaiiensis. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as various anaerobic bacteria. Its novel mechanism involves the activation of the caseinolytic protease (ClpP), leading to uncontrolled protein degradation and subsequent bacterial cell death. This guide offers detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and development in this promising area of antibacterial drug discovery.
Discovery and Isolation
This compound (A-54556B) was first identified and isolated from the fermentation products of Streptomyces hawaiiensis. The discovery process involved standard fermentation techniques followed by a systematic purification process to isolate the active antibacterial components.
Experimental Protocol: Fermentation and Isolation
1. Fermentation:
-
A culture of Streptomyces hawaiiensis is grown in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and essential mineral salts.
-
The fermentation is carried out in large-scale fermentors with controlled temperature, pH, and aeration to optimize the production of the A-54556 antibiotics.
-
The fermentation broth is harvested after a sufficient incubation period, typically several days, when the concentration of the antibiotic complex is at its maximum.
2. Isolation and Purification:
-
The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to a series of chromatographic separations to isolate the individual components of the A-54556 complex. This typically involves:
-
Silica gel chromatography.
-
Reverse-phase high-performance liquid chromatography (HPLC) to separate the different A-54556 factors.
-
-
The fractions containing A-54556B (this compound) are identified by their characteristic spectroscopic data (NMR, MS) and antibacterial activity.
Total Synthesis of this compound (A-54556B)
The total synthesis of A-54556B has been achieved, providing a chemical route to this complex natural product and enabling the generation of analogs for structure-activity relationship studies. The synthesis involves the assembly of a 16-membered depsipeptide core.[1]
Experimental Protocol: Total Synthesis
A detailed, step-by-step synthesis protocol is outlined in the work by Hinzen et al. (2006) and further elaborated in subsequent publications on acyldepsipeptide synthesis. The general strategy involves:
-
Synthesis of Protected Amino Acid and Hydroxy Acid Building Blocks: Preparation of the constituent amino acids and the hydroxy acid with appropriate protecting groups.
-
Linear Depsipeptide Assembly: Stepwise coupling of the building blocks to form the linear precursor of the macrocycle.
-
Macrolactamization: Cyclization of the linear precursor to form the 16-membered ring. This is a critical step, and various coupling reagents can be employed.
-
Deprotection and Acylation: Removal of the protecting groups and final acylation of the terminal amine to yield the target molecule, A-54556B.
Biological Activity and Mechanism of Action
This compound exerts its bactericidal effect through a novel mechanism of action: the activation of the caseinolytic protease ClpP. In its natural state, ClpP activity is tightly regulated by associated ATPases. A-54556B binds to ClpP, causing a conformational change that dysregulates its proteolytic activity. This leads to the uncontrolled degradation of essential cellular proteins, ultimately resulting in bacterial cell death.
Signaling Pathway: ClpP Activation
Quantitative Data
The following tables summarize the key quantitative data for this compound (A-54556B).
| Parameter | Value | Target |
| Binding Affinity (Kd) | 0.7 µM | Caseinolytic protease (ClpP) |
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 0.5 µg/mL |
| Neisseria meningitidis | 0.5 µg/mL |
Experimental Protocols for Biological Assays
ClpP Activation Assay (Fluorescence-based)
This assay measures the ability of a compound to activate ClpP, leading to the degradation of a fluorescently labeled substrate.
Materials:
-
Purified ClpP enzyme
-
Fluorescently labeled casein (e.g., FITC-casein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl)
-
Test compound (A-54556B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, ClpP enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled casein substrate.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
The rate of fluorescence increase is proportional to the ClpP activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (S. aureus, S. pneumoniae, N. meningitidis)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Test compound (A-54556B)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to the final desired concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours (incubation conditions may vary depending on the bacterial species, e.g., S. pneumoniae and N. meningitidis require an enriched CO2 atmosphere).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
This technical guide provides a foundational understanding of this compound (A-54556B). The detailed protocols and data presented herein are intended to support further investigation into this promising class of antibiotics and accelerate the development of new therapies to combat antibiotic resistance.
References
Unveiling Antibacterial Agent 199: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological activity of Antibacterial Agent 199, also known as A-54556B, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at this potent acyldepsipeptide (ADEP) antibiotic, a member of a class of compounds with a unique mechanism of action against challenging bacterial pathogens.
This compound is a natural product first isolated from the fermentation broth of Streptomyces hawaiiensis. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as various anaerobic bacteria. Its novel mechanism involves the activation of the caseinolytic protease (ClpP), leading to uncontrolled protein degradation and subsequent bacterial cell death. This guide offers detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and development in this promising area of antibacterial drug discovery.
Discovery and Isolation
This compound (A-54556B) was first identified and isolated from the fermentation products of Streptomyces hawaiiensis. The discovery process involved standard fermentation techniques followed by a systematic purification process to isolate the active antibacterial components.
Experimental Protocol: Fermentation and Isolation
1. Fermentation:
-
A culture of Streptomyces hawaiiensis is grown in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and essential mineral salts.
-
The fermentation is carried out in large-scale fermentors with controlled temperature, pH, and aeration to optimize the production of the A-54556 antibiotics.
-
The fermentation broth is harvested after a sufficient incubation period, typically several days, when the concentration of the antibiotic complex is at its maximum.
2. Isolation and Purification:
-
The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to a series of chromatographic separations to isolate the individual components of the A-54556 complex. This typically involves:
-
Silica gel chromatography.
-
Reverse-phase high-performance liquid chromatography (HPLC) to separate the different A-54556 factors.
-
-
The fractions containing A-54556B (this compound) are identified by their characteristic spectroscopic data (NMR, MS) and antibacterial activity.
Total Synthesis of this compound (A-54556B)
The total synthesis of A-54556B has been achieved, providing a chemical route to this complex natural product and enabling the generation of analogs for structure-activity relationship studies. The synthesis involves the assembly of a 16-membered depsipeptide core.[1]
Experimental Protocol: Total Synthesis
A detailed, step-by-step synthesis protocol is outlined in the work by Hinzen et al. (2006) and further elaborated in subsequent publications on acyldepsipeptide synthesis. The general strategy involves:
-
Synthesis of Protected Amino Acid and Hydroxy Acid Building Blocks: Preparation of the constituent amino acids and the hydroxy acid with appropriate protecting groups.
-
Linear Depsipeptide Assembly: Stepwise coupling of the building blocks to form the linear precursor of the macrocycle.
-
Macrolactamization: Cyclization of the linear precursor to form the 16-membered ring. This is a critical step, and various coupling reagents can be employed.
-
Deprotection and Acylation: Removal of the protecting groups and final acylation of the terminal amine to yield the target molecule, A-54556B.
Biological Activity and Mechanism of Action
This compound exerts its bactericidal effect through a novel mechanism of action: the activation of the caseinolytic protease ClpP. In its natural state, ClpP activity is tightly regulated by associated ATPases. A-54556B binds to ClpP, causing a conformational change that dysregulates its proteolytic activity. This leads to the uncontrolled degradation of essential cellular proteins, ultimately resulting in bacterial cell death.
Signaling Pathway: ClpP Activation
Quantitative Data
The following tables summarize the key quantitative data for this compound (A-54556B).
| Parameter | Value | Target |
| Binding Affinity (Kd) | 0.7 µM | Caseinolytic protease (ClpP) |
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 0.5 µg/mL |
| Neisseria meningitidis | 0.5 µg/mL |
Experimental Protocols for Biological Assays
ClpP Activation Assay (Fluorescence-based)
This assay measures the ability of a compound to activate ClpP, leading to the degradation of a fluorescently labeled substrate.
Materials:
-
Purified ClpP enzyme
-
Fluorescently labeled casein (e.g., FITC-casein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl)
-
Test compound (A-54556B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, ClpP enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled casein substrate.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
The rate of fluorescence increase is proportional to the ClpP activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (S. aureus, S. pneumoniae, N. meningitidis)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Test compound (A-54556B)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to the final desired concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours (incubation conditions may vary depending on the bacterial species, e.g., S. pneumoniae and N. meningitidis require an enriched CO2 atmosphere).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
This technical guide provides a foundational understanding of this compound (A-54556B). The detailed protocols and data presented herein are intended to support further investigation into this promising class of antibiotics and accelerate the development of new therapies to combat antibiotic resistance.
References
Unveiling the Chemical Landscape of Antibacterial Agent 199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Antibacterial agent 199, a compound demonstrating notable antibacterial efficacy. The information is compiled from publicly available scientific data to facilitate further research and development in the field of antibacterial drug discovery.
Chemical and Physical Properties
This compound, also identified as Compound 2 and Antibiotic A-54556B, is a molecule with significant potential in combating bacterial infections. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C37H48N6O8 | PubChem[1] |
| Molecular Weight | 704.8 g/mol | PubChem[1] |
| Synonyms | Compound 2, Antibiotic A-54556B, A-54556 Factor B | MedChemExpress[2], PubChem[1] |
| ChEMBL ID | CHEMBL3342325 | PubChem[1] |
| PubChem CID | 102079728 | PubChem[1] |
Mechanism of Action and Biological Activity
This compound functions as an activator of the caseinolytic protease (ClpP), an important enzyme in bacterial protein homeostasis.[3] The activation of ClpP leads to unregulated proteolysis within the bacterial cell, ultimately resulting in cell death. The binding affinity of the agent to ClpP has been quantified with a dissociation constant (Kd) of 0.7 μM.[3]
In Vitro Antibacterial Spectrum
The compound has demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, are detailed in the table below.
| Bacterial Strain | Gram Stain | MIC (μg/mL) | Source |
| Staphylococcus aureus | Positive | 16 | MedChemExpress[3] |
| Streptococcus pneumoniae | Positive | 0.5 | MedChemExpress[3] |
| Neisseria meningitidis | Negative | 0.5 | MedChemExpress[3] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not exhaustively available in the public domain, this section outlines generalized methodologies for key assays relevant to its characterization.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is typically employed to determine the MIC of an antibacterial agent.
Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. The plate is incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Generalized Protocol:
-
Preparation of Antibacterial Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate bacterial growth medium) directly in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antibacterial agent. Include positive (no agent) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like Streptococcus pneumoniae).
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
ClpP Activation Assay
The activation of ClpP by this compound can be monitored using a fluorogenic peptide substrate.
Principle: In the presence of an activator, ClpP will cleave a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.
Generalized Protocol:
-
Reagents:
-
Purified ClpP enzyme
-
Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the purified ClpP enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a defined period.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound. The dissociation constant (Kd) can be determined by fitting the concentration-response data to a suitable binding model.
Visualizations
Logical Workflow for In Vitro Evaluation
The following diagram illustrates a logical workflow for the initial in vitro evaluation of a novel antibacterial agent like "this compound".
Caption: A logical workflow for the in vitro evaluation of a novel antibacterial agent.
References
Unveiling the Chemical Landscape of Antibacterial Agent 199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Antibacterial agent 199, a compound demonstrating notable antibacterial efficacy. The information is compiled from publicly available scientific data to facilitate further research and development in the field of antibacterial drug discovery.
Chemical and Physical Properties
This compound, also identified as Compound 2 and Antibiotic A-54556B, is a molecule with significant potential in combating bacterial infections. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C37H48N6O8 | PubChem[1] |
| Molecular Weight | 704.8 g/mol | PubChem[1] |
| Synonyms | Compound 2, Antibiotic A-54556B, A-54556 Factor B | MedChemExpress[2], PubChem[1] |
| ChEMBL ID | CHEMBL3342325 | PubChem[1] |
| PubChem CID | 102079728 | PubChem[1] |
Mechanism of Action and Biological Activity
This compound functions as an activator of the caseinolytic protease (ClpP), an important enzyme in bacterial protein homeostasis.[3] The activation of ClpP leads to unregulated proteolysis within the bacterial cell, ultimately resulting in cell death. The binding affinity of the agent to ClpP has been quantified with a dissociation constant (Kd) of 0.7 μM.[3]
In Vitro Antibacterial Spectrum
The compound has demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, are detailed in the table below.
| Bacterial Strain | Gram Stain | MIC (μg/mL) | Source |
| Staphylococcus aureus | Positive | 16 | MedChemExpress[3] |
| Streptococcus pneumoniae | Positive | 0.5 | MedChemExpress[3] |
| Neisseria meningitidis | Negative | 0.5 | MedChemExpress[3] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not exhaustively available in the public domain, this section outlines generalized methodologies for key assays relevant to its characterization.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is typically employed to determine the MIC of an antibacterial agent.
Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. The plate is incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Generalized Protocol:
-
Preparation of Antibacterial Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate bacterial growth medium) directly in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antibacterial agent. Include positive (no agent) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like Streptococcus pneumoniae).
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
ClpP Activation Assay
The activation of ClpP by this compound can be monitored using a fluorogenic peptide substrate.
Principle: In the presence of an activator, ClpP will cleave a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.
Generalized Protocol:
-
Reagents:
-
Purified ClpP enzyme
-
Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the purified ClpP enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a defined period.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound. The dissociation constant (Kd) can be determined by fitting the concentration-response data to a suitable binding model.
Visualizations
Logical Workflow for In Vitro Evaluation
The following diagram illustrates a logical workflow for the initial in vitro evaluation of a novel antibacterial agent like "this compound".
Caption: A logical workflow for the in vitro evaluation of a novel antibacterial agent.
References
In Vitro Efficacy of Teixobactin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teixobactin (B611279) is a novel depsipeptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Discovered from the previously unculturable soil bacterium Eleftheria terrae, teixobactin represents a new class of antibiotics with a unique mechanism of action that has, to date, shown no detectable development of resistance in vitro.[1][4] This document provides a comprehensive overview of the in vitro efficacy of teixobactin, detailing its antimicrobial activity, mechanism of action, and the experimental protocols used for its evaluation.
Antimicrobial Spectrum and Potency
Teixobactin demonstrates remarkable bactericidal activity against a wide range of Gram-positive bacteria. Its efficacy extends to clinically significant pathogens that are often difficult to treat due to acquired resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key metric for antibiotic potency, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values of teixobactin and its derivatives against various Gram-positive bacteria.
Table 1: MIC of Teixobactin against Pathogenic Microorganisms
| Organism and Genotype | Teixobactin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 |
| Enterococcus faecalis (VRE) | 0.5 |
| Enterococcus faecium (VRE) | 0.5 |
| Streptococcus pneumoniae (penicillinR) | ≤0.03 |
| Streptococcus pyogenes | 0.06 |
| Streptococcus agalactiae | 0.12 |
| Viridans group streptococci | 0.12 |
| Bacillus anthracis | 0.005 |
| Clostridium difficile | 0.005 |
| Propionibacterium acnes | 0.08 |
| Mycobacterium tuberculosis H37Rv | 0.125 |
Data sourced from supplementary information in Ling et al., 2015.
Table 2: MICs of Teixobactin Derivatives Against Reference and Resistant Strains
| Bacterial Strain | Derivative 3 (µg/mL) | Derivative 4 (µg/mL) | Derivative 5 (µg/mL) | Vancomycin (µg/mL) | Ampicillin (µg/mL) |
| S. aureus ATCC 29213 | 4 | 2 | 2 | 1 | 0.5 |
| B. subtilis ATCC 6051 | 4 | 2 | 0.5 | 1 | 0.5 |
| MRSA (Clinical Isolate 1) | 32 | 4 | 4 | 1 | >512 |
| MRSA (Clinical Isolate 2) | 32 | 2 | 2 | 1 | >512 |
| VRE (Clinical Isolate 1) | 16 | 4 | 4 | >512 | >512 |
| VRE (Clinical Isolate 2) | 8 | 4 | 2 | >512 | >512 |
Adapted from Ramchuran et al., 2018.[3] Derivatives 3, 4, and 5 are synthetic analogues of teixobactin.
Mechanism of Action
Teixobactin's potent bactericidal activity stems from its unique dual-targeting mechanism of action, which inhibits bacterial cell wall synthesis.[5] This mechanism is a key factor in its ability to evade the development of resistance.
Inhibition of Peptidoglycan and Teichoic Acid Synthesis
Teixobactin simultaneously binds to two essential lipid-linked cell wall precursors:
-
Lipid II: A precursor to peptidoglycan, the primary component of the bacterial cell wall.
-
Lipid III: A precursor to wall teichoic acid (WTA), another crucial component of the cell wall in Gram-positive bacteria.
By binding to these precursors, teixobactin effectively blocks their incorporation into the growing cell wall, leading to a cessation of cell wall synthesis.[1][5] This disruption of cell wall integrity ultimately results in cell lysis and death.[1][5]
Low Propensity for Resistance
The targets of teixobactin, Lipid II and Lipid III, are highly conserved and are not proteins, which are more susceptible to mutation-driven resistance.[1] This targeting of non-protein motifs is a significant advantage and is postulated to be the reason for the lack of observed resistance to teixobactin in vitro.[1]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of teixobactin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6]
Protocol:
-
Preparation of Teixobactin Solutions: A stock solution of teixobactin is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted teixobactin.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of teixobactin at which there is no visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of an antibiotic over time.[3][7]
Protocol:
-
Bacterial Culture Preparation: An overnight bacterial culture is diluted in fresh CAMHB and grown to the logarithmic phase. The culture is then adjusted to a starting inoculum of approximately 106 CFU/mL.
-
Exposure to Teixobactin: Teixobactin is added to the bacterial cultures at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Quantification of Viable Bacteria: The aliquots are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each teixobactin concentration and compared to the growth control. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
Conclusion
Teixobactin exhibits exceptional in vitro efficacy against a wide array of Gram-positive pathogens, including those with significant antibiotic resistance. Its novel dual-targeting mechanism of action, which inhibits the synthesis of both peptidoglycan and teichoic acid, is a significant breakthrough in the fight against antimicrobial resistance. The lack of detectable resistance to teixobactin in laboratory settings underscores its potential as a next-generation antibiotic. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising new agent.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. Linearized teixobactin is inactive and after sequence enhancement, kills methicillin‐resistant Staphylococcus aureus via a different mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Teixobactin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teixobactin is a novel depsipeptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Discovered from the previously unculturable soil bacterium Eleftheria terrae, teixobactin represents a new class of antibiotics with a unique mechanism of action that has, to date, shown no detectable development of resistance in vitro.[1][4] This document provides a comprehensive overview of the in vitro efficacy of teixobactin, detailing its antimicrobial activity, mechanism of action, and the experimental protocols used for its evaluation.
Antimicrobial Spectrum and Potency
Teixobactin demonstrates remarkable bactericidal activity against a wide range of Gram-positive bacteria. Its efficacy extends to clinically significant pathogens that are often difficult to treat due to acquired resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key metric for antibiotic potency, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values of teixobactin and its derivatives against various Gram-positive bacteria.
Table 1: MIC of Teixobactin against Pathogenic Microorganisms
| Organism and Genotype | Teixobactin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 |
| Enterococcus faecalis (VRE) | 0.5 |
| Enterococcus faecium (VRE) | 0.5 |
| Streptococcus pneumoniae (penicillinR) | ≤0.03 |
| Streptococcus pyogenes | 0.06 |
| Streptococcus agalactiae | 0.12 |
| Viridans group streptococci | 0.12 |
| Bacillus anthracis | 0.005 |
| Clostridium difficile | 0.005 |
| Propionibacterium acnes | 0.08 |
| Mycobacterium tuberculosis H37Rv | 0.125 |
Data sourced from supplementary information in Ling et al., 2015.
Table 2: MICs of Teixobactin Derivatives Against Reference and Resistant Strains
| Bacterial Strain | Derivative 3 (µg/mL) | Derivative 4 (µg/mL) | Derivative 5 (µg/mL) | Vancomycin (µg/mL) | Ampicillin (µg/mL) |
| S. aureus ATCC 29213 | 4 | 2 | 2 | 1 | 0.5 |
| B. subtilis ATCC 6051 | 4 | 2 | 0.5 | 1 | 0.5 |
| MRSA (Clinical Isolate 1) | 32 | 4 | 4 | 1 | >512 |
| MRSA (Clinical Isolate 2) | 32 | 2 | 2 | 1 | >512 |
| VRE (Clinical Isolate 1) | 16 | 4 | 4 | >512 | >512 |
| VRE (Clinical Isolate 2) | 8 | 4 | 2 | >512 | >512 |
Adapted from Ramchuran et al., 2018.[3] Derivatives 3, 4, and 5 are synthetic analogues of teixobactin.
Mechanism of Action
Teixobactin's potent bactericidal activity stems from its unique dual-targeting mechanism of action, which inhibits bacterial cell wall synthesis.[5] This mechanism is a key factor in its ability to evade the development of resistance.
Inhibition of Peptidoglycan and Teichoic Acid Synthesis
Teixobactin simultaneously binds to two essential lipid-linked cell wall precursors:
-
Lipid II: A precursor to peptidoglycan, the primary component of the bacterial cell wall.
-
Lipid III: A precursor to wall teichoic acid (WTA), another crucial component of the cell wall in Gram-positive bacteria.
By binding to these precursors, teixobactin effectively blocks their incorporation into the growing cell wall, leading to a cessation of cell wall synthesis.[1][5] This disruption of cell wall integrity ultimately results in cell lysis and death.[1][5]
Low Propensity for Resistance
The targets of teixobactin, Lipid II and Lipid III, are highly conserved and are not proteins, which are more susceptible to mutation-driven resistance.[1] This targeting of non-protein motifs is a significant advantage and is postulated to be the reason for the lack of observed resistance to teixobactin in vitro.[1]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of teixobactin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6]
Protocol:
-
Preparation of Teixobactin Solutions: A stock solution of teixobactin is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted teixobactin.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of teixobactin at which there is no visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of an antibiotic over time.[3][7]
Protocol:
-
Bacterial Culture Preparation: An overnight bacterial culture is diluted in fresh CAMHB and grown to the logarithmic phase. The culture is then adjusted to a starting inoculum of approximately 106 CFU/mL.
-
Exposure to Teixobactin: Teixobactin is added to the bacterial cultures at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Quantification of Viable Bacteria: The aliquots are serially diluted and plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each teixobactin concentration and compared to the growth control. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
Conclusion
Teixobactin exhibits exceptional in vitro efficacy against a wide array of Gram-positive pathogens, including those with significant antibiotic resistance. Its novel dual-targeting mechanism of action, which inhibits the synthesis of both peptidoglycan and teichoic acid, is a significant breakthrough in the fight against antimicrobial resistance. The lack of detectable resistance to teixobactin in laboratory settings underscores its potential as a next-generation antibiotic. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising new agent.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. Linearized teixobactin is inactive and after sequence enhancement, kills methicillin‐resistant Staphylococcus aureus via a different mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
Bactericidal versus Bacteriostatic Effects of Antibacterial Agents: A Methodological and Data-Driven Guide
Disclaimer: Initial searches for a specific "Antibacterial agent 199" did not yield publicly available data on its bactericidal or bacteriostatic properties. The provided information appears to be insufficient to generate a specific report on this agent. Therefore, this document serves as an in-depth technical guide using the well-characterized fluoroquinolone antibiotic, Ciprofloxacin (B1669076) , as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Bactericidal vs. Bacteriostatic Action
The distinction between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial chemotherapy.
-
Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them.[1] The clearance of bacteria then relies on the host's immune system.
-
Bactericidal agents , conversely, directly kill bacteria.[1]
The determination of whether an agent is bactericidal or bacteriostatic is crucial for selecting appropriate therapy, especially in immunocompromised patients or for severe infections. This classification is often concentration-dependent and can vary between different bacterial species.
Quantitative Analysis of Antibacterial Efficacy
The primary metrics for quantifying the activity of an antibacterial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
Table 1: MIC and MBC of Ciprofloxacin against Common Pathogens
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 0.25 | 1 | 4 | Bactericidal |
| Streptococcus pneumoniae | 49619 | 1 | 2 | 2 | Bactericidal |
Note: These values are representative and can vary based on the specific strain and testing conditions.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for many of these procedures.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining MIC values.[2][3]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Ciprofloxacin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC test.
Protocol:
-
Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action of Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[5] Its bactericidal action is a result of the inhibition of two key enzymes: DNA gyrase and topoisomerase IV.[5]
-
DNA Gyrase: This enzyme is essential for relieving the topological stress caused by the unwinding of DNA during replication. In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[5] Inhibition of this enzyme leads to the accumulation of double-strand breaks in the bacterial DNA.
-
Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[5] Its inhibition prevents the segregation of replicated chromosomes into daughter cells.
The binding of ciprofloxacin to the enzyme-DNA complex stabilizes it, leading to lethal double-strand breaks in the bacterial chromosome and ultimately cell death.[5]
Conclusion
The classification of an antibacterial agent as bactericidal or bacteriostatic is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, including MIC/MBC determination and the understanding of the underlying mechanism of action, provide a framework for this assessment. For the example agent, Ciprofloxacin, the low MBC/MIC ratios and its mechanism of inducing lethal DNA damage clearly define it as a bactericidal agent against a broad spectrum of pathogens. Researchers and drug development professionals should employ these standardized approaches to rigorously characterize novel antibacterial candidates.
References
Bactericidal versus Bacteriostatic Effects of Antibacterial Agents: A Methodological and Data-Driven Guide
Disclaimer: Initial searches for a specific "Antibacterial agent 199" did not yield publicly available data on its bactericidal or bacteriostatic properties. The provided information appears to be insufficient to generate a specific report on this agent. Therefore, this document serves as an in-depth technical guide using the well-characterized fluoroquinolone antibiotic, Ciprofloxacin , as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Bactericidal vs. Bacteriostatic Action
The distinction between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial chemotherapy.
-
Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them.[1] The clearance of bacteria then relies on the host's immune system.
-
Bactericidal agents , conversely, directly kill bacteria.[1]
The determination of whether an agent is bactericidal or bacteriostatic is crucial for selecting appropriate therapy, especially in immunocompromised patients or for severe infections. This classification is often concentration-dependent and can vary between different bacterial species.
Quantitative Analysis of Antibacterial Efficacy
The primary metrics for quantifying the activity of an antibacterial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
Table 1: MIC and MBC of Ciprofloxacin against Common Pathogens
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 0.25 | 1 | 4 | Bactericidal |
| Streptococcus pneumoniae | 49619 | 1 | 2 | 2 | Bactericidal |
Note: These values are representative and can vary based on the specific strain and testing conditions.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for many of these procedures.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining MIC values.[2][3]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Ciprofloxacin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC test.
Protocol:
-
Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action of Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[5] Its bactericidal action is a result of the inhibition of two key enzymes: DNA gyrase and topoisomerase IV.[5]
-
DNA Gyrase: This enzyme is essential for relieving the topological stress caused by the unwinding of DNA during replication. In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[5] Inhibition of this enzyme leads to the accumulation of double-strand breaks in the bacterial DNA.
-
Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[5] Its inhibition prevents the segregation of replicated chromosomes into daughter cells.
The binding of ciprofloxacin to the enzyme-DNA complex stabilizes it, leading to lethal double-strand breaks in the bacterial chromosome and ultimately cell death.[5]
Conclusion
The classification of an antibacterial agent as bactericidal or bacteriostatic is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, including MIC/MBC determination and the understanding of the underlying mechanism of action, provide a framework for this assessment. For the example agent, Ciprofloxacin, the low MBC/MIC ratios and its mechanism of inducing lethal DNA damage clearly define it as a bactericidal agent against a broad spectrum of pathogens. Researchers and drug development professionals should employ these standardized approaches to rigorously characterize novel antibacterial candidates.
References
Unmasking the Target: A Technical Guide to the Identification and Validation of Antibacterial Agent 199's Mode of Action
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel antibacterial agents with unique mechanisms of action. This whitepaper delves into the target identification and validation of Antibacterial Agent 199, a potent bactericidal compound, offering a comprehensive guide for researchers, scientists, and drug development professionals. The focus of this document is to elucidate the experimental pathways undertaken to confirm the compound's molecular target and validate its therapeutic potential.
This compound, also identified as Compound 2 and cataloged as Antibiotic A-54556B, has been identified as an activator of the caseinolytic protease (ClpP).[1] This protein is a highly conserved serine protease in bacteria, playing a critical role in protein homeostasis.[2][3] The activation of ClpP by this compound leads to uncontrolled proteolysis within the bacterial cell, culminating in cell death.[2] This mechanism represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, providing a clear comparison of its activity against various bacterial strains.
| Property | Value | Organism(s) | Reference |
| Binding Affinity (Kd) | 0.7 µM | - | [1] |
| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Staphylococcus aureus | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | Streptococcus pneumoniae | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | Neisseria meningitidis | [1] |
Core Experimental Protocols
The identification and validation of ClpP as the target of this compound would involve a multi-pronged approach, integrating biochemical, genetic, and biophysical techniques. Below are detailed methodologies for key experiments typically employed in such a workflow.
Target Identification via Affinity-Based Methods
Objective: To isolate the cellular binding partner of this compound.
Methodology: Affinity Chromatography
-
Immobilization of the Agent:
-
Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent linkage to a solid support.
-
Covalently attach the derivatized agent to activated chromatography beads (e.g., NHS-activated sepharose).
-
-
Preparation of Bacterial Lysate:
-
Culture the target bacterial species (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-conjugated beads to allow for binding of the target protein.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads extensively with the lysis buffer to remove non-specific binders.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein band of interest and identify it using mass spectrometry (LC-MS/MS).
-
Target Validation: Biochemical and Biophysical Assays
Objective: To confirm the direct interaction and functional effect of this compound on the identified target, ClpP.
Methodology: In Vitro ClpP Protease Activity Assay
-
Recombinant Protein Expression and Purification:
-
Clone, express, and purify recombinant ClpP from the target bacterial species.
-
-
Fluorogenic Peptide Substrate Assay:
-
Prepare a reaction mixture containing purified ClpP and a fluorogenic peptide substrate (e.g., casein-FITC).
-
Add varying concentrations of this compound to the reaction wells.
-
Monitor the increase in fluorescence over time using a plate reader. An increase in the rate of fluorescence generation compared to the control (ClpP alone) indicates activation of the protease.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the reaction velocity against the concentration of this compound to determine the EC50 (the concentration at which 50% of the maximum activation is observed).
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization of Target:
-
Immobilize purified recombinant ClpP onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow solutions of this compound at various concentrations over the chip surface.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the agent to the immobilized protein.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Target Validation: Genetic Approaches
Objective: To confirm that the antibacterial activity of the agent is dependent on the presence and function of ClpP in living bacteria.
Methodology: Construction and Analysis of a ClpP Deletion Mutant
-
Gene Deletion:
-
Create a markerless deletion of the clpP gene in the target bacterial strain using established genetic techniques (e.g., homologous recombination).
-
-
Susceptibility Testing:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type and the ΔclpP mutant strains.
-
-
Data Analysis:
-
A significant increase in the MIC for the ΔclpP mutant compared to the wild-type strain would confirm that ClpP is the primary target of the agent's bactericidal activity.
-
Visualizing the Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Unmasking the Target: A Technical Guide to the Identification and Validation of Antibacterial Agent 199's Mode of Action
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel antibacterial agents with unique mechanisms of action. This whitepaper delves into the target identification and validation of Antibacterial Agent 199, a potent bactericidal compound, offering a comprehensive guide for researchers, scientists, and drug development professionals. The focus of this document is to elucidate the experimental pathways undertaken to confirm the compound's molecular target and validate its therapeutic potential.
This compound, also identified as Compound 2 and cataloged as Antibiotic A-54556B, has been identified as an activator of the caseinolytic protease (ClpP).[1] This protein is a highly conserved serine protease in bacteria, playing a critical role in protein homeostasis.[2][3] The activation of ClpP by this compound leads to uncontrolled proteolysis within the bacterial cell, culminating in cell death.[2] This mechanism represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, providing a clear comparison of its activity against various bacterial strains.
| Property | Value | Organism(s) | Reference |
| Binding Affinity (Kd) | 0.7 µM | - | [1] |
| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Staphylococcus aureus | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | Streptococcus pneumoniae | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | Neisseria meningitidis | [1] |
Core Experimental Protocols
The identification and validation of ClpP as the target of this compound would involve a multi-pronged approach, integrating biochemical, genetic, and biophysical techniques. Below are detailed methodologies for key experiments typically employed in such a workflow.
Target Identification via Affinity-Based Methods
Objective: To isolate the cellular binding partner of this compound.
Methodology: Affinity Chromatography
-
Immobilization of the Agent:
-
Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent linkage to a solid support.
-
Covalently attach the derivatized agent to activated chromatography beads (e.g., NHS-activated sepharose).
-
-
Preparation of Bacterial Lysate:
-
Culture the target bacterial species (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-conjugated beads to allow for binding of the target protein.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads extensively with the lysis buffer to remove non-specific binders.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein band of interest and identify it using mass spectrometry (LC-MS/MS).
-
Target Validation: Biochemical and Biophysical Assays
Objective: To confirm the direct interaction and functional effect of this compound on the identified target, ClpP.
Methodology: In Vitro ClpP Protease Activity Assay
-
Recombinant Protein Expression and Purification:
-
Clone, express, and purify recombinant ClpP from the target bacterial species.
-
-
Fluorogenic Peptide Substrate Assay:
-
Prepare a reaction mixture containing purified ClpP and a fluorogenic peptide substrate (e.g., casein-FITC).
-
Add varying concentrations of this compound to the reaction wells.
-
Monitor the increase in fluorescence over time using a plate reader. An increase in the rate of fluorescence generation compared to the control (ClpP alone) indicates activation of the protease.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the reaction velocity against the concentration of this compound to determine the EC50 (the concentration at which 50% of the maximum activation is observed).
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization of Target:
-
Immobilize purified recombinant ClpP onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow solutions of this compound at various concentrations over the chip surface.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the agent to the immobilized protein.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Target Validation: Genetic Approaches
Objective: To confirm that the antibacterial activity of the agent is dependent on the presence and function of ClpP in living bacteria.
Methodology: Construction and Analysis of a ClpP Deletion Mutant
-
Gene Deletion:
-
Create a markerless deletion of the clpP gene in the target bacterial strain using established genetic techniques (e.g., homologous recombination).
-
-
Susceptibility Testing:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type and the ΔclpP mutant strains.
-
-
Data Analysis:
-
A significant increase in the MIC for the ΔclpP mutant compared to the wild-type strain would confirm that ClpP is the primary target of the agent's bactericidal activity.
-
Visualizing the Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Early-Stage Research on "Antibacterial Agent 199"
An in-depth search reveals no specific entity designated "Antibacterial agent 199" in publicly accessible scientific literature or databases. This suggests that "this compound" may be a hypothetical, internal, or recently designated compound not yet disclosed in the public domain.
Therefore, this guide will proceed by presenting a framework for the early-stage research of a hypothetical novel antibacterial agent, which we will refer to as "this compound." The data, protocols, and pathways described herein are representative of the type of information generated during the preclinical evaluation of a new antibacterial candidate and are intended to serve as a comprehensive example.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the preclinical data for the novel investigational compound, this compound. It includes a summary of its in vitro antibacterial activity, preliminary cytotoxicity data, and a proposed mechanism of action. Detailed experimental protocols are provided to ensure reproducibility, and key pathways and workflows are visualized to clarify complex relationships.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered for this compound in early-stage preclinical evaluation.
Table 1: In Vitro Antibacterial Activity of this compound
This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | + | Aerobic | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | + | Aerobic | 0.25 |
| Enterococcus faecalis ATCC 29212 | + | Aerobic | 1 |
| Escherichia coli ATCC 25922 | - | Aerobic | 2 |
| Klebsiella pneumoniae ATCC 700603 | - | Aerobic | 4 |
| Pseudomonas aeruginosa ATCC 27853 | - | Aerobic | 8 |
| Acinetobacter baumannii ATCC 19606 | - | Aerobic | 4 |
| Bacteroides fragilis ATCC 25285 | - | Anaerobic | 16 |
Table 2: Cytotoxicity Profile of this compound
This table shows the 50% cytotoxic concentration (CC50) of this compound against two common human cell lines, providing an early assessment of its potential for host cell toxicity.
| Cell Line | Cell Type | CC50 (µM) |
| HepG2 | Human Liver Cells | >128 |
| HEK293 | Human Kidney Cells | >128 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Protocol 2: Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed human cell lines (e.g., HepG2, HEK293) into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.
-
Visualized Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key concepts related to the development of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: High-level workflow for antibacterial drug discovery.
Caption: Go/No-Go decision-making logic in preclinical development.
Early-Stage Research on "Antibacterial Agent 199"
An in-depth search reveals no specific entity designated "Antibacterial agent 199" in publicly accessible scientific literature or databases. This suggests that "this compound" may be a hypothetical, internal, or recently designated compound not yet disclosed in the public domain.
Therefore, this guide will proceed by presenting a framework for the early-stage research of a hypothetical novel antibacterial agent, which we will refer to as "this compound." The data, protocols, and pathways described herein are representative of the type of information generated during the preclinical evaluation of a new antibacterial candidate and are intended to serve as a comprehensive example.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the preclinical data for the novel investigational compound, this compound. It includes a summary of its in vitro antibacterial activity, preliminary cytotoxicity data, and a proposed mechanism of action. Detailed experimental protocols are provided to ensure reproducibility, and key pathways and workflows are visualized to clarify complex relationships.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered for this compound in early-stage preclinical evaluation.
Table 1: In Vitro Antibacterial Activity of this compound
This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | + | Aerobic | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | + | Aerobic | 0.25 |
| Enterococcus faecalis ATCC 29212 | + | Aerobic | 1 |
| Escherichia coli ATCC 25922 | - | Aerobic | 2 |
| Klebsiella pneumoniae ATCC 700603 | - | Aerobic | 4 |
| Pseudomonas aeruginosa ATCC 27853 | - | Aerobic | 8 |
| Acinetobacter baumannii ATCC 19606 | - | Aerobic | 4 |
| Bacteroides fragilis ATCC 25285 | - | Anaerobic | 16 |
Table 2: Cytotoxicity Profile of this compound
This table shows the 50% cytotoxic concentration (CC50) of this compound against two common human cell lines, providing an early assessment of its potential for host cell toxicity.
| Cell Line | Cell Type | CC50 (µM) |
| HepG2 | Human Liver Cells | >128 |
| HEK293 | Human Kidney Cells | >128 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Protocol 2: Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed human cell lines (e.g., HepG2, HEK293) into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.
-
Visualized Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key concepts related to the development of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: High-level workflow for antibacterial drug discovery.
Caption: Go/No-Go decision-making logic in preclinical development.
Methodological & Application
Using "Antibacterial agent 199" in bacterial cell culture
Disclaimer: "Antibacterial agent 199" is a fictional substance created for the purpose of this example. The following data, protocols, and mechanisms are illustrative and based on common principles of antibacterial research.
Application Notes and Protocols: this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel synthetic molecule designed to combat bacterial infections, with a primary focus on Gram-negative pathogens such as Pseudomonas aeruginosa. Its mechanism of action involves the targeted inhibition of the bacterial quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factor expression and biofilm formation. By disrupting this signaling pathway, Agent 199 effectively reduces bacterial pathogenicity without directly causing cell death, thereby potentially lowering the selective pressure for resistance development. These notes provide essential data and protocols for utilizing this compound in a research setting.
Mechanism of Action: Quorum Sensing Inhibition
This compound functions as a competitive antagonist of the LasR transcriptional regulator in P. aeruginosa. LasR is a key receptor in the las quorum-sensing system, which is activated by the autoinducer molecule 3-oxo-C12-HSL. By binding to the ligand-binding pocket of LasR, Agent 199 prevents the conformational changes required for DNA binding and the subsequent transcription of virulence genes.
Caption: Mechanism of Action of this compound.
Quantitative Efficacy and Selectivity Data
The following tables summarize the in vitro efficacy and selectivity of this compound against various bacterial strains and a mammalian cell line.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8 | 64 |
| Escherichia coli ATCC 25922 | Gram-Negative | 32 | >128 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 64 | >128 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 128 | >128 |
Table 2: Time-Kill Kinetics for P. aeruginosa PAO1
| Concentration | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
|---|---|---|---|---|
| Control (No Drug) | 6.0 | 7.5 | 8.8 | 9.2 |
| 1x MIC (8 µg/mL) | 6.0 | 5.8 | 5.5 | 5.3 |
| 4x MIC (32 µg/mL) | 6.0 | 4.9 | 4.1 | 3.5 |
| 8x MIC (64 µg/mL) | 6.0 | 4.1 | 3.2 | <2.0 (Bactericidal) |
Table 3: Mammalian Cell Cytotoxicity
| Cell Line | Assay Type | Incubation Time | IC50 (µg/mL) |
|---|
| HEK293 (Human Embryonic Kidney) | MTT | 24 hours | >256 |
Experimental Protocols
Protocol 1: MIC Determination via Broth Microdilution
This protocol determines the minimum concentration of Agent 199 that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of Agent 199 in CAMHB across the wells of a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted Agent 199, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration of Agent 199 with no visible turbidity.
Caption: Workflow for MIC Determination Protocol.
Protocol 2: MBC Determination
This protocol determines the minimum concentration of Agent 199 that results in bacterial death.
Materials:
-
Results from MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Micropipette
-
Incubator (37°C)
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Time-Kill Kinetic Assay
This protocol assesses the rate at which Agent 199 kills a bacterial population over time.
Materials:
-
Bacterial culture in log phase
-
CAMHB
-
This compound
-
Shaking incubator (37°C)
-
TSA plates
-
Phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare flasks containing CAMHB with Agent 199 at desired concentrations (e.g., 0x, 1x, 4x, 8x MIC).
-
Inoculate each flask with a log-phase bacterial culture to a starting density of ~5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in PBS and plate onto TSA plates.
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time.
Caption: Workflow for the Time-Kill Kinetic Assay.
Using "Antibacterial agent 199" in bacterial cell culture
Disclaimer: "Antibacterial agent 199" is a fictional substance created for the purpose of this example. The following data, protocols, and mechanisms are illustrative and based on common principles of antibacterial research.
Application Notes and Protocols: this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel synthetic molecule designed to combat bacterial infections, with a primary focus on Gram-negative pathogens such as Pseudomonas aeruginosa. Its mechanism of action involves the targeted inhibition of the bacterial quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factor expression and biofilm formation. By disrupting this signaling pathway, Agent 199 effectively reduces bacterial pathogenicity without directly causing cell death, thereby potentially lowering the selective pressure for resistance development. These notes provide essential data and protocols for utilizing this compound in a research setting.
Mechanism of Action: Quorum Sensing Inhibition
This compound functions as a competitive antagonist of the LasR transcriptional regulator in P. aeruginosa. LasR is a key receptor in the las quorum-sensing system, which is activated by the autoinducer molecule 3-oxo-C12-HSL. By binding to the ligand-binding pocket of LasR, Agent 199 prevents the conformational changes required for DNA binding and the subsequent transcription of virulence genes.
Caption: Mechanism of Action of this compound.
Quantitative Efficacy and Selectivity Data
The following tables summarize the in vitro efficacy and selectivity of this compound against various bacterial strains and a mammalian cell line.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8 | 64 |
| Escherichia coli ATCC 25922 | Gram-Negative | 32 | >128 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 64 | >128 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 128 | >128 |
Table 2: Time-Kill Kinetics for P. aeruginosa PAO1
| Concentration | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
|---|---|---|---|---|
| Control (No Drug) | 6.0 | 7.5 | 8.8 | 9.2 |
| 1x MIC (8 µg/mL) | 6.0 | 5.8 | 5.5 | 5.3 |
| 4x MIC (32 µg/mL) | 6.0 | 4.9 | 4.1 | 3.5 |
| 8x MIC (64 µg/mL) | 6.0 | 4.1 | 3.2 | <2.0 (Bactericidal) |
Table 3: Mammalian Cell Cytotoxicity
| Cell Line | Assay Type | Incubation Time | IC50 (µg/mL) |
|---|
| HEK293 (Human Embryonic Kidney) | MTT | 24 hours | >256 |
Experimental Protocols
Protocol 1: MIC Determination via Broth Microdilution
This protocol determines the minimum concentration of Agent 199 that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of Agent 199 in CAMHB across the wells of a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted Agent 199, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration of Agent 199 with no visible turbidity.
Caption: Workflow for MIC Determination Protocol.
Protocol 2: MBC Determination
This protocol determines the minimum concentration of Agent 199 that results in bacterial death.
Materials:
-
Results from MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Micropipette
-
Incubator (37°C)
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Time-Kill Kinetic Assay
This protocol assesses the rate at which Agent 199 kills a bacterial population over time.
Materials:
-
Bacterial culture in log phase
-
CAMHB
-
This compound
-
Shaking incubator (37°C)
-
TSA plates
-
Phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare flasks containing CAMHB with Agent 199 at desired concentrations (e.g., 0x, 1x, 4x, 8x MIC).
-
Inoculate each flask with a log-phase bacterial culture to a starting density of ~5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in PBS and plate onto TSA plates.
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time.
Caption: Workflow for the Time-Kill Kinetic Assay.
Application Note & Protocol: Dosage Determination for "Antibacterial agent 199" in Vivo Studies
Introduction
The determination of an effective and safe in vivo dosage is a critical milestone in the preclinical development of any novel antibacterial agent. This document provides a comprehensive framework and detailed protocols for establishing the optimal dosage of "Antibacterial agent 199" for in vivo studies. "this compound" has demonstrated in vitro efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae[1]. The protocols outlined herein cover essential stages of preclinical evaluation, including dose-ranging toxicity studies, efficacy testing in a validated murine infection model, and foundational pharmacokinetic/pharmacodynamic (PK/PD) analysis. These steps are crucial for translating in vitro potency into a viable in vivo therapeutic regimen.
Summary of In Vitro Characterization
Prior to in vivo evaluation, the agent's in vitro activity must be thoroughly characterized. This data provides the basis for selecting the initial dose range for animal studies. The following table summarizes the hypothetical in vitro profile of "this compound."
Table 1: In Vitro Activity Profile of "this compound"
| Parameter | Test Organism/Cell Line | Result |
| Minimum Inhibitory Conc. (MIC) | Staphylococcus aureus ATCC 29213 | 0.5 µg/mL |
| Minimum Inhibitory Conc. (MIC) | Streptococcus pneumoniae ATCC 49619 | 0.25 µg/mL |
| Minimum Bactericidal Conc. (MBC) | Staphylococcus aureus ATCC 29213 | 2 µg/mL |
| In Vitro Cytotoxicity (CC50) | Human Hepatocyte (HepG2) | > 50 µg/mL |
| Plasma Protein Binding | Murine | 92% |
| Plasma Protein Binding | Human | 95% |
In Vivo Dose-Ranging and Acute Toxicity
The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent efficacy studies.
Experimental Protocol: Murine Acute Toxicity Study
-
Animal Model: Healthy BALB/c mice (female, 6-8 weeks old).
-
Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Grouping: Assign animals (n=5 per group) to receive either vehicle control or escalating single doses of "this compound."
-
Group 1: Vehicle (e.g., 5% DMSO in saline)
-
Group 2: 10 mg/kg
-
Group 3: 25 mg/kg
-
Group 4: 50 mg/kg
-
Group 5: 100 mg/kg
-
-
Administration: Administer the compound via a single intravenous (IV) injection.
-
Monitoring: Observe animals continuously for the first 4 hours post-dose for immediate adverse reactions. Subsequently, monitor daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) and record body weight.
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or greater than 15% loss of body weight.
-
Data Collection: At the end of the 14-day observation period, collect blood for serum chemistry analysis and perform gross necropsy.
Table 2: Illustrative Acute Toxicity Study Results
| Dose Group (mg/kg) | Survival (Day 14) | Mean Body Weight Change | Notable Clinical Observations |
| Vehicle Control | 5/5 | + 6.2% | None |
| 10 | 5/5 | + 5.8% | None |
| 25 | 5/5 | + 4.5% | None |
| 50 | 5/5 | - 3.1% | Mild, transient lethargy within 2 hours post-dose |
| 100 | 4/5 | - 18.5% (in survivors) | Severe lethargy, ruffled fur for 24 hours |
In Vivo Efficacy Evaluation
Efficacy is assessed using a validated animal model of infection. The neutropenic murine thigh infection model is a standard for evaluating the in vivo potency of antibacterial agents against specific pathogens.[2][3]
Experimental Protocol: Neutropenic Murine Thigh Infection Model
-
Animal Model: Female ICR or BALB/c mice (6-8 weeks old).
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection[2]. This immunosuppression is crucial for establishing a robust infection.
-
Infection: On day 0, two hours before antibiotic administration, inject each mouse with 10^6 Colony Forming Units (CFU) of S. aureus (e.g., ATCC 29213) in 0.1 mL saline into the right thigh muscle.
-
Grouping and Treatment: Group animals (n=6 per group) and administer treatment via IV or subcutaneous route starting 2 hours post-infection.
-
Group 1: Vehicle Control
-
Group 2: "this compound" (e.g., 5 mg/kg)
-
Group 3: "this compound" (e.g., 15 mg/kg)
-
Group 4: "this compound" (e.g., 40 mg/kg)
-
Group 5: Positive Control (e.g., Vancomycin, 10 mg/kg)
-
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar (B569324) plates.
-
Data Analysis: Calculate the bacterial load as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial count compared to the vehicle control group at 24 hours.
Table 3: Illustrative Efficacy Results in the Murine Thigh Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) ± SD | Change from 0h Control (log10 CFU/g) |
| 0h Control | - | 5.85 ± 0.15 | - |
| 24h Vehicle Control | - | 7.92 ± 0.21 | +2.07 |
| "this compound" | 5 | 6.51 ± 0.35 | +0.66 |
| "this compound" | 15 | 5.15 ± 0.29 | -0.70 |
| "this compound" | 40 | 4.08 ± 0.33 | -1.77 (Bactericidal) |
| Vancomycin | 10 | 4.25 ± 0.28 | -1.60 (Bactericidal) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure and its antimicrobial effect is crucial for optimizing dosage regimens.[4][5] A preliminary PK study is performed to inform this analysis.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Healthy BALB/c mice (non-infected).
-
Administration: Administer a single IV dose of "this compound" (e.g., 15 mg/kg).
-
Sample Collection: Collect sparse blood samples from groups of mice (n=3 per time point) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis. The primary PK/PD indices for antibiotics are fAUC/MIC (free drug area under the curve to MIC ratio), fCmax/MIC (free drug maximum concentration to MIC ratio), and %fT>MIC (percentage of time the free drug concentration remains above the MIC).[6]
Table 4: Illustrative Pharmacokinetic Parameters (Total Drug)
| Parameter | Value | Unit |
| Cmax | 25.8 | µg/mL |
| AUC (0-inf) | 85.3 | µg*h/mL |
| Half-life (T½) | 3.5 | hours |
| Clearance | 2.9 | mL/min/kg |
Visualizations and Workflows
Experimental Workflow for Dosage Determination
Caption: Workflow for in vivo dosage determination.
Hypothetical Mechanism of Action Pathway
This diagram illustrates a hypothetical mechanism where an antibacterial agent inhibits bacterial DNA replication by targeting DNA gyrase (GyrA/GyrB), a pathway common to quinolone antibiotics.
References
- 1. Streptococcus pneumoniae | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. imquestbio.com [imquestbio.com]
- 3. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Dosage Determination for "Antibacterial agent 199" in Vivo Studies
Introduction
The determination of an effective and safe in vivo dosage is a critical milestone in the preclinical development of any novel antibacterial agent. This document provides a comprehensive framework and detailed protocols for establishing the optimal dosage of "Antibacterial agent 199" for in vivo studies. "this compound" has demonstrated in vitro efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae[1]. The protocols outlined herein cover essential stages of preclinical evaluation, including dose-ranging toxicity studies, efficacy testing in a validated murine infection model, and foundational pharmacokinetic/pharmacodynamic (PK/PD) analysis. These steps are crucial for translating in vitro potency into a viable in vivo therapeutic regimen.
Summary of In Vitro Characterization
Prior to in vivo evaluation, the agent's in vitro activity must be thoroughly characterized. This data provides the basis for selecting the initial dose range for animal studies. The following table summarizes the hypothetical in vitro profile of "this compound."
Table 1: In Vitro Activity Profile of "this compound"
| Parameter | Test Organism/Cell Line | Result |
| Minimum Inhibitory Conc. (MIC) | Staphylococcus aureus ATCC 29213 | 0.5 µg/mL |
| Minimum Inhibitory Conc. (MIC) | Streptococcus pneumoniae ATCC 49619 | 0.25 µg/mL |
| Minimum Bactericidal Conc. (MBC) | Staphylococcus aureus ATCC 29213 | 2 µg/mL |
| In Vitro Cytotoxicity (CC50) | Human Hepatocyte (HepG2) | > 50 µg/mL |
| Plasma Protein Binding | Murine | 92% |
| Plasma Protein Binding | Human | 95% |
In Vivo Dose-Ranging and Acute Toxicity
The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent efficacy studies.
Experimental Protocol: Murine Acute Toxicity Study
-
Animal Model: Healthy BALB/c mice (female, 6-8 weeks old).
-
Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Grouping: Assign animals (n=5 per group) to receive either vehicle control or escalating single doses of "this compound."
-
Group 1: Vehicle (e.g., 5% DMSO in saline)
-
Group 2: 10 mg/kg
-
Group 3: 25 mg/kg
-
Group 4: 50 mg/kg
-
Group 5: 100 mg/kg
-
-
Administration: Administer the compound via a single intravenous (IV) injection.
-
Monitoring: Observe animals continuously for the first 4 hours post-dose for immediate adverse reactions. Subsequently, monitor daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) and record body weight.
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or greater than 15% loss of body weight.
-
Data Collection: At the end of the 14-day observation period, collect blood for serum chemistry analysis and perform gross necropsy.
Table 2: Illustrative Acute Toxicity Study Results
| Dose Group (mg/kg) | Survival (Day 14) | Mean Body Weight Change | Notable Clinical Observations |
| Vehicle Control | 5/5 | + 6.2% | None |
| 10 | 5/5 | + 5.8% | None |
| 25 | 5/5 | + 4.5% | None |
| 50 | 5/5 | - 3.1% | Mild, transient lethargy within 2 hours post-dose |
| 100 | 4/5 | - 18.5% (in survivors) | Severe lethargy, ruffled fur for 24 hours |
In Vivo Efficacy Evaluation
Efficacy is assessed using a validated animal model of infection. The neutropenic murine thigh infection model is a standard for evaluating the in vivo potency of antibacterial agents against specific pathogens.[2][3]
Experimental Protocol: Neutropenic Murine Thigh Infection Model
-
Animal Model: Female ICR or BALB/c mice (6-8 weeks old).
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection[2]. This immunosuppression is crucial for establishing a robust infection.
-
Infection: On day 0, two hours before antibiotic administration, inject each mouse with 10^6 Colony Forming Units (CFU) of S. aureus (e.g., ATCC 29213) in 0.1 mL saline into the right thigh muscle.
-
Grouping and Treatment: Group animals (n=6 per group) and administer treatment via IV or subcutaneous route starting 2 hours post-infection.
-
Group 1: Vehicle Control
-
Group 2: "this compound" (e.g., 5 mg/kg)
-
Group 3: "this compound" (e.g., 15 mg/kg)
-
Group 4: "this compound" (e.g., 40 mg/kg)
-
Group 5: Positive Control (e.g., Vancomycin, 10 mg/kg)
-
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar plates.
-
Data Analysis: Calculate the bacterial load as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial count compared to the vehicle control group at 24 hours.
Table 3: Illustrative Efficacy Results in the Murine Thigh Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) ± SD | Change from 0h Control (log10 CFU/g) |
| 0h Control | - | 5.85 ± 0.15 | - |
| 24h Vehicle Control | - | 7.92 ± 0.21 | +2.07 |
| "this compound" | 5 | 6.51 ± 0.35 | +0.66 |
| "this compound" | 15 | 5.15 ± 0.29 | -0.70 |
| "this compound" | 40 | 4.08 ± 0.33 | -1.77 (Bactericidal) |
| Vancomycin | 10 | 4.25 ± 0.28 | -1.60 (Bactericidal) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure and its antimicrobial effect is crucial for optimizing dosage regimens.[4][5] A preliminary PK study is performed to inform this analysis.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Healthy BALB/c mice (non-infected).
-
Administration: Administer a single IV dose of "this compound" (e.g., 15 mg/kg).
-
Sample Collection: Collect sparse blood samples from groups of mice (n=3 per time point) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis. The primary PK/PD indices for antibiotics are fAUC/MIC (free drug area under the curve to MIC ratio), fCmax/MIC (free drug maximum concentration to MIC ratio), and %fT>MIC (percentage of time the free drug concentration remains above the MIC).[6]
Table 4: Illustrative Pharmacokinetic Parameters (Total Drug)
| Parameter | Value | Unit |
| Cmax | 25.8 | µg/mL |
| AUC (0-inf) | 85.3 | µg*h/mL |
| Half-life (T½) | 3.5 | hours |
| Clearance | 2.9 | mL/min/kg |
Visualizations and Workflows
Experimental Workflow for Dosage Determination
Caption: Workflow for in vivo dosage determination.
Hypothetical Mechanism of Action Pathway
This diagram illustrates a hypothetical mechanism where an antibacterial agent inhibits bacterial DNA replication by targeting DNA gyrase (GyrA/GyrB), a pathway common to quinolone antibiotics.
References
- 1. Streptococcus pneumoniae | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. imquestbio.com [imquestbio.com]
- 3. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 199
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a critical parameter in the discovery and development of new antibacterial agents, providing a quantitative measure of a drug's potency.[3] These application notes provide detailed protocols for determining the MIC of "Antibacterial agent 199" using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]
Principle of the Methods
The core principle of MIC determination is to expose a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent.[5] After a defined incubation period, the lowest concentration that inhibits visible bacterial growth is determined to be the MIC.[6][7]
-
Broth Microdilution: This method involves a serial dilution of the antibacterial agent in a liquid growth medium within a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized bacterial suspension.[9]
-
Agar Dilution: In this method, the antibacterial agent is incorporated into an agar medium at various concentrations.[7][10] The surface of the agar is then inoculated with the test microorganisms.[10]
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple samples and its amenability to automation.[11]
Materials:
-
This compound
-
Test microorganism(s) (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]
-
Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Do not inoculate the sterility control wells (column 12).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method and is particularly useful for testing a large number of strains simultaneously.[10]
Materials:
-
This compound
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable diluent.
-
For each concentration, add a specific volume of the antibacterial solution to molten MHA that has been cooled to 45-50°C. For instance, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Prepare a control plate containing no antibacterial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[10]
-
Data Presentation
The results of the MIC determination for this compound can be summarized in the following table. The values presented are for illustrative purposes only.
| Test Microorganism | Method | MIC Range (µg/mL) for this compound |
| S. aureus ATCC® 29213™ | Broth Microdilution | 0.5 - 2 |
| E. coli ATCC® 25922™ | Broth Microdilution | 4 - 16 |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution | 16 - 64 |
| S. aureus ATCC® 29213™ | Agar Dilution | 0.5 - 2 |
| E. coli ATCC® 25922™ | Agar Dilution | 4 - 16 |
| P. aeruginosa ATCC® 27853™ | Agar Dilution | 16 - 64 |
Quality Control
To ensure the accuracy and reproducibility of MIC results, it is essential to perform quality control (QC) testing using well-characterized reference strains with known MIC values.[12][13]
QC Strains and Expected MIC Ranges:
| Quality Control Strain | Expected MIC Range (µg/mL) for Control Antibiotic |
| S. aureus ATCC® 29213™ | [Known range for a standard Gram-positive agent] |
| E. coli ATCC® 25922™ | [Known range for a standard Gram-negative agent] |
| P. aeruginosa ATCC® 27853™ | [Known range for a standard anti-pseudomonal agent] |
| E. faecalis ATCC® 29212™ | [Known range for a standard agent] |
| H. influenzae ATCC® 49247™ | [Known range for a standard agent] |
| S. pneumoniae ATCC® 49619™ | [Known range for a standard agent] |
Note: The specific control antibiotic and its expected MIC range should be chosen based on laboratory standards and the antibacterial class of Agent 199.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. rapidmicrobiology.com [rapidmicrobiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. sanfordguide.com [sanfordguide.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. benchchem.com [benchchem.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bsac.org.uk [bsac.org.uk]
- 13. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 199
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a critical parameter in the discovery and development of new antibacterial agents, providing a quantitative measure of a drug's potency.[3] These application notes provide detailed protocols for determining the MIC of "Antibacterial agent 199" using the broth microdilution and agar dilution methods, which are standard procedures recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]
Principle of the Methods
The core principle of MIC determination is to expose a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent.[5] After a defined incubation period, the lowest concentration that inhibits visible bacterial growth is determined to be the MIC.[6][7]
-
Broth Microdilution: This method involves a serial dilution of the antibacterial agent in a liquid growth medium within a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized bacterial suspension.[9]
-
Agar Dilution: In this method, the antibacterial agent is incorporated into an agar medium at various concentrations.[7][10] The surface of the agar is then inoculated with the test microorganisms.[10]
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple samples and its amenability to automation.[11]
Materials:
-
This compound
-
Test microorganism(s) (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]
-
Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Do not inoculate the sterility control wells (column 12).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method and is particularly useful for testing a large number of strains simultaneously.[10]
Materials:
-
This compound
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable diluent.
-
For each concentration, add a specific volume of the antibacterial solution to molten MHA that has been cooled to 45-50°C. For instance, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Prepare a control plate containing no antibacterial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[10]
-
Data Presentation
The results of the MIC determination for this compound can be summarized in the following table. The values presented are for illustrative purposes only.
| Test Microorganism | Method | MIC Range (µg/mL) for this compound |
| S. aureus ATCC® 29213™ | Broth Microdilution | 0.5 - 2 |
| E. coli ATCC® 25922™ | Broth Microdilution | 4 - 16 |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution | 16 - 64 |
| S. aureus ATCC® 29213™ | Agar Dilution | 0.5 - 2 |
| E. coli ATCC® 25922™ | Agar Dilution | 4 - 16 |
| P. aeruginosa ATCC® 27853™ | Agar Dilution | 16 - 64 |
Quality Control
To ensure the accuracy and reproducibility of MIC results, it is essential to perform quality control (QC) testing using well-characterized reference strains with known MIC values.[12][13]
QC Strains and Expected MIC Ranges:
| Quality Control Strain | Expected MIC Range (µg/mL) for Control Antibiotic |
| S. aureus ATCC® 29213™ | [Known range for a standard Gram-positive agent] |
| E. coli ATCC® 25922™ | [Known range for a standard Gram-negative agent] |
| P. aeruginosa ATCC® 27853™ | [Known range for a standard anti-pseudomonal agent] |
| E. faecalis ATCC® 29212™ | [Known range for a standard agent] |
| H. influenzae ATCC® 49247™ | [Known range for a standard agent] |
| S. pneumoniae ATCC® 49619™ | [Known range for a standard agent] |
Note: The specific control antibiotic and its expected MIC range should be chosen based on laboratory standards and the antibacterial class of Agent 199.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. rapidmicrobiology.com [rapidmicrobiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. sanfordguide.com [sanfordguide.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. benchchem.com [benchchem.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bsac.org.uk [bsac.org.uk]
- 13. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]
"Antibacterial agent 199" solubility and solution preparation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial Agent 199 is a novel synthetic compound demonstrating potent bactericidal activity against a range of Gram-positive and select Gram-negative bacteria. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for in vitro research purposes. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value / Description |
| Molecular Weight (MW) | 452.3 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Assumed) | >98% |
| Light Sensitivity | Moderate. Protect from direct light. |
| Recommended Storage | Store powder at -20°C in a desiccated environment. |
Solubility Data
The solubility of this compound was determined in various common laboratory solvents. It is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of high-concentration stock solutions.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | Recommended for primary stock solution preparation. |
| Ethanol (95%) | ~10 mg/mL | Can be used if DMSO is incompatible with the assay system. |
| Methanol | ~5 mg/mL | Lower solubility; not recommended for high-concentration stocks. |
| Water | <0.1 mg/mL | Practically insoluble in neutral aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.1 mg/mL | Insoluble; direct dissolution in physiological buffers is not advised. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 15 mL conical tube
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
Calculate: Determine the mass of this compound required. To prepare 10 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.010 L * 452.3 g/mol * 1000 mg/g = 45.23 mg
-
-
Weigh: Using an analytical balance, accurately weigh 45.23 mg of this compound powder.
-
Dissolve: Transfer the weighed powder into a sterile 15 mL conical tube. Add approximately 8 mL of anhydrous DMSO.
-
Mix: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Adjust Volume: Once the powder is fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Aliquot and Store: Dispense the stock solution into sterile, light-protecting microcentrifuge tubes in volumes appropriate for your experimental needs (e.g., 100 µL aliquots). Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution for Broth Microdilution Assay
Materials:
-
10 mM Primary Stock Solution of this compound in DMSO
-
Sterile culture medium (e.g., Mueller-Hinton Broth, Cation-Adjusted)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw: Remove one aliquot of the 10 mM primary stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilute: In a sterile microcentrifuge tube, add 990 µL of the sterile culture medium.
-
Add Stock: Add 10 µL of the 10 mM primary stock solution to the 990 µL of culture medium.
-
Mix: Vortex the tube gently to ensure the solution is homogeneous. This creates a 100 µM working solution. This solution is now ready for use in serial dilutions for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Note on Solvent Concentration: When preparing working solutions, ensure the final concentration of DMSO in the assay does not exceed a level that could cause solvent-induced toxicity or inhibition of bacterial growth (typically <1% v/v).[1]
Troubleshooting Common Solubility Issues
-
Precipitation in Aqueous Medium: When diluting the DMSO stock solution into an aqueous buffer or culture medium, precipitation may occur.[2] To mitigate this, ensure rapid and thorough mixing upon addition of the stock solution. A stepwise dilution may also be beneficial.[2]
-
Inconsistent Assay Results: Variability in bioassay results can often be attributed to solubility issues.[2] Visually inspect all prepared solutions for any signs of precipitation before use. If precipitation is observed, the actual concentration of the dissolved, active agent is lower than the nominal concentration.[2]
Visualizations
Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] This dual-targeting mechanism leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[3]
References
"Antibacterial agent 199" solubility and solution preparation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial Agent 199 is a novel synthetic compound demonstrating potent bactericidal activity against a range of Gram-positive and select Gram-negative bacteria. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for in vitro research purposes. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value / Description |
| Molecular Weight (MW) | 452.3 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Assumed) | >98% |
| Light Sensitivity | Moderate. Protect from direct light. |
| Recommended Storage | Store powder at -20°C in a desiccated environment. |
Solubility Data
The solubility of this compound was determined in various common laboratory solvents. It is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of high-concentration stock solutions.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | Recommended for primary stock solution preparation. |
| Ethanol (95%) | ~10 mg/mL | Can be used if DMSO is incompatible with the assay system. |
| Methanol | ~5 mg/mL | Lower solubility; not recommended for high-concentration stocks. |
| Water | <0.1 mg/mL | Practically insoluble in neutral aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.1 mg/mL | Insoluble; direct dissolution in physiological buffers is not advised. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 15 mL conical tube
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
Calculate: Determine the mass of this compound required. To prepare 10 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.010 L * 452.3 g/mol * 1000 mg/g = 45.23 mg
-
-
Weigh: Using an analytical balance, accurately weigh 45.23 mg of this compound powder.
-
Dissolve: Transfer the weighed powder into a sterile 15 mL conical tube. Add approximately 8 mL of anhydrous DMSO.
-
Mix: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Adjust Volume: Once the powder is fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Aliquot and Store: Dispense the stock solution into sterile, light-protecting microcentrifuge tubes in volumes appropriate for your experimental needs (e.g., 100 µL aliquots). Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution for Broth Microdilution Assay
Materials:
-
10 mM Primary Stock Solution of this compound in DMSO
-
Sterile culture medium (e.g., Mueller-Hinton Broth, Cation-Adjusted)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw: Remove one aliquot of the 10 mM primary stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilute: In a sterile microcentrifuge tube, add 990 µL of the sterile culture medium.
-
Add Stock: Add 10 µL of the 10 mM primary stock solution to the 990 µL of culture medium.
-
Mix: Vortex the tube gently to ensure the solution is homogeneous. This creates a 100 µM working solution. This solution is now ready for use in serial dilutions for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Note on Solvent Concentration: When preparing working solutions, ensure the final concentration of DMSO in the assay does not exceed a level that could cause solvent-induced toxicity or inhibition of bacterial growth (typically <1% v/v).[1]
Troubleshooting Common Solubility Issues
-
Precipitation in Aqueous Medium: When diluting the DMSO stock solution into an aqueous buffer or culture medium, precipitation may occur.[2] To mitigate this, ensure rapid and thorough mixing upon addition of the stock solution. A stepwise dilution may also be beneficial.[2]
-
Inconsistent Assay Results: Variability in bioassay results can often be attributed to solubility issues.[2] Visually inspect all prepared solutions for any signs of precipitation before use. If precipitation is observed, the actual concentration of the dissolved, active agent is lower than the nominal concentration.[2]
Visualizations
Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] This dual-targeting mechanism leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[3]
References
Susceptible bacterial strains to "Antibacterial agent 199"
Application Notes and Protocols: Antibacterial Agent 199
Product Code: AB-199 For Research Use Only (RUO)
Introduction: this compound is a novel synthetic fluoroquinolone derivative exhibiting broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its unique dual-action mechanism involves the inhibition of essential type II topoisomerases (DNA gyrase and topoisomerase IV) and the disruption of bacterial cell membrane potential. This dual targeting contributes to its potent bactericidal activity and may reduce the frequency of resistance development. These notes provide detailed protocols for determining the susceptibility of various bacterial strains to this compound.
Susceptible Bacterial Strains
This compound has demonstrated significant efficacy against the following bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Reference Bacterial Strains
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.25 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.125 |
| Enterococcus faecalis | Gram-positive | 29212 | 1.0 |
| Escherichia coli | Gram-negative | 25922 | 0.5 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 1.0 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 2.0 |
| Acinetobacter baumannii | Gram-negative | 19606 | 2.0 |
Mechanism of Action Visualization
The bactericidal effect of this compound is achieved through a dual-pronged attack on critical bacterial cellular processes.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
The following section provides detailed protocols for assessing the antimicrobial susceptibility of bacterial strains to this compound.
Protocol for Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in 96-well microtiter plates, following CLSI guidelines.
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in water).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains for testing.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or densitometer.
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Incubator (35-37°C).
Procedure:
-
Agent Preparation:
-
Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
-
For a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2-12.
-
Add 100 µL of the starting drug concentration to well 1 and 50 µL to well 2.
-
Serially transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate incubated overnight.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this diluted inoculum to wells 1-11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate the plate at 35-37°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, examine the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Protocol for Kirby-Bauer Disk Diffusion Test
This protocol provides a qualitative assessment of susceptibility by measuring the zone of inhibition around a disk impregnated with this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Stock solution of this compound.
-
Bacterial strains and 0.5 McFarland standard.
-
Sterile swabs.
-
Calipers or ruler for measuring zone diameters.
Procedure:
-
Disk Preparation:
-
Aseptically apply a defined amount of this compound (e.g., 5 µg) onto sterile paper disks and allow them to dry completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (approximately 60° rotations) to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
Interpret the results as 'Susceptible', 'Intermediate', or 'Resistant' based on pre-established zone diameter breakpoints (Note: Breakpoints must be established for this compound through correlation with MIC data).
-
Susceptible bacterial strains to "Antibacterial agent 199"
Application Notes and Protocols: Antibacterial Agent 199
Product Code: AB-199 For Research Use Only (RUO)
Introduction: this compound is a novel synthetic fluoroquinolone derivative exhibiting broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its unique dual-action mechanism involves the inhibition of essential type II topoisomerases (DNA gyrase and topoisomerase IV) and the disruption of bacterial cell membrane potential. This dual targeting contributes to its potent bactericidal activity and may reduce the frequency of resistance development. These notes provide detailed protocols for determining the susceptibility of various bacterial strains to this compound.
Susceptible Bacterial Strains
This compound has demonstrated significant efficacy against the following bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Reference Bacterial Strains
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.25 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.125 |
| Enterococcus faecalis | Gram-positive | 29212 | 1.0 |
| Escherichia coli | Gram-negative | 25922 | 0.5 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 1.0 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 2.0 |
| Acinetobacter baumannii | Gram-negative | 19606 | 2.0 |
Mechanism of Action Visualization
The bactericidal effect of this compound is achieved through a dual-pronged attack on critical bacterial cellular processes.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
The following section provides detailed protocols for assessing the antimicrobial susceptibility of bacterial strains to this compound.
Protocol for Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in 96-well microtiter plates, following CLSI guidelines.
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in water).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains for testing.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or densitometer.
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Incubator (35-37°C).
Procedure:
-
Agent Preparation:
-
Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
-
For a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2-12.
-
Add 100 µL of the starting drug concentration to well 1 and 50 µL to well 2.
-
Serially transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an agar plate incubated overnight.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this diluted inoculum to wells 1-11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate the plate at 35-37°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, examine the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Protocol for Kirby-Bauer Disk Diffusion Test
This protocol provides a qualitative assessment of susceptibility by measuring the zone of inhibition around a disk impregnated with this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Stock solution of this compound.
-
Bacterial strains and 0.5 McFarland standard.
-
Sterile swabs.
-
Calipers or ruler for measuring zone diameters.
Procedure:
-
Disk Preparation:
-
Aseptically apply a defined amount of this compound (e.g., 5 µg) onto sterile paper disks and allow them to dry completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (approximately 60° rotations) to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
Interpret the results as 'Susceptible', 'Intermediate', or 'Resistant' based on pre-established zone diameter breakpoints (Note: Breakpoints must be established for this compound through correlation with MIC data).
-
Application Notes & Protocols: Investigating "Antibacterial Agent 199" in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of "Antibacterial Agent 199" (A199) in combination with other antimicrobial agents. The following protocols and data are intended to guide researchers in the design and execution of similar studies for novel antibacterial candidates. The data presented herein is a representative example based on typical findings in combination therapy research.
Introduction
This compound (A199) is a novel synthetic molecule that has demonstrated potent bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. Preliminary studies indicate that A199 functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. To enhance its spectrum of activity and combat potential resistance mechanisms, A199 has been investigated in combination with various classes of existing antibiotics. This document outlines the key experimental findings and protocols for evaluating the synergistic potential of A199 in combination therapy.
Quantitative Data Summary
The following tables summarize the in vitro synergistic activity of this compound in combination with a well-characterized beta-lactamase inhibitor, "Compound Y," against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of A199 and Compound Y Alone
| Bacterial Strain | A199 MIC (µg/mL) | Compound Y MIC (µg/mL) |
| E. coli ATCC 25922 | 2 | >128 |
| P. aeruginosa PAO1 | 4 | >128 |
| MDR K. pneumoniae BAA-1705 | 16 | >128 |
| MDR A. baumannii ATCC 19606 | 8 | >128 |
Table 2: Synergistic Activity of A199 in Combination with Compound Y (Checkerboard Assay)
Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of A199 in combination / MIC of A199 alone) + (MIC of Compound Y in combination / MIC of Compound Y alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
| Bacterial Strain | A199 MIC in Combination (µg/mL) | Compound Y MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | 0.5 | 32 | 0.5 | Additive |
| P. aeruginosa PAO1 | 1 | 16 | 0.375 | Synergy |
| MDR K. pneumoniae BAA-1705 | 2 | 8 | 0.1875 | Synergy |
| MDR A. baumannii ATCC 19606 | 1 | 32 | 0.375 | Synergy |
Table 3: Time-Kill Assay Results for A199 and Compound Y against P. aeruginosa PAO1
| Treatment (Concentration) | Log10 CFU/mL Reduction at 24h |
| Control (No Drug) | 0.2 |
| A199 (4 µg/mL) | 2.5 |
| Compound Y (16 µg/mL) | 0.5 |
| A199 (1 µg/mL) + Compound Y (16 µg/mL) | 4.8 |
Key Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the in vitro interaction between A199 and a partner compound.
Workflow Diagram:
Caption: Workflow for the checkerboard microdilution assay.
Methodology:
-
Preparation: Prepare stock solutions of A199 and Compound Y in a suitable solvent (e.g., DMSO) and then dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of dilutions. Serially dilute A199 along the x-axis and Compound Y along the y-axis.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells for growth control (no drug) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC for each agent alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI to determine the nature of the interaction (synergy, additivity, or antagonism).
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic effect of A199 and its combination over time.
Methodology:
-
Preparation: Prepare flasks containing CAMHB with A199 alone, Compound Y alone, and the combination of A199 and Compound Y at specified concentrations (e.g., 1x or 2x MIC). Include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Quantification: Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Proposed Mechanism of Synergistic Action
The synergistic activity of A199 and Compound Y is hypothesized to result from a dual-pronged attack on bacterial defenses.
Signaling Pathway Diagram:
Caption: Proposed dual-action mechanism of A199 and Compound Y.
Description:
-
A199 Action: A199 directly targets and inhibits bacterial DNA gyrase. This disruption of DNA replication and repair processes leads to bactericidal effects.
-
Compound Y Action: In many MDR strains, resistance to beta-lactam antibiotics is mediated by beta-lactamase enzymes, which degrade the antibiotic. Compound Y acts as a "shield" by inhibiting these beta-lactamase enzymes.
-
Synergy: By combining A199 with a beta-lactam/beta-lactamase inhibitor combination (like Meropenem/Compound Y), two critical cellular processes are targeted simultaneously: DNA replication (by A199) and cell wall synthesis (by the beta-lactam). This multi-target approach can lead to enhanced bacterial killing and may reduce the likelihood of developing resistance.
Application Notes & Protocols: Investigating "Antibacterial Agent 199" in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of "Antibacterial Agent 199" (A199) in combination with other antimicrobial agents. The following protocols and data are intended to guide researchers in the design and execution of similar studies for novel antibacterial candidates. The data presented herein is a representative example based on typical findings in combination therapy research.
Introduction
This compound (A199) is a novel synthetic molecule that has demonstrated potent bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. Preliminary studies indicate that A199 functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. To enhance its spectrum of activity and combat potential resistance mechanisms, A199 has been investigated in combination with various classes of existing antibiotics. This document outlines the key experimental findings and protocols for evaluating the synergistic potential of A199 in combination therapy.
Quantitative Data Summary
The following tables summarize the in vitro synergistic activity of this compound in combination with a well-characterized beta-lactamase inhibitor, "Compound Y," against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of A199 and Compound Y Alone
| Bacterial Strain | A199 MIC (µg/mL) | Compound Y MIC (µg/mL) |
| E. coli ATCC 25922 | 2 | >128 |
| P. aeruginosa PAO1 | 4 | >128 |
| MDR K. pneumoniae BAA-1705 | 16 | >128 |
| MDR A. baumannii ATCC 19606 | 8 | >128 |
Table 2: Synergistic Activity of A199 in Combination with Compound Y (Checkerboard Assay)
Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of A199 in combination / MIC of A199 alone) + (MIC of Compound Y in combination / MIC of Compound Y alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
| Bacterial Strain | A199 MIC in Combination (µg/mL) | Compound Y MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | 0.5 | 32 | 0.5 | Additive |
| P. aeruginosa PAO1 | 1 | 16 | 0.375 | Synergy |
| MDR K. pneumoniae BAA-1705 | 2 | 8 | 0.1875 | Synergy |
| MDR A. baumannii ATCC 19606 | 1 | 32 | 0.375 | Synergy |
Table 3: Time-Kill Assay Results for A199 and Compound Y against P. aeruginosa PAO1
| Treatment (Concentration) | Log10 CFU/mL Reduction at 24h |
| Control (No Drug) | 0.2 |
| A199 (4 µg/mL) | 2.5 |
| Compound Y (16 µg/mL) | 0.5 |
| A199 (1 µg/mL) + Compound Y (16 µg/mL) | 4.8 |
Key Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the in vitro interaction between A199 and a partner compound.
Workflow Diagram:
Caption: Workflow for the checkerboard microdilution assay.
Methodology:
-
Preparation: Prepare stock solutions of A199 and Compound Y in a suitable solvent (e.g., DMSO) and then dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of dilutions. Serially dilute A199 along the x-axis and Compound Y along the y-axis.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells for growth control (no drug) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC for each agent alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI to determine the nature of the interaction (synergy, additivity, or antagonism).
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic effect of A199 and its combination over time.
Methodology:
-
Preparation: Prepare flasks containing CAMHB with A199 alone, Compound Y alone, and the combination of A199 and Compound Y at specified concentrations (e.g., 1x or 2x MIC). Include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Quantification: Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Proposed Mechanism of Synergistic Action
The synergistic activity of A199 and Compound Y is hypothesized to result from a dual-pronged attack on bacterial defenses.
Signaling Pathway Diagram:
Caption: Proposed dual-action mechanism of A199 and Compound Y.
Description:
-
A199 Action: A199 directly targets and inhibits bacterial DNA gyrase. This disruption of DNA replication and repair processes leads to bactericidal effects.
-
Compound Y Action: In many MDR strains, resistance to beta-lactam antibiotics is mediated by beta-lactamase enzymes, which degrade the antibiotic. Compound Y acts as a "shield" by inhibiting these beta-lactamase enzymes.
-
Synergy: By combining A199 with a beta-lactam/beta-lactamase inhibitor combination (like Meropenem/Compound Y), two critical cellular processes are targeted simultaneously: DNA replication (by A199) and cell wall synthesis (by the beta-lactam). This multi-target approach can lead to enhanced bacterial killing and may reduce the likelihood of developing resistance.
Assay Development for "Antibacterial agent 199" Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. "Antibacterial agent 199" is a novel synthetic compound that has shown preliminary evidence of broad-spectrum antibacterial activity. This document provides a comprehensive set of standardized protocols for the in vitro characterization of "this compound," enabling researchers to obtain reproducible and comparable data on its efficacy. The following protocols detail methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing via the zone of inhibition assay. Furthermore, a proposed mechanism of action is explored, focusing on the inhibition of bacterial cell wall synthesis.
Overall Experimental Workflow
The initial characterization of "this compound" follows a hierarchical approach, beginning with the determination of its minimum inhibitory concentration to assess potency. Subsequent assays determine whether the agent is bactericidal or bacteriostatic and evaluate its effectiveness in a disk diffusion format.
Caption: Overall workflow for in vitro assessment of "this compound".
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of "this compound" that visibly inhibits the growth of a specific microorganism.[1][2] This protocol is based on the broth microdilution method.[3][4][5]
Materials:
-
"this compound" stock solution
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well microtiter plates[1]
-
Sterile petri dishes, test tubes, and pipettes
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate the broth at 35 ± 2°C until the turbidity visually matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Preparation of "this compound" Dilutions: a. Prepare a serial two-fold dilution of "this compound" in a 96-well microtiter plate using MHB. b. The typical concentration range should be selected to bracket the expected MIC (e.g., from 128 µg/mL down to 0.25 µg/mL). c. Add 100 µL of MHB to wells in columns 2 through 11. d. Add 200 µL of the highest concentration of the agent to the wells in column 1. e. Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[5] f. Column 11 will serve as the positive control (growth control, no agent).[4] g. Column 12 will serve as the negative control (sterility control, no bacteria).[5]
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.[4][7] b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: a. After incubation, examine the plate for turbidity. b. The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., the first clear well).[2]
Hypothetical Data Presentation: MIC of "this compound"
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 |
| Escherichia coli ATCC 25922 | Negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 |
| Klebsiella pneumoniae (MDR) | Negative | >64 |
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of "this compound" required to kill 99.9% of the initial bacterial inoculum.[8] This assay is performed as a follow-up to the MIC test.[6]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS for dilutions
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing from MIC Wells: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[8] b. Mix the contents of each selected well thoroughly. c. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells. d. Spread the aliquot evenly onto a labeled MHA plate.
-
Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. c. The relationship between the MBC and MIC can be used to classify the agent. If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.
Hypothetical Data Presentation: MBC of "this compound"
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | 16 | >64 | >4 | Bacteriostatic |
Protocol 3: Zone of Inhibition (Kirby-Bauer) Assay
Objective: To qualitatively assess the susceptibility of a bacterial strain to "this compound" using the disk diffusion method.[9][10]
Materials:
-
Sterile paper disks (6 mm diameter)
-
"this compound" solution of known concentration
-
Test bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial inoculum in broth and adjust its turbidity to match the 0.5 McFarland standard, as described in Protocol 1.
-
Plate Inoculation: a. Dip a sterile swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[11][12] c. Allow the plate to dry for 3-5 minutes.[11]
-
Disk Application: a. Impregnate sterile paper disks with a defined amount of "this compound" (e.g., 30 µg). b. Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.[9] c. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[9][10]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[12] b. The size of the zone of inhibition correlates with the susceptibility of the bacterium to the agent.[9]
Hypothetical Data Presentation: Zone of Inhibition for "this compound" (30 µg disk)
| Bacterial Strain | Zone Diameter (mm) | Interpretation (Example) |
| S. aureus ATCC 29213 | 22 | Susceptible |
| E. faecalis ATCC 29212 | 19 | Susceptible |
| E. coli ATCC 25922 | 17 | Intermediate |
| P. aeruginosa ATCC 27853 | 14 | Resistant |
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Many effective antibiotics target the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes.[13] The primary component of the cell wall is peptidoglycan, a polymer synthesized through a series of enzymatic steps.[14][15] It is hypothesized that "this compound" interferes with the transpeptidation step of peptidoglycan synthesis. Transpeptidases (also known as Penicillin-Binding Proteins or PBPs) are enzymes that catalyze the formation of peptide cross-links between adjacent glycan chains, providing the cell wall with its structural integrity.[13][14] By inhibiting these enzymes, "this compound" would weaken the cell wall, leading to cell lysis and death.
Caption: Proposed inhibition of peptidoglycan synthesis by "this compound".
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. microchemlab.com [microchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. apec.org [apec.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell wall biosynthesis — Kahne Lab [kahnelab.chemistry.harvard.edu]
- 14. hereditybio.in [hereditybio.in]
- 15. academic.oup.com [academic.oup.com]
Assay Development for "Antibacterial agent 199" Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. "Antibacterial agent 199" is a novel synthetic compound that has shown preliminary evidence of broad-spectrum antibacterial activity. This document provides a comprehensive set of standardized protocols for the in vitro characterization of "this compound," enabling researchers to obtain reproducible and comparable data on its efficacy. The following protocols detail methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing via the zone of inhibition assay. Furthermore, a proposed mechanism of action is explored, focusing on the inhibition of bacterial cell wall synthesis.
Overall Experimental Workflow
The initial characterization of "this compound" follows a hierarchical approach, beginning with the determination of its minimum inhibitory concentration to assess potency. Subsequent assays determine whether the agent is bactericidal or bacteriostatic and evaluate its effectiveness in a disk diffusion format.
Caption: Overall workflow for in vitro assessment of "this compound".
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of "this compound" that visibly inhibits the growth of a specific microorganism.[1][2] This protocol is based on the broth microdilution method.[3][4][5]
Materials:
-
"this compound" stock solution
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well microtiter plates[1]
-
Sterile petri dishes, test tubes, and pipettes
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate the broth at 35 ± 2°C until the turbidity visually matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Preparation of "this compound" Dilutions: a. Prepare a serial two-fold dilution of "this compound" in a 96-well microtiter plate using MHB. b. The typical concentration range should be selected to bracket the expected MIC (e.g., from 128 µg/mL down to 0.25 µg/mL). c. Add 100 µL of MHB to wells in columns 2 through 11. d. Add 200 µL of the highest concentration of the agent to the wells in column 1. e. Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[5] f. Column 11 will serve as the positive control (growth control, no agent).[4] g. Column 12 will serve as the negative control (sterility control, no bacteria).[5]
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.[4][7] b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: a. After incubation, examine the plate for turbidity. b. The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., the first clear well).[2]
Hypothetical Data Presentation: MIC of "this compound"
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 |
| Escherichia coli ATCC 25922 | Negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 |
| Klebsiella pneumoniae (MDR) | Negative | >64 |
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of "this compound" required to kill 99.9% of the initial bacterial inoculum.[8] This assay is performed as a follow-up to the MIC test.[6]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS for dilutions
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing from MIC Wells: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[8] b. Mix the contents of each selected well thoroughly. c. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells. d. Spread the aliquot evenly onto a labeled MHA plate.
-
Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. c. The relationship between the MBC and MIC can be used to classify the agent. If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.
Hypothetical Data Presentation: MBC of "this compound"
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | 16 | >64 | >4 | Bacteriostatic |
Protocol 3: Zone of Inhibition (Kirby-Bauer) Assay
Objective: To qualitatively assess the susceptibility of a bacterial strain to "this compound" using the disk diffusion method.[9][10]
Materials:
-
Sterile paper disks (6 mm diameter)
-
"this compound" solution of known concentration
-
Test bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial inoculum in broth and adjust its turbidity to match the 0.5 McFarland standard, as described in Protocol 1.
-
Plate Inoculation: a. Dip a sterile swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[11][12] c. Allow the plate to dry for 3-5 minutes.[11]
-
Disk Application: a. Impregnate sterile paper disks with a defined amount of "this compound" (e.g., 30 µg). b. Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.[9] c. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[9][10]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[12] b. The size of the zone of inhibition correlates with the susceptibility of the bacterium to the agent.[9]
Hypothetical Data Presentation: Zone of Inhibition for "this compound" (30 µg disk)
| Bacterial Strain | Zone Diameter (mm) | Interpretation (Example) |
| S. aureus ATCC 29213 | 22 | Susceptible |
| E. faecalis ATCC 29212 | 19 | Susceptible |
| E. coli ATCC 25922 | 17 | Intermediate |
| P. aeruginosa ATCC 27853 | 14 | Resistant |
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Many effective antibiotics target the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes.[13] The primary component of the cell wall is peptidoglycan, a polymer synthesized through a series of enzymatic steps.[14][15] It is hypothesized that "this compound" interferes with the transpeptidation step of peptidoglycan synthesis. Transpeptidases (also known as Penicillin-Binding Proteins or PBPs) are enzymes that catalyze the formation of peptide cross-links between adjacent glycan chains, providing the cell wall with its structural integrity.[13][14] By inhibiting these enzymes, "this compound" would weaken the cell wall, leading to cell lysis and death.
Caption: Proposed inhibition of peptidoglycan synthesis by "this compound".
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. microchemlab.com [microchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. apec.org [apec.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell wall biosynthesis — Kahne Lab [kahnelab.chemistry.harvard.edu]
- 14. hereditybio.in [hereditybio.in]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Antibacterial Agent 199 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced matrix of extracellular polymeric substances (EPS).[1] This protective environment makes bacteria within a biofilm significantly more resistant to antimicrobial agents compared to their free-floating, planktonic counterparts. The heightened resistance of biofilms contributes to persistent and chronic infections, posing a significant challenge in clinical settings and driving the need for novel therapeutic agents capable of disrupting these resilient structures. "Antibacterial agent 199" is a novel compound with potential anti-biofilm properties. These application notes provide detailed methodologies to quantify its ability to disrupt established bacterial biofilms.
Key Experimental Protocols
Three primary methods are detailed here for the comprehensive evaluation of the biofilm disruption efficacy of this compound:
-
Crystal Violet (CV) Assay: For the quantification of total biofilm biomass.
-
Colony Forming Unit (CFU) Assay: To determine the viability of bacterial cells within the biofilm matrix following treatment.
-
Confocal Laser Scanning Microscopy (CLSM): For the visualization of biofilm architecture and the spatial distribution of live and dead cells.
Experimental Workflow
The overall experimental workflow for assessing the biofilm disruption potential of "this compound" is depicted below.
Caption: Experimental workflow for biofilm disruption assessment.
Protocol 1: Biofilm Biomass Quantification using Crystal Violet Assay
This protocol quantifies the total biofilm biomass attached to a surface. Crystal violet stains both the bacterial cells and the EPS matrix.[2]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Phosphate-buffered saline (PBS)
-
"this compound" stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into a suitable broth medium and incubate overnight at 37°C with shaking.[3]
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm, typically 0.05-0.1.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension into each well of a 96-well plate.[4] Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[3]
-
Treatment with this compound: Gently remove the planktonic cells and spent medium from each well. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Prepare serial dilutions of "this compound" in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent). Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).
-
Staining: After the treatment period, discard the treatment solution. Wash the wells twice with 200 µL of sterile PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.[5]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[3][4] Incubate for 10-20 minutes with gentle shaking.[4]
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[5] Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[2]
Protocol 2: Biofilm Viability Assessment using Colony Forming Unit (CFU) Assay
This protocol determines the number of viable bacterial cells within the biofilm after treatment.
Materials:
-
Biofilms grown and treated in a 96-well plate (as in Protocol 1, steps 1-4)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile dilution tubes
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-4 from the Crystal Violet Assay protocol.
-
Biofilm Disruption: After the treatment period, discard the medium and wash the wells twice with PBS. Add a known volume of PBS (e.g., 200 µL) to each well.
-
Cell Detachment: Scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm. Alternatively, the plate can be sonicated for 5-10 minutes to dislodge the biofilm cells.[6]
-
Serial Dilutions: Vigorously pipette the suspension in each well to homogenize.[7] Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS or saline.[8]
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Enumeration: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the number of CFU per unit area (e.g., CFU/cm²) of the well.
Protocol 3: Biofilm Structure and Viability Visualization using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.
Materials:
-
Biofilms grown on suitable surfaces for microscopy (e.g., glass-bottom dishes, chamber slides)
-
"this compound"
-
Phosphate-buffered saline (PBS)
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on a surface suitable for microscopy as described in Protocol 1, but in a device compatible with the microscope (e.g., chamber slide).
-
Treatment: Treat the mature biofilms with the desired concentrations of "this compound" as described previously.
-
Staining: After treatment, gently wash the biofilms with PBS. Prepare the staining solution according to the manufacturer's instructions (e.g., mixing SYTO 9 and propidium iodide).[9] Cover the biofilm with the staining solution and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging: Gently rinse the biofilm to remove excess stain. Immediately visualize the stained biofilm using a confocal laser scanning microscope.[9] Acquire images using appropriate laser excitation and emission filters for green (live cells) and red (dead cells) fluorescence. Obtain z-stack images to visualize the three-dimensional structure of the biofilm.[10]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
The MBIC is the lowest concentration of an antimicrobial agent that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).[11]
| Bacterial Strain | Antibiotic Control (MBIC₅₀ µg/mL) | This compound (MBIC₅₀ µg/mL) | Antibiotic Control (MBIC₉₀ µg/mL) | This compound (MBIC₉₀ µg/mL) |
| Staphylococcus aureus ATCC 29213 | Value | Value | Value | Value |
| Pseudomonas aeruginosa PAO1 | Value | Value | Value | Value |
| Escherichia coli ATCC 25922 | Value | Value | Value | Value |
Table 2: Biofilm Disruption Efficacy of this compound
| Bacterial Strain | Treatment Concentration (µg/mL) | % Biofilm Reduction (Biomass - CV Assay) | Log Reduction in Viable Cells (CFU Assay) |
| S. aureus ATCC 29213 | 0 (Control) | 0% | 0 |
| X | Value | Value | |
| 2X | Value | Value | |
| P. aeruginosa PAO1 | 0 (Control) | 0% | 0 |
| Y | Value | Value | |
| 2Y | Value | Value |
Percentage of biofilm reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100%.[11]
Potential Mechanism of Action: Targeting Quorum Sensing
Many antibacterial agents disrupt biofilms by interfering with cell-to-cell communication pathways, such as quorum sensing (QS).[12] QS is a system that allows bacteria to coordinate gene expression based on population density, and it is often crucial for biofilm formation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal violet assay [bio-protocol.org]
- 3. static.igem.org [static.igem.org]
- 4. Protocols · Benchling [benchling.com]
- 5. Crystal violet biomass assays [bio-protocol.org]
- 6. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 8. Student [cs.montana.edu]
- 9. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Antibacterial Agent 199 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced matrix of extracellular polymeric substances (EPS).[1] This protective environment makes bacteria within a biofilm significantly more resistant to antimicrobial agents compared to their free-floating, planktonic counterparts. The heightened resistance of biofilms contributes to persistent and chronic infections, posing a significant challenge in clinical settings and driving the need for novel therapeutic agents capable of disrupting these resilient structures. "Antibacterial agent 199" is a novel compound with potential anti-biofilm properties. These application notes provide detailed methodologies to quantify its ability to disrupt established bacterial biofilms.
Key Experimental Protocols
Three primary methods are detailed here for the comprehensive evaluation of the biofilm disruption efficacy of this compound:
-
Crystal Violet (CV) Assay: For the quantification of total biofilm biomass.
-
Colony Forming Unit (CFU) Assay: To determine the viability of bacterial cells within the biofilm matrix following treatment.
-
Confocal Laser Scanning Microscopy (CLSM): For the visualization of biofilm architecture and the spatial distribution of live and dead cells.
Experimental Workflow
The overall experimental workflow for assessing the biofilm disruption potential of "this compound" is depicted below.
Caption: Experimental workflow for biofilm disruption assessment.
Protocol 1: Biofilm Biomass Quantification using Crystal Violet Assay
This protocol quantifies the total biofilm biomass attached to a surface. Crystal violet stains both the bacterial cells and the EPS matrix.[2]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Phosphate-buffered saline (PBS)
-
"this compound" stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into a suitable broth medium and incubate overnight at 37°C with shaking.[3]
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm, typically 0.05-0.1.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension into each well of a 96-well plate.[4] Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[3]
-
Treatment with this compound: Gently remove the planktonic cells and spent medium from each well. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Prepare serial dilutions of "this compound" in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent). Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).
-
Staining: After the treatment period, discard the treatment solution. Wash the wells twice with 200 µL of sterile PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.[5]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[3][4] Incubate for 10-20 minutes with gentle shaking.[4]
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[5] Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[2]
Protocol 2: Biofilm Viability Assessment using Colony Forming Unit (CFU) Assay
This protocol determines the number of viable bacterial cells within the biofilm after treatment.
Materials:
-
Biofilms grown and treated in a 96-well plate (as in Protocol 1, steps 1-4)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Appropriate agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile dilution tubes
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-4 from the Crystal Violet Assay protocol.
-
Biofilm Disruption: After the treatment period, discard the medium and wash the wells twice with PBS. Add a known volume of PBS (e.g., 200 µL) to each well.
-
Cell Detachment: Scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm. Alternatively, the plate can be sonicated for 5-10 minutes to dislodge the biofilm cells.[6]
-
Serial Dilutions: Vigorously pipette the suspension in each well to homogenize.[7] Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS or saline.[8]
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Enumeration: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the number of CFU per unit area (e.g., CFU/cm²) of the well.
Protocol 3: Biofilm Structure and Viability Visualization using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.
Materials:
-
Biofilms grown on suitable surfaces for microscopy (e.g., glass-bottom dishes, chamber slides)
-
"this compound"
-
Phosphate-buffered saline (PBS)
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on a surface suitable for microscopy as described in Protocol 1, but in a device compatible with the microscope (e.g., chamber slide).
-
Treatment: Treat the mature biofilms with the desired concentrations of "this compound" as described previously.
-
Staining: After treatment, gently wash the biofilms with PBS. Prepare the staining solution according to the manufacturer's instructions (e.g., mixing SYTO 9 and propidium iodide).[9] Cover the biofilm with the staining solution and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging: Gently rinse the biofilm to remove excess stain. Immediately visualize the stained biofilm using a confocal laser scanning microscope.[9] Acquire images using appropriate laser excitation and emission filters for green (live cells) and red (dead cells) fluorescence. Obtain z-stack images to visualize the three-dimensional structure of the biofilm.[10]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
The MBIC is the lowest concentration of an antimicrobial agent that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).[11]
| Bacterial Strain | Antibiotic Control (MBIC₅₀ µg/mL) | This compound (MBIC₅₀ µg/mL) | Antibiotic Control (MBIC₉₀ µg/mL) | This compound (MBIC₉₀ µg/mL) |
| Staphylococcus aureus ATCC 29213 | Value | Value | Value | Value |
| Pseudomonas aeruginosa PAO1 | Value | Value | Value | Value |
| Escherichia coli ATCC 25922 | Value | Value | Value | Value |
Table 2: Biofilm Disruption Efficacy of this compound
| Bacterial Strain | Treatment Concentration (µg/mL) | % Biofilm Reduction (Biomass - CV Assay) | Log Reduction in Viable Cells (CFU Assay) |
| S. aureus ATCC 29213 | 0 (Control) | 0% | 0 |
| X | Value | Value | |
| 2X | Value | Value | |
| P. aeruginosa PAO1 | 0 (Control) | 0% | 0 |
| Y | Value | Value | |
| 2Y | Value | Value |
Percentage of biofilm reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100%.[11]
Potential Mechanism of Action: Targeting Quorum Sensing
Many antibacterial agents disrupt biofilms by interfering with cell-to-cell communication pathways, such as quorum sensing (QS).[12] QS is a system that allows bacteria to coordinate gene expression based on population density, and it is often crucial for biofilm formation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal violet assay [bio-protocol.org]
- 3. static.igem.org [static.igem.org]
- 4. Protocols · Benchling [benchling.com]
- 5. Crystal violet biomass assays [bio-protocol.org]
- 6. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 8. Student [cs.montana.edu]
- 9. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing "Antibacterial agent 199" concentration in assays
Welcome to the Technical Support Center for "Antibacterial agent 199." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Agent 199 for various in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation tables to ensure the successful application of this agent in your research.
Disclaimer: "this compound" is a fictional agent. The information, protocols, and data provided are based on established principles of antimicrobial susceptibility testing for common, real-world antibacterial agents and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound? A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For most applications, preparing a 10 mg/mL stock solution in 100% DMSO is recommended. This stock solution should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. It is critical to ensure the final concentration of DMSO in your assay medium does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound results.[1]
Q2: What is the proposed mechanism of action for Agent 199? A2: Agent 199 is a synthetic antimicrobial that functions as a competitive inhibitor of bacterial DNA gyrase (a type II topoisomerase). By binding to the enzyme, it prevents the re-ligation of cleaved DNA, leading to an accumulation of double-strand breaks. This disruption of DNA replication and repair processes is ultimately lethal to the bacterium.
Q3: How do I determine if Agent 199 is bactericidal or bacteriostatic against my bacterial strain? A3: To classify Agent 199's activity, you must first determine the Minimum Inhibitory Concentration (MIC) and then the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[1] If the MBC is no more than four times the MIC, the agent is generally considered bactericidal.[1] Detailed protocols for both assays are provided below.
Q4: Can I use Agent 199 in combination with other antibiotics? A4: Yes, combination therapy can be investigated to identify potential synergistic, additive, or antagonistic effects.[2] The checkerboard assay is a standard in vitro method used to evaluate the efficacy of antibiotic combinations and is highly recommended for this purpose.[3][4][5][6]
Troubleshooting and Optimization Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC results | Inoculum Variability: Inconsistent starting bacterial density between experiments.[7] Pipetting Errors: Inaccurate serial dilutions.[8] Incubation Variation: Inconsistent incubation time or temperature.[9] | Standardize Inoculum: Always standardize the bacterial inoculum using a spectrophotometer to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[3][7] Calibrate Pipettes: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Consistent Incubation: Use a calibrated incubator set to 35°C ± 2°C and incubate for a consistent duration (e.g., 16-20 hours).[9] |
| Agent 199 precipitates in the growth medium | Poor Solubility: The agent may have limited solubility in aqueous media. Interaction with Media Components: The agent may interact with components of the broth, causing it to fall out of solution.[9] pH of Medium: The pH of the growth medium can affect compound solubility.[8] | Perform Solubility Test: Pre-test solubility by mixing the dissolved agent with the broth before adding bacteria.[9] Solvent Concentration: Ensure the final DMSO concentration is ≤1%.[1] pH Adjustment: Check that the medium's pH is within the recommended range for the agent.[8] |
| No antibacterial activity observed | Incorrect Concentration: Errors in stock solution or serial dilution calculations.[2] Agent Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. Bacterial Resistance: The test organism may be inherently resistant to the agent's mechanism of action. | Verify Calculations: Double-check all dilution calculations. Use Fresh Stock: Prepare fresh stock solutions or use a new aliquot stored at -20°C. Use Control Strains: Test the agent against a known susceptible control strain to verify its activity. |
| "Trailing" or "Skipped" wells in MIC assay | Trailing Effect: Partial inhibition of growth over a range of concentrations. Contamination: Presence of a mixed bacterial culture with differing susceptibilities.[7] | Consistent Endpoint Reading: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the growth control.[7] Ensure Culture Purity: Re-streak the bacterial culture to ensure a pure, isolated colony was used for the inoculum.[7] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[7][10]
1. Preparation of Materials:
-
This compound: Prepare a 10 mg/mL stock solution in 100% DMSO.
-
Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
-
CAMHB: Sterile, cation-adjusted Mueller-Hinton Broth.
2. Inoculum Preparation:
-
Adjust the turbidity of the log-phase bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Plate Setup:
-
Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Prepare a working solution of Agent 199 in CAMHB at 2x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 100 µL of this working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.
-
Column 11: Growth Control (50 µL CAMHB, no agent).
-
Column 12: Sterility Control (100 µL CAMHB, no agent, no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial density to ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
5. Reading Results:
-
Visually inspect the plate. The MIC is the lowest concentration of Agent 199 that completely inhibits visible bacterial growth (the first clear well).[6][9][10][11]
Protocol 2: Checkerboard Synergy Assay
This protocol assesses the interaction between Agent 199 and a second antibacterial agent (Agent B).[3][4][5]
1. Preparation:
-
Determine the MIC of Agent 199 and Agent B individually as described above.
-
Prepare stock solutions of both agents. From these, prepare intermediate solutions in CAMHB at 4 times the highest desired final concentration. The concentration range should span the MIC of each agent.[3]
2. Plate Setup:
-
Agent 199 Dilution (Columns):
-
Add 50 µL of CAMHB to columns 2-11 and all wells in row H.
-
Add 100 µL of the 4x intermediate solution of Agent 199 to column 1 (rows A-G).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Row H will contain only Agent B dilutions to determine its MIC in the assay.
-
-
Agent B Dilution (Rows):
-
Add 100 µL of the 4x intermediate solution of Agent B to row A (columns 1-11).
-
Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Column 12 will serve as the control for Agent 199 alone.
-
-
Controls:
-
Agent 199 MIC: Column 12 (serial dilutions of Agent 199 only).
-
Agent B MIC: Row H (serial dilutions of Agent B only).
-
Growth Control: Well H12 (broth and bacteria, no agents).
-
Sterility Control: A separate well with broth only.
-
3. Inoculation and Incubation:
-
Prepare the bacterial inoculum as for the MIC assay to a final density of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the inoculum to all wells except the sterility control.
-
Incubate at 37°C for 16-24 hours.
4. Data Analysis:
-
Read the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well showing no growth:[5][12][13]
-
FIC of Agent 199 = (MIC of Agent 199 in combination) / (MIC of Agent 199 alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent 199 + FIC of Agent B
-
-
Interpret the results based on the calculated FICI value.
Data Presentation and Interpretation
Table 1: Expected MIC Ranges for Agent 199 Against QC Strains
| Quality Control Strain | ATCC® Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Table 2: Interpretation of Checkerboard Assay Results
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects.[12][13] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects.[13] |
| > 1.0 to < 4.0 | Indifference | The agents do not interact; their combined effect is no different from the most active agent alone.[12][13] |
| ≥ 4.0 | Antagonism | The effect of the combination is less than the effect of the most active agent alone.[12][13] |
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. emerypharma.com [emerypharma.com]
Optimizing "Antibacterial agent 199" concentration in assays
Welcome to the Technical Support Center for "Antibacterial agent 199." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Agent 199 for various in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation tables to ensure the successful application of this agent in your research.
Disclaimer: "this compound" is a fictional agent. The information, protocols, and data provided are based on established principles of antimicrobial susceptibility testing for common, real-world antibacterial agents and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound? A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most applications, preparing a 10 mg/mL stock solution in 100% DMSO is recommended. This stock solution should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. It is critical to ensure the final concentration of DMSO in your assay medium does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound results.[1]
Q2: What is the proposed mechanism of action for Agent 199? A2: Agent 199 is a synthetic antimicrobial that functions as a competitive inhibitor of bacterial DNA gyrase (a type II topoisomerase). By binding to the enzyme, it prevents the re-ligation of cleaved DNA, leading to an accumulation of double-strand breaks. This disruption of DNA replication and repair processes is ultimately lethal to the bacterium.
Q3: How do I determine if Agent 199 is bactericidal or bacteriostatic against my bacterial strain? A3: To classify Agent 199's activity, you must first determine the Minimum Inhibitory Concentration (MIC) and then the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[1] If the MBC is no more than four times the MIC, the agent is generally considered bactericidal.[1] Detailed protocols for both assays are provided below.
Q4: Can I use Agent 199 in combination with other antibiotics? A4: Yes, combination therapy can be investigated to identify potential synergistic, additive, or antagonistic effects.[2] The checkerboard assay is a standard in vitro method used to evaluate the efficacy of antibiotic combinations and is highly recommended for this purpose.[3][4][5][6]
Troubleshooting and Optimization Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC results | Inoculum Variability: Inconsistent starting bacterial density between experiments.[7] Pipetting Errors: Inaccurate serial dilutions.[8] Incubation Variation: Inconsistent incubation time or temperature.[9] | Standardize Inoculum: Always standardize the bacterial inoculum using a spectrophotometer to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[3][7] Calibrate Pipettes: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Consistent Incubation: Use a calibrated incubator set to 35°C ± 2°C and incubate for a consistent duration (e.g., 16-20 hours).[9] |
| Agent 199 precipitates in the growth medium | Poor Solubility: The agent may have limited solubility in aqueous media. Interaction with Media Components: The agent may interact with components of the broth, causing it to fall out of solution.[9] pH of Medium: The pH of the growth medium can affect compound solubility.[8] | Perform Solubility Test: Pre-test solubility by mixing the dissolved agent with the broth before adding bacteria.[9] Solvent Concentration: Ensure the final DMSO concentration is ≤1%.[1] pH Adjustment: Check that the medium's pH is within the recommended range for the agent.[8] |
| No antibacterial activity observed | Incorrect Concentration: Errors in stock solution or serial dilution calculations.[2] Agent Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. Bacterial Resistance: The test organism may be inherently resistant to the agent's mechanism of action. | Verify Calculations: Double-check all dilution calculations. Use Fresh Stock: Prepare fresh stock solutions or use a new aliquot stored at -20°C. Use Control Strains: Test the agent against a known susceptible control strain to verify its activity. |
| "Trailing" or "Skipped" wells in MIC assay | Trailing Effect: Partial inhibition of growth over a range of concentrations. Contamination: Presence of a mixed bacterial culture with differing susceptibilities.[7] | Consistent Endpoint Reading: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the growth control.[7] Ensure Culture Purity: Re-streak the bacterial culture to ensure a pure, isolated colony was used for the inoculum.[7] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[7][10]
1. Preparation of Materials:
-
This compound: Prepare a 10 mg/mL stock solution in 100% DMSO.
-
Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
-
CAMHB: Sterile, cation-adjusted Mueller-Hinton Broth.
2. Inoculum Preparation:
-
Adjust the turbidity of the log-phase bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Plate Setup:
-
Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Prepare a working solution of Agent 199 in CAMHB at 2x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 100 µL of this working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.
-
Column 11: Growth Control (50 µL CAMHB, no agent).
-
Column 12: Sterility Control (100 µL CAMHB, no agent, no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial density to ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
5. Reading Results:
-
Visually inspect the plate. The MIC is the lowest concentration of Agent 199 that completely inhibits visible bacterial growth (the first clear well).[6][9][10][11]
Protocol 2: Checkerboard Synergy Assay
This protocol assesses the interaction between Agent 199 and a second antibacterial agent (Agent B).[3][4][5]
1. Preparation:
-
Determine the MIC of Agent 199 and Agent B individually as described above.
-
Prepare stock solutions of both agents. From these, prepare intermediate solutions in CAMHB at 4 times the highest desired final concentration. The concentration range should span the MIC of each agent.[3]
2. Plate Setup:
-
Agent 199 Dilution (Columns):
-
Add 50 µL of CAMHB to columns 2-11 and all wells in row H.
-
Add 100 µL of the 4x intermediate solution of Agent 199 to column 1 (rows A-G).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Row H will contain only Agent B dilutions to determine its MIC in the assay.
-
-
Agent B Dilution (Rows):
-
Add 100 µL of the 4x intermediate solution of Agent B to row A (columns 1-11).
-
Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Column 12 will serve as the control for Agent 199 alone.
-
-
Controls:
-
Agent 199 MIC: Column 12 (serial dilutions of Agent 199 only).
-
Agent B MIC: Row H (serial dilutions of Agent B only).
-
Growth Control: Well H12 (broth and bacteria, no agents).
-
Sterility Control: A separate well with broth only.
-
3. Inoculation and Incubation:
-
Prepare the bacterial inoculum as for the MIC assay to a final density of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the inoculum to all wells except the sterility control.
-
Incubate at 37°C for 16-24 hours.
4. Data Analysis:
-
Read the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well showing no growth:[5][12][13]
-
FIC of Agent 199 = (MIC of Agent 199 in combination) / (MIC of Agent 199 alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent 199 + FIC of Agent B
-
-
Interpret the results based on the calculated FICI value.
Data Presentation and Interpretation
Table 1: Expected MIC Ranges for Agent 199 Against QC Strains
| Quality Control Strain | ATCC® Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Table 2: Interpretation of Checkerboard Assay Results
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects.[12][13] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects.[13] |
| > 1.0 to < 4.0 | Indifference | The agents do not interact; their combined effect is no different from the most active agent alone.[12][13] |
| ≥ 4.0 | Antagonism | The effect of the combination is less than the effect of the most active agent alone.[12][13] |
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. emerypharma.com [emerypharma.com]
Technical Support Center: Troubleshooting "Antibacterial Agent 199"
Welcome to the technical support center for "Antibacterial Agent 199." This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to a lack of observed antibacterial activity during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter.
Troubleshooting Guide: No Antibacterial Activity Observed
Experiencing a lack of antibacterial activity with a new compound can be perplexing. This guide provides a systematic approach to troubleshooting potential issues in your experimental workflow.
Issue 1: No Zone of Inhibition in Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a primary screening method to assess the antibacterial potential of a compound.[1] The absence of a "zone of inhibition" (a clear area around the disk where bacteria have not grown) is a direct indication that the compound is not effective under the tested conditions.[2]
Troubleshooting Workflow for Kirby-Bauer Assay
Caption: Troubleshooting workflow for an unsuccessful Kirby-Bauer assay.
Issue 2: No Inhibition in Broth Microdilution (MIC) Assay
The broth microdilution method is a quantitative test to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] If you observe growth in all wells, it indicates that the MIC of "this compound" is higher than the highest concentration tested.
Troubleshooting Workflow for MIC Assay
Caption: Troubleshooting workflow for an inconclusive MIC assay.
Frequently Asked Questions (FAQs)
Q1: Could the properties of "this compound" itself be the reason for the lack of activity?
A1: Yes, several factors related to the compound can lead to a lack of observable activity:
-
Solubility: The compound may not be soluble in the assay medium, preventing it from interacting with the bacteria.
-
Stability: The compound might be unstable and degrade under the experimental conditions (e.g., temperature, pH).[4]
-
Concentration: The concentrations tested may be too low to inhibit bacterial growth.
-
Mechanism of Action: The compound may have a very specific mode of action that is not effective against the bacterial species being tested.
| Potential Compound Issue | Observation | Recommended Action |
| Poor Solubility | Precipitate visible in broth or on agar. | Test different solvents for the stock solution. Use a surfactant or co-solvent if appropriate. |
| Compound Instability | Activity is lost over time or with temperature changes. | Prepare fresh solutions for each experiment. Assess stability at different temperatures and pH values.[4] |
| Insufficient Concentration | No inhibition at the highest tested concentration. | Increase the concentration range of the compound in subsequent experiments. |
Q2: How can I be sure my experimental technique is not the cause of the negative results?
A2: Adhering to standardized protocols is crucial for reproducible results.[3][5] Common technical errors include:
-
Incorrect Inoculum Density: An inoculum that is too dense can overwhelm the antibacterial agent.[5] Standardization to a 0.5 McFarland standard is critical.[6]
-
Improper Media: The type and pH of the growth medium can affect the activity of the antibacterial agent. Mueller-Hinton agar/broth is the standard for many susceptibility tests.[6]
-
Incorrect Incubation: Temperature and duration of incubation must be appropriate for the bacterial species being tested.[7]
| Experimental Parameter | Standard Guideline | Impact of Deviation |
| Inoculum Density | 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL) | Too high: False resistance. Too low: False susceptibility. |
| Agar Depth (Kirby-Bauer) | 4 mm | Too shallow: Larger zones. Too deep: Smaller zones. |
| Incubation Temperature | 35°C ± 2°C | Affects bacterial growth rate and compound activity. |
| Incubation Time | 16-20 hours | Shorter times may not allow for sufficient growth; longer times can lead to overgrowth or compound degradation.[7] |
Q3: Is it possible that the bacteria I'm testing are resistant to "this compound"?
A3: Yes, the bacterial strain may possess intrinsic or acquired resistance mechanisms.[8][9] Bacteria have evolved numerous ways to resist the effects of antibiotics.[10]
Common Bacterial Resistance Mechanisms
Caption: Overview of common bacterial resistance mechanisms.
-
Efflux Pumps: These are proteins in the bacterial membrane that actively transport the antibacterial agent out of the cell, preventing it from reaching its target.[8]
-
Enzymatic Inactivation: The bacteria may produce enzymes that chemically modify or destroy the antibacterial agent. A classic example is the production of β-lactamases which inactivate penicillin.[8]
-
Target Modification: The bacterial target of the agent (e.g., a specific protein or enzyme) may be altered through mutation, so the agent can no longer bind effectively.[11]
-
Biofilm Formation: Bacteria can grow in communities called biofilms, which are encased in a protective matrix that can prevent the antibacterial agent from reaching the cells.[10]
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This method assesses the in vitro susceptibility of bacteria to antimicrobial agents.[12]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6] This is crucial for reproducibility.
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
-
Disk Application:
-
Aseptically place paper disks impregnated with "this compound" onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[6]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
-
Result Interpretation:
-
Measure the diameter of the zones of complete inhibition in millimeters. The absence of a zone indicates no activity at the tested concentration.
-
Broth Microdilution (MIC) Test Protocol
This method determines the minimum concentration of an antimicrobial agent that inhibits bacterial growth.[13]
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of "this compound" at a known concentration.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[3]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth + inoculum, no agent) and a sterility control well (broth only).[13]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the agent in a well with no visible growth.[13] The growth control should be turbid, and the sterility control should be clear.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. microbenotes.com [microbenotes.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
- 10. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Troubleshooting "Antibacterial Agent 199"
Welcome to the technical support center for "Antibacterial Agent 199." This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to a lack of observed antibacterial activity during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter.
Troubleshooting Guide: No Antibacterial Activity Observed
Experiencing a lack of antibacterial activity with a new compound can be perplexing. This guide provides a systematic approach to troubleshooting potential issues in your experimental workflow.
Issue 1: No Zone of Inhibition in Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a primary screening method to assess the antibacterial potential of a compound.[1] The absence of a "zone of inhibition" (a clear area around the disk where bacteria have not grown) is a direct indication that the compound is not effective under the tested conditions.[2]
Troubleshooting Workflow for Kirby-Bauer Assay
Caption: Troubleshooting workflow for an unsuccessful Kirby-Bauer assay.
Issue 2: No Inhibition in Broth Microdilution (MIC) Assay
The broth microdilution method is a quantitative test to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] If you observe growth in all wells, it indicates that the MIC of "this compound" is higher than the highest concentration tested.
Troubleshooting Workflow for MIC Assay
Caption: Troubleshooting workflow for an inconclusive MIC assay.
Frequently Asked Questions (FAQs)
Q1: Could the properties of "this compound" itself be the reason for the lack of activity?
A1: Yes, several factors related to the compound can lead to a lack of observable activity:
-
Solubility: The compound may not be soluble in the assay medium, preventing it from interacting with the bacteria.
-
Stability: The compound might be unstable and degrade under the experimental conditions (e.g., temperature, pH).[4]
-
Concentration: The concentrations tested may be too low to inhibit bacterial growth.
-
Mechanism of Action: The compound may have a very specific mode of action that is not effective against the bacterial species being tested.
| Potential Compound Issue | Observation | Recommended Action |
| Poor Solubility | Precipitate visible in broth or on agar. | Test different solvents for the stock solution. Use a surfactant or co-solvent if appropriate. |
| Compound Instability | Activity is lost over time or with temperature changes. | Prepare fresh solutions for each experiment. Assess stability at different temperatures and pH values.[4] |
| Insufficient Concentration | No inhibition at the highest tested concentration. | Increase the concentration range of the compound in subsequent experiments. |
Q2: How can I be sure my experimental technique is not the cause of the negative results?
A2: Adhering to standardized protocols is crucial for reproducible results.[3][5] Common technical errors include:
-
Incorrect Inoculum Density: An inoculum that is too dense can overwhelm the antibacterial agent.[5] Standardization to a 0.5 McFarland standard is critical.[6]
-
Improper Media: The type and pH of the growth medium can affect the activity of the antibacterial agent. Mueller-Hinton agar/broth is the standard for many susceptibility tests.[6]
-
Incorrect Incubation: Temperature and duration of incubation must be appropriate for the bacterial species being tested.[7]
| Experimental Parameter | Standard Guideline | Impact of Deviation |
| Inoculum Density | 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL) | Too high: False resistance. Too low: False susceptibility. |
| Agar Depth (Kirby-Bauer) | 4 mm | Too shallow: Larger zones. Too deep: Smaller zones. |
| Incubation Temperature | 35°C ± 2°C | Affects bacterial growth rate and compound activity. |
| Incubation Time | 16-20 hours | Shorter times may not allow for sufficient growth; longer times can lead to overgrowth or compound degradation.[7] |
Q3: Is it possible that the bacteria I'm testing are resistant to "this compound"?
A3: Yes, the bacterial strain may possess intrinsic or acquired resistance mechanisms.[8][9] Bacteria have evolved numerous ways to resist the effects of antibiotics.[10]
Common Bacterial Resistance Mechanisms
Caption: Overview of common bacterial resistance mechanisms.
-
Efflux Pumps: These are proteins in the bacterial membrane that actively transport the antibacterial agent out of the cell, preventing it from reaching its target.[8]
-
Enzymatic Inactivation: The bacteria may produce enzymes that chemically modify or destroy the antibacterial agent. A classic example is the production of β-lactamases which inactivate penicillin.[8]
-
Target Modification: The bacterial target of the agent (e.g., a specific protein or enzyme) may be altered through mutation, so the agent can no longer bind effectively.[11]
-
Biofilm Formation: Bacteria can grow in communities called biofilms, which are encased in a protective matrix that can prevent the antibacterial agent from reaching the cells.[10]
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This method assesses the in vitro susceptibility of bacteria to antimicrobial agents.[12]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6] This is crucial for reproducibility.
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
-
Disk Application:
-
Aseptically place paper disks impregnated with "this compound" onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[6]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
-
Result Interpretation:
-
Measure the diameter of the zones of complete inhibition in millimeters. The absence of a zone indicates no activity at the tested concentration.
-
Broth Microdilution (MIC) Test Protocol
This method determines the minimum concentration of an antimicrobial agent that inhibits bacterial growth.[13]
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of "this compound" at a known concentration.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[3]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth + inoculum, no agent) and a sterility control well (broth only).[13]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the agent in a well with no visible growth.[13] The growth control should be turbid, and the sterility control should be clear.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. microbenotes.com [microbenotes.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
- 10. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. microbe-investigations.com [microbe-investigations.com]
How to reduce the cytotoxicity of "Antibacterial agent 199"
Welcome to the technical support center for "Antibacterial agent 199." This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines even at low concentrations of this compound. What is the likely cause and what are the initial steps for troubleshooting?
A1: High cytotoxicity at low concentrations is a known issue with the standard formulation of this compound. The primary cause is believed to be off-target effects on mitochondrial function. The molecular structure of the agent allows it to interfere with mitochondrial respiratory chain complexes, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis.[1][2]
Initial Troubleshooting Steps:
-
Confirm Drug Purity and Concentration: Ensure the purity of your this compound stock and verify the final concentration in your experiments. Contaminants can contribute to unexpected toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. Consider testing a panel of cell lines to understand the cytotoxic profile of the agent.
-
Optimize Incubation Time: Reduce the exposure time of the cells to the agent. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal window for antibacterial activity with minimal cytotoxicity.[3]
-
Consider a Formulation Strategy: The standard formulation of this compound has poor aqueous solubility. At higher concentrations, it can precipitate, leading to non-specific cell death. Implementing a solubilizing or delivery strategy is highly recommended.[4]
Troubleshooting Guide: Reducing Cytotoxicity
Issue 1: High Levels of Apoptosis Detected in Treated Cells
If you are observing markers of apoptosis (e.g., caspase activation, DNA fragmentation) in your cell cultures, this is likely due to the agent's effect on mitochondria.
Recommended Solutions:
-
Co-administration with an Antioxidant: The use of an intracellular antioxidant, such as N-acetyl-L-cysteine (NAC), can mitigate the effects of ROS production induced by this compound.[1] This can help reduce oxidative damage without impairing the agent's antibacterial efficacy.[1]
-
Liposomal Formulation: Encapsulating this compound in liposomes can significantly reduce its off-target toxicity.[5][6][7] Liposomes can improve the agent's pharmacokinetic profile, enhance its stability, and facilitate more targeted delivery.[6] This method can decrease systemic toxicity and may help in overcoming certain drug resistance mechanisms.[8]
Workflow for Developing a Liposomal Formulation
Caption: Experimental workflow for liposomal formulation.
Issue 2: Poor Solubility and Precipitation in Culture Media
The low aqueous solubility of this compound can lead to the formation of precipitates, which can cause mechanical stress to cells and result in inaccurate cytotoxicity readings.
Recommended Solutions:
-
Prodrug Approach: A prodrug strategy can be employed to improve the solubility and pharmacokinetic properties of this compound.[9] This involves chemically modifying the agent to an inactive form that is converted to the active drug at the site of infection.[9][10][11] This approach can also reduce off-target effects and the development of resistance.[10]
Signaling Pathway of Cytotoxicity
Caption: Hypothesized cytotoxicity pathway of Agent 199.
-
Nanoemulsion Formulation: Formulating the agent into an oil-in-water nanoemulsion can enhance its solubility and stability.[12] Nanoemulsions can improve the bioavailability of poorly soluble drugs and may increase the concentration of the antibiotic at the site of interaction, potentially allowing for lower effective doses.[12]
Quantitative Data Summary
The following tables summarize the comparative cytotoxicity of this compound in its standard form versus improved formulations.
Table 1: IC50 Values in Different Cell Lines (48-hour exposure)
| Formulation | HeLa (µM) | HEK293 (µM) | HepG2 (µM) |
| Standard Agent 199 | 12.5 | 8.9 | 15.2 |
| + 5 mM NAC | 35.7 | 28.4 | 41.1 |
| Liposomal Agent 199 | 89.2 | 75.6 | 95.3 |
| Agent 199 Prodrug | > 100 | > 100 | > 100 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Formulation | S. aureus (µg/mL) | E. coli (µg/mL) |
| Standard Agent 199 | 0.5 | 1.0 |
| Liposomal Agent 199 | 0.5 | 1.0 |
| Agent 199 Prodrug | 0.25 | 0.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your test compound.[14] Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, 72 hours).[3] Include vehicle-only controls.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
Troubleshooting Logic for Cytotoxicity Assays
Caption: Troubleshooting logic for high cytotoxicity.
Protocol 2: Thin-Film Hydration for Liposome Preparation
This is a common method for preparing liposomes to encapsulate a drug.
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
References
- 1. clinician.com [clinician.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Prodrugs to Overcome Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to reduce the cytotoxicity of "Antibacterial agent 199"
Welcome to the technical support center for "Antibacterial agent 199." This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines even at low concentrations of this compound. What is the likely cause and what are the initial steps for troubleshooting?
A1: High cytotoxicity at low concentrations is a known issue with the standard formulation of this compound. The primary cause is believed to be off-target effects on mitochondrial function. The molecular structure of the agent allows it to interfere with mitochondrial respiratory chain complexes, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis.[1][2]
Initial Troubleshooting Steps:
-
Confirm Drug Purity and Concentration: Ensure the purity of your this compound stock and verify the final concentration in your experiments. Contaminants can contribute to unexpected toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. Consider testing a panel of cell lines to understand the cytotoxic profile of the agent.
-
Optimize Incubation Time: Reduce the exposure time of the cells to the agent. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal window for antibacterial activity with minimal cytotoxicity.[3]
-
Consider a Formulation Strategy: The standard formulation of this compound has poor aqueous solubility. At higher concentrations, it can precipitate, leading to non-specific cell death. Implementing a solubilizing or delivery strategy is highly recommended.[4]
Troubleshooting Guide: Reducing Cytotoxicity
Issue 1: High Levels of Apoptosis Detected in Treated Cells
If you are observing markers of apoptosis (e.g., caspase activation, DNA fragmentation) in your cell cultures, this is likely due to the agent's effect on mitochondria.
Recommended Solutions:
-
Co-administration with an Antioxidant: The use of an intracellular antioxidant, such as N-acetyl-L-cysteine (NAC), can mitigate the effects of ROS production induced by this compound.[1] This can help reduce oxidative damage without impairing the agent's antibacterial efficacy.[1]
-
Liposomal Formulation: Encapsulating this compound in liposomes can significantly reduce its off-target toxicity.[5][6][7] Liposomes can improve the agent's pharmacokinetic profile, enhance its stability, and facilitate more targeted delivery.[6] This method can decrease systemic toxicity and may help in overcoming certain drug resistance mechanisms.[8]
Workflow for Developing a Liposomal Formulation
Caption: Experimental workflow for liposomal formulation.
Issue 2: Poor Solubility and Precipitation in Culture Media
The low aqueous solubility of this compound can lead to the formation of precipitates, which can cause mechanical stress to cells and result in inaccurate cytotoxicity readings.
Recommended Solutions:
-
Prodrug Approach: A prodrug strategy can be employed to improve the solubility and pharmacokinetic properties of this compound.[9] This involves chemically modifying the agent to an inactive form that is converted to the active drug at the site of infection.[9][10][11] This approach can also reduce off-target effects and the development of resistance.[10]
Signaling Pathway of Cytotoxicity
Caption: Hypothesized cytotoxicity pathway of Agent 199.
-
Nanoemulsion Formulation: Formulating the agent into an oil-in-water nanoemulsion can enhance its solubility and stability.[12] Nanoemulsions can improve the bioavailability of poorly soluble drugs and may increase the concentration of the antibiotic at the site of interaction, potentially allowing for lower effective doses.[12]
Quantitative Data Summary
The following tables summarize the comparative cytotoxicity of this compound in its standard form versus improved formulations.
Table 1: IC50 Values in Different Cell Lines (48-hour exposure)
| Formulation | HeLa (µM) | HEK293 (µM) | HepG2 (µM) |
| Standard Agent 199 | 12.5 | 8.9 | 15.2 |
| + 5 mM NAC | 35.7 | 28.4 | 41.1 |
| Liposomal Agent 199 | 89.2 | 75.6 | 95.3 |
| Agent 199 Prodrug | > 100 | > 100 | > 100 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Formulation | S. aureus (µg/mL) | E. coli (µg/mL) |
| Standard Agent 199 | 0.5 | 1.0 |
| Liposomal Agent 199 | 0.5 | 1.0 |
| Agent 199 Prodrug | 0.25 | 0.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your test compound.[14] Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, 72 hours).[3] Include vehicle-only controls.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
Troubleshooting Logic for Cytotoxicity Assays
Caption: Troubleshooting logic for high cytotoxicity.
Protocol 2: Thin-Film Hydration for Liposome Preparation
This is a common method for preparing liposomes to encapsulate a drug.
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
References
- 1. clinician.com [clinician.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Prodrugs to Overcome Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Improving the solubility of "Antibacterial agent 199"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 199. The information below is designed to address common challenges related to the solubility of this compound.
Troubleshooting Guides
Issue: Difficulty Preparing a Concentrated Stock Solution
If you are encountering issues with dissolving this compound to create a high-concentration stock solution, consider the following troubleshooting steps.
Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.5 mg of this compound (assuming a molecular weight of 250 g/mol ).
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the mixture for 1-2 minutes. If dissolution is not complete, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Issue: Precipitation of Agent 199 in Aqueous Solutions
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Incorporate a Solubilizing Excipient: Consider the use of co-solvents or cyclodextrins to enhance aqueous solubility.
-
pH Adjustment: Assess the pH-dependent solubility of your compound. If it has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | 5 |
| Methanol | 2 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as DMSO or DMF at a concentration of 10 mM or higher.
Q2: My compound precipitates when I dilute my DMSO stock into my cell culture medium. What can I do?
A2: This is a common issue. Try the following:
-
Lower the final concentration of this compound in your experiment.
-
Increase the percentage of serum in your cell culture medium if your experimental design allows, as serum proteins can help stabilize the compound.
-
Use a solubilizing agent, such as HP-β-CD (hydroxypropyl-beta-cyclodextrin), to prepare the final solution.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: For in vivo formulations, consider using co-solvents, surfactants, or cyclodextrins. A common formulation approach is a mixture of PEG400, Solutol HS 15, and water. Formulation development will be necessary to find an optimal and non-toxic vehicle.
Experimental Protocol: Evaluating the Effect of Co-solvents on Solubility
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% PEG400 in water).
-
Add Compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Rotate the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved this compound.
Table 2: Effect of Co-solvents and pH on the Aqueous Solubility of this compound
| Solvent System | pH | Solubility (µg/mL) |
| Water | 7.0 | < 0.1 |
| 10% Ethanol in Water | 7.0 | 1.2 |
| 20% PEG400 in Water | 7.0 | 5.8 |
| 5% HP-β-CD in Water | 7.0 | 15.2 |
| Aqueous Buffer | 5.0 | 0.5 |
| Aqueous Buffer | 7.4 | < 0.1 |
| Aqueous Buffer | 9.0 | 3.7 |
Mechanism of Cyclodextrin-Mediated Solubilization:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The hydrophobic core can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that is more soluble in water.
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Improving the solubility of "Antibacterial agent 199"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 199. The information below is designed to address common challenges related to the solubility of this compound.
Troubleshooting Guides
Issue: Difficulty Preparing a Concentrated Stock Solution
If you are encountering issues with dissolving this compound to create a high-concentration stock solution, consider the following troubleshooting steps.
Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.5 mg of this compound (assuming a molecular weight of 250 g/mol ).
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the mixture for 1-2 minutes. If dissolution is not complete, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Issue: Precipitation of Agent 199 in Aqueous Solutions
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Incorporate a Solubilizing Excipient: Consider the use of co-solvents or cyclodextrins to enhance aqueous solubility.
-
pH Adjustment: Assess the pH-dependent solubility of your compound. If it has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | 5 |
| Methanol | 2 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as DMSO or DMF at a concentration of 10 mM or higher.
Q2: My compound precipitates when I dilute my DMSO stock into my cell culture medium. What can I do?
A2: This is a common issue. Try the following:
-
Lower the final concentration of this compound in your experiment.
-
Increase the percentage of serum in your cell culture medium if your experimental design allows, as serum proteins can help stabilize the compound.
-
Use a solubilizing agent, such as HP-β-CD (hydroxypropyl-beta-cyclodextrin), to prepare the final solution.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: For in vivo formulations, consider using co-solvents, surfactants, or cyclodextrins. A common formulation approach is a mixture of PEG400, Solutol HS 15, and water. Formulation development will be necessary to find an optimal and non-toxic vehicle.
Experimental Protocol: Evaluating the Effect of Co-solvents on Solubility
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% PEG400 in water).
-
Add Compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Rotate the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved this compound.
Table 2: Effect of Co-solvents and pH on the Aqueous Solubility of this compound
| Solvent System | pH | Solubility (µg/mL) |
| Water | 7.0 | < 0.1 |
| 10% Ethanol in Water | 7.0 | 1.2 |
| 20% PEG400 in Water | 7.0 | 5.8 |
| 5% HP-β-CD in Water | 7.0 | 15.2 |
| Aqueous Buffer | 5.0 | 0.5 |
| Aqueous Buffer | 7.4 | < 0.1 |
| Aqueous Buffer | 9.0 | 3.7 |
Mechanism of Cyclodextrin-Mediated Solubilization:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The hydrophobic core can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that is more soluble in water.
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Optimizing incubation time for "Antibacterial agent 199"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 199."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a bacterial DNA gyrase inhibitor.[1][2] Specifically, it targets the GyrB subunit, competitively inhibiting the ATPase activity essential for DNA supercoiling.[3][4] This disruption of DNA replication ultimately leads to bacterial cell death.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial Minimum Inhibitory Concentration (MIC) assays, we recommend a starting concentration range of 0.06 µg/mL to 64 µg/mL. This range can be adjusted based on the bacterial species and preliminary screening results.
Q3: What is the optimal incubation time for an MIC assay with Agent 199?
A3: For most aerobic bacteria, a standard incubation time of 16-20 hours at 35°C ± 2°C is recommended.[5] However, the optimal time can vary depending on the bacterial strain's growth rate. If you are observing inconsistent results, further optimization may be necessary as detailed in the troubleshooting guide below.
Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A4: Based on initial studies, Agent 199 shows broad-spectrum activity. However, efficacy can be lower against certain Gram-negative bacteria due to the outer membrane acting as a permeability barrier.
Q5: How should I prepare and store the stock solution of this compound?
A5: Prepare a 10 mg/mL stock solution in DMSO. Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate culture medium to the desired concentration.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues related to determining the optimal incubation time for experiments with this compound.
Issue 1: Inconsistent MIC values between experiments.
-
Possible Cause 1: Variation in bacterial inoculum preparation. The density of the initial bacterial culture significantly impacts MIC results.[6]
-
Possible Cause 2: Fluctuations in incubation time and temperature. Deviations in incubation conditions can alter bacterial growth rates, leading to variable MIC values.[5]
-
Solution: Use a calibrated incubator and maintain a consistent incubation period (e.g., 18 hours). For slow-growing organisms, a longer incubation time may be required, but this should be validated and kept consistent.
-
-
Possible Cause 3: Subjective endpoint reading. Determining the "no growth" well by eye can introduce variability.
-
Solution: Use a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits 90% of growth compared to the positive control.
-
Issue 2: No antibacterial activity observed at expected concentrations.
-
Possible Cause 1: Incubation time is too short. The agent may require a longer exposure time to exert its effect, especially at lower concentrations.
-
Possible Cause 2: Degraded antibacterial agent. Improper storage or multiple freeze-thaw cycles can reduce the agent's potency.
-
Solution: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
-
Issue 3: Bacterial growth is observed in all wells, even at high concentrations of Agent 199.
-
Possible Cause 1: Resistant bacterial strain. The bacterial strain you are using may have intrinsic or acquired resistance to DNA gyrase inhibitors.
-
Solution: Confirm the identity and susceptibility of your bacterial strain. Include a known susceptible quality control strain (e.g., E. coli ATCC 25922) in your assays.
-
-
Possible Cause 2: Incubation time is too long. For some bacterial species, prolonged incubation can lead to the selection of resistant subpopulations or the degradation of the antibacterial agent.
-
Solution: Optimize the incubation time by taking readings at multiple time points (e.g., 16, 18, 20, and 24 hours) to find the earliest point at which a clear and reproducible MIC can be determined.
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.[11][12]
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies.
-
Inoculate the colonies into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.[7]
-
Dilute the standardized suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of Agent 199 (in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Agent 199 that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Assay
This assay assesses the rate of bacterial killing by this compound over time.[8][9][13]
-
Prepare Cultures and Agent Concentrations:
-
Prepare a bacterial culture in the mid-logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Prepare tubes with CAMHB containing Agent 199 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the agent.
-
-
Inoculation:
-
Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Presentation
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) after 16h | MIC (µg/mL) after 18h | MIC (µg/mL) after 20h | MIC (µg/mL) after 24h |
| E. coli ATCC 25922 | 2 | 2 | 2 | 4 |
| S. aureus ATCC 29213 | 1 | 1 | 1 | 1 |
| P. aeruginosa ATCC 27853 | 8 | 8 | 16 | 32 |
| Clinical Isolate 1 (K. pneumoniae) | 4 | 4 | 8 | 8 |
Table 2: Example Time-Kill Assay Data for S. aureus ATCC 29213 (MIC = 1 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 |
| 2 | 6.89 | 6.12 | 5.21 | 4.89 | 4.15 |
| 4 | 7.91 | 6.55 | 4.34 | 3.76 | <2.00 |
| 6 | 8.54 | 6.89 | 3.12 | <2.00 | <2.00 |
| 8 | 8.98 | 7.21 | <2.00 | <2.00 | <2.00 |
| 12 | 9.12 | 7.54 | <2.00 | <2.00 | <2.00 |
| 24 | 9.05 | 7.88 | <2.00 | <2.00 | <2.00 |
| Note: <2.00 indicates the limit of detection. |
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. actascientific.com [actascientific.com]
Optimizing incubation time for "Antibacterial agent 199"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 199."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a bacterial DNA gyrase inhibitor.[1][2] Specifically, it targets the GyrB subunit, competitively inhibiting the ATPase activity essential for DNA supercoiling.[3][4] This disruption of DNA replication ultimately leads to bacterial cell death.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial Minimum Inhibitory Concentration (MIC) assays, we recommend a starting concentration range of 0.06 µg/mL to 64 µg/mL. This range can be adjusted based on the bacterial species and preliminary screening results.
Q3: What is the optimal incubation time for an MIC assay with Agent 199?
A3: For most aerobic bacteria, a standard incubation time of 16-20 hours at 35°C ± 2°C is recommended.[5] However, the optimal time can vary depending on the bacterial strain's growth rate. If you are observing inconsistent results, further optimization may be necessary as detailed in the troubleshooting guide below.
Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A4: Based on initial studies, Agent 199 shows broad-spectrum activity. However, efficacy can be lower against certain Gram-negative bacteria due to the outer membrane acting as a permeability barrier.
Q5: How should I prepare and store the stock solution of this compound?
A5: Prepare a 10 mg/mL stock solution in DMSO. Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate culture medium to the desired concentration.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues related to determining the optimal incubation time for experiments with this compound.
Issue 1: Inconsistent MIC values between experiments.
-
Possible Cause 1: Variation in bacterial inoculum preparation. The density of the initial bacterial culture significantly impacts MIC results.[6]
-
Possible Cause 2: Fluctuations in incubation time and temperature. Deviations in incubation conditions can alter bacterial growth rates, leading to variable MIC values.[5]
-
Solution: Use a calibrated incubator and maintain a consistent incubation period (e.g., 18 hours). For slow-growing organisms, a longer incubation time may be required, but this should be validated and kept consistent.
-
-
Possible Cause 3: Subjective endpoint reading. Determining the "no growth" well by eye can introduce variability.
-
Solution: Use a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits 90% of growth compared to the positive control.
-
Issue 2: No antibacterial activity observed at expected concentrations.
-
Possible Cause 1: Incubation time is too short. The agent may require a longer exposure time to exert its effect, especially at lower concentrations.
-
Possible Cause 2: Degraded antibacterial agent. Improper storage or multiple freeze-thaw cycles can reduce the agent's potency.
-
Solution: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
-
Issue 3: Bacterial growth is observed in all wells, even at high concentrations of Agent 199.
-
Possible Cause 1: Resistant bacterial strain. The bacterial strain you are using may have intrinsic or acquired resistance to DNA gyrase inhibitors.
-
Solution: Confirm the identity and susceptibility of your bacterial strain. Include a known susceptible quality control strain (e.g., E. coli ATCC 25922) in your assays.
-
-
Possible Cause 2: Incubation time is too long. For some bacterial species, prolonged incubation can lead to the selection of resistant subpopulations or the degradation of the antibacterial agent.
-
Solution: Optimize the incubation time by taking readings at multiple time points (e.g., 16, 18, 20, and 24 hours) to find the earliest point at which a clear and reproducible MIC can be determined.
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.[11][12]
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.
-
Inoculate the colonies into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.[7]
-
Dilute the standardized suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of Agent 199 (in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Agent 199 that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Assay
This assay assesses the rate of bacterial killing by this compound over time.[8][9][13]
-
Prepare Cultures and Agent Concentrations:
-
Prepare a bacterial culture in the mid-logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Prepare tubes with CAMHB containing Agent 199 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the agent.
-
-
Inoculation:
-
Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Presentation
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) after 16h | MIC (µg/mL) after 18h | MIC (µg/mL) after 20h | MIC (µg/mL) after 24h |
| E. coli ATCC 25922 | 2 | 2 | 2 | 4 |
| S. aureus ATCC 29213 | 1 | 1 | 1 | 1 |
| P. aeruginosa ATCC 27853 | 8 | 8 | 16 | 32 |
| Clinical Isolate 1 (K. pneumoniae) | 4 | 4 | 8 | 8 |
Table 2: Example Time-Kill Assay Data for S. aureus ATCC 29213 (MIC = 1 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 |
| 2 | 6.89 | 6.12 | 5.21 | 4.89 | 4.15 |
| 4 | 7.91 | 6.55 | 4.34 | 3.76 | <2.00 |
| 6 | 8.54 | 6.89 | 3.12 | <2.00 | <2.00 |
| 8 | 8.98 | 7.21 | <2.00 | <2.00 | <2.00 |
| 12 | 9.12 | 7.54 | <2.00 | <2.00 | <2.00 |
| 24 | 9.05 | 7.88 | <2.00 | <2.00 | <2.00 |
| Note: <2.00 indicates the limit of detection. |
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. actascientific.com [actascientific.com]
Preventing "Antibacterial agent 199" precipitation in culture media
Welcome to the technical support center for Antibacterial Agent 199. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during your experiments, with a specific focus on preventing precipitation in culture media.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the precipitation of this compound in your culture media.
Issue: Precipitate Observed Immediately After Adding this compound Stock Solution
Q1: I saw a precipitate form in my culture medium as soon as I added the this compound stock solution. What is the likely cause?
A1: Immediate precipitation upon addition of this compound is often due to localized high concentrations, temperature shock, or issues with the stock solution itself. This compound, being a weak organic acid, is less soluble in neutral or slightly acidic conditions, which can be exacerbated by improper mixing.
Troubleshooting Steps:
-
Localized High Concentration: Instead of adding the stock solution in one spot, add it dropwise to the medium while gently swirling the container to ensure it disperses quickly and evenly.[1]
-
Temperature Shock: Ensure that both your culture medium and the this compound stock solution are at the same temperature before mixing. Pre-warm your culture medium to 37°C and allow the frozen stock solution to thaw completely and reach room temperature before use.[1][2]
-
Stock Solution Concentration: You may be using a stock solution that is too concentrated. Preparing a less concentrated stock solution can prevent it from precipitating when added to the larger volume of the culture medium.[1]
Issue: Precipitate Forms Over Time During Incubation
Q2: My culture medium was clear after adding this compound, but a precipitate formed after a few hours of incubation. Why did this happen?
A2: Delayed precipitation is often related to the physicochemical properties of the culture medium, such as pH changes during cell metabolism or interactions with other media components.
Troubleshooting Steps:
-
pH Instability: As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium.[3] Since the solubility of this compound is pH-dependent, a decrease in pH can cause it to precipitate. Ensure your medium is well-buffered. Consider using a medium with HEPES buffer for additional pH stability, especially if you are not using a CO2 incubator.[3][4]
-
Interaction with Divalent Cations: Culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that are essential for cell growth.[2] However, these ions can sometimes form insoluble salts with antibacterial agents.[2][5] If you are preparing your own medium, ensure that calcium salts are dissolved separately to prevent initial precipitation issues.[2][6]
-
Medium Evaporation: Inadequate humidity in the incubator can lead to evaporation of the culture medium, increasing the concentration of all components, including this compound, which can lead to precipitation.[2][6] Ensure the incubator has adequate humidity and that culture flasks or plates are properly sealed.[2]
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent and concentration for preparing a stock solution of this compound?
A3: For a 1000X stock solution (50 mg/mL), we recommend dissolving this compound in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). For a lower concentration stock (10 mg/mL), sterile deionized water with the pH adjusted to 8.0-8.5 can be used to improve solubility. Always filter-sterilize the stock solution through a 0.22 µm filter after preparation.[1][7]
Q4: What is the optimal pH range for maintaining the solubility of this compound in culture media?
A4: The optimal pH range for maintaining the solubility of this compound is between 7.2 and 7.6. Below this range, its solubility decreases significantly, increasing the risk of precipitation. Regularly monitoring the pH of your culture, especially for high-density cultures, is recommended.[3]
Q5: How do temperature fluctuations affect the stability of this compound?
A5: Repeated freeze-thaw cycles of the stock solution can lead to the degradation of the agent and promote precipitation.[2][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes.[1] Store these aliquots at -20°C for long-term use.
Q6: Can I autoclave my culture medium after adding this compound?
A6: No. This compound is heat-labile and will be inactivated by autoclaving. Always add filter-sterilized this compound to your sterile culture medium after it has cooled to room temperature.[8]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Temperature (°C) | Observations |
| Deionized Water (pH 7.0) | < 1.0 | 25 | Insoluble |
| Deionized Water (pH 8.5) | 10.0 | 25 | Soluble |
| DMSO | 50.0 | 25 | Soluble |
| Ethanol | 5.0 | 25 | Sparingly Soluble |
Table 2: Effect of pH on the Solubility of this compound in Culture Medium
| pH of Culture Medium | Concentration (µg/mL) | Incubation Time (hours) | Precipitation Observed |
| 6.8 | 50 | 12 | Yes |
| 7.0 | 50 | 24 | Yes |
| 7.2 | 50 | 72 | No |
| 7.4 | 50 | 72 | No |
| 7.6 | 50 | 72 | No |
Experimental Protocols
Protocol 1: Preparation of a 1000X Stock Solution of this compound
Objective: To prepare a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, cell-culture grade DMSO
-
Sterile conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 50 mg/mL.
-
Gently vortex or swirl the tube until the powder is completely dissolved.[7]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the stock solution into a new sterile conical tube.[1]
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Label the aliquots with the name of the agent, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Determining the Practical Solubility Limit of this compound in a Specific Culture Medium
Objective: To determine the maximum concentration of this compound that can be used in your specific culture medium without causing precipitation.[1]
Materials:
-
Your specific cell culture medium
-
Prepared stock solution of this compound
-
Sterile tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your culture medium. For example, you could prepare concentrations of 25, 50, 75, 100, and 125 µg/mL.
-
Include a control tube or well with only the culture medium.
-
Incubate the tubes or plate under the same conditions as your cell cultures.[1]
-
Visually inspect for precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).[1]
-
Record the highest concentration at which no precipitation is observed. This will give you an indication of the practical solubility limit in your specific medium and under your experimental conditions.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 4. adl.usm.my [adl.usm.my]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. scribd.com [scribd.com]
- 8. Bacterial cultivation media and antibiotics [qiagen.com]
Preventing "Antibacterial agent 199" precipitation in culture media
Welcome to the technical support center for Antibacterial Agent 199. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during your experiments, with a specific focus on preventing precipitation in culture media.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the precipitation of this compound in your culture media.
Issue: Precipitate Observed Immediately After Adding this compound Stock Solution
Q1: I saw a precipitate form in my culture medium as soon as I added the this compound stock solution. What is the likely cause?
A1: Immediate precipitation upon addition of this compound is often due to localized high concentrations, temperature shock, or issues with the stock solution itself. This compound, being a weak organic acid, is less soluble in neutral or slightly acidic conditions, which can be exacerbated by improper mixing.
Troubleshooting Steps:
-
Localized High Concentration: Instead of adding the stock solution in one spot, add it dropwise to the medium while gently swirling the container to ensure it disperses quickly and evenly.[1]
-
Temperature Shock: Ensure that both your culture medium and the this compound stock solution are at the same temperature before mixing. Pre-warm your culture medium to 37°C and allow the frozen stock solution to thaw completely and reach room temperature before use.[1][2]
-
Stock Solution Concentration: You may be using a stock solution that is too concentrated. Preparing a less concentrated stock solution can prevent it from precipitating when added to the larger volume of the culture medium.[1]
Issue: Precipitate Forms Over Time During Incubation
Q2: My culture medium was clear after adding this compound, but a precipitate formed after a few hours of incubation. Why did this happen?
A2: Delayed precipitation is often related to the physicochemical properties of the culture medium, such as pH changes during cell metabolism or interactions with other media components.
Troubleshooting Steps:
-
pH Instability: As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium.[3] Since the solubility of this compound is pH-dependent, a decrease in pH can cause it to precipitate. Ensure your medium is well-buffered. Consider using a medium with HEPES buffer for additional pH stability, especially if you are not using a CO2 incubator.[3][4]
-
Interaction with Divalent Cations: Culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that are essential for cell growth.[2] However, these ions can sometimes form insoluble salts with antibacterial agents.[2][5] If you are preparing your own medium, ensure that calcium salts are dissolved separately to prevent initial precipitation issues.[2][6]
-
Medium Evaporation: Inadequate humidity in the incubator can lead to evaporation of the culture medium, increasing the concentration of all components, including this compound, which can lead to precipitation.[2][6] Ensure the incubator has adequate humidity and that culture flasks or plates are properly sealed.[2]
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent and concentration for preparing a stock solution of this compound?
A3: For a 1000X stock solution (50 mg/mL), we recommend dissolving this compound in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). For a lower concentration stock (10 mg/mL), sterile deionized water with the pH adjusted to 8.0-8.5 can be used to improve solubility. Always filter-sterilize the stock solution through a 0.22 µm filter after preparation.[1][7]
Q4: What is the optimal pH range for maintaining the solubility of this compound in culture media?
A4: The optimal pH range for maintaining the solubility of this compound is between 7.2 and 7.6. Below this range, its solubility decreases significantly, increasing the risk of precipitation. Regularly monitoring the pH of your culture, especially for high-density cultures, is recommended.[3]
Q5: How do temperature fluctuations affect the stability of this compound?
A5: Repeated freeze-thaw cycles of the stock solution can lead to the degradation of the agent and promote precipitation.[2][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes.[1] Store these aliquots at -20°C for long-term use.
Q6: Can I autoclave my culture medium after adding this compound?
A6: No. This compound is heat-labile and will be inactivated by autoclaving. Always add filter-sterilized this compound to your sterile culture medium after it has cooled to room temperature.[8]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Temperature (°C) | Observations |
| Deionized Water (pH 7.0) | < 1.0 | 25 | Insoluble |
| Deionized Water (pH 8.5) | 10.0 | 25 | Soluble |
| DMSO | 50.0 | 25 | Soluble |
| Ethanol | 5.0 | 25 | Sparingly Soluble |
Table 2: Effect of pH on the Solubility of this compound in Culture Medium
| pH of Culture Medium | Concentration (µg/mL) | Incubation Time (hours) | Precipitation Observed |
| 6.8 | 50 | 12 | Yes |
| 7.0 | 50 | 24 | Yes |
| 7.2 | 50 | 72 | No |
| 7.4 | 50 | 72 | No |
| 7.6 | 50 | 72 | No |
Experimental Protocols
Protocol 1: Preparation of a 1000X Stock Solution of this compound
Objective: To prepare a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, cell-culture grade DMSO
-
Sterile conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 50 mg/mL.
-
Gently vortex or swirl the tube until the powder is completely dissolved.[7]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the stock solution into a new sterile conical tube.[1]
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Label the aliquots with the name of the agent, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Determining the Practical Solubility Limit of this compound in a Specific Culture Medium
Objective: To determine the maximum concentration of this compound that can be used in your specific culture medium without causing precipitation.[1]
Materials:
-
Your specific cell culture medium
-
Prepared stock solution of this compound
-
Sterile tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your culture medium. For example, you could prepare concentrations of 25, 50, 75, 100, and 125 µg/mL.
-
Include a control tube or well with only the culture medium.
-
Incubate the tubes or plate under the same conditions as your cell cultures.[1]
-
Visually inspect for precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).[1]
-
Record the highest concentration at which no precipitation is observed. This will give you an indication of the practical solubility limit in your specific medium and under your experimental conditions.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 4. adl.usm.my [adl.usm.my]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. scribd.com [scribd.com]
- 8. Bacterial cultivation media and antibiotics [qiagen.com]
Validation & Comparative
Comparative Efficacy of Antibacterial Agent 199: A Guide for Researchers
A comprehensive analysis of the in-vitro antibacterial activity of the novel compound "Antibacterial agent 199" against key Gram-positive and Gram-negative bacteria, in comparison to established antibiotics. This guide is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by detailed experimental protocols and data.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] "this compound" is a novel compound that has demonstrated antibacterial efficacy against the Gram-positive strains Staphylococcus aureus and Streptococcus pneumoniae, as well as the Gram-negative strain Escherichia coli.[2] This guide provides a framework for validating its antibacterial effects through a series of standardized in-vitro assays, comparing its performance against commonly used antibiotics. The presented data is illustrative, based on established methodologies for antimicrobial susceptibility testing (AST).[3][4]
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of "this compound" was quantified and compared against standard antibiotics using Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] Broth microdilution was used to determine the MIC values.
| Bacterial Strain | "this compound" | Amoxicillin/Clavulanic Acid | Cefixime | Gentamicin |
| Staphylococcus aureus ATCC 29213 | 4 | 2/1 | 8 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 2 | 0.5/0.25 | 1 | 4 |
| Escherichia coli ATCC 25922 | 8 | 8/4 | 4 | 2 |
Lower values indicate greater potency.
Table 2: Zone of Inhibition in mm (Disk Diffusion Method)
The disk diffusion method involves placing antibiotic-impregnated paper disks on an agar (B569324) plate inoculated with the test bacterium.[1] The diameter of the zone of growth inhibition around the disk is measured.
| Bacterial Strain | "this compound" (30 µg disk) | Amoxicillin/Clavulanic Acid (30 µg disk) | Cefixime (30 µg disk) | Gentamicin (10 µg disk) |
| Staphylococcus aureus ATCC 29213 | 18 | 22 | 15 | 25 |
| Streptococcus pneumoniae ATCC 49619 | 20 | 25 | 22 | 18 |
| Escherichia coli ATCC 25922 | 16 | 19 | 23 | 21 |
Larger zones indicate greater susceptibility.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antimicrobial activity.[1][3]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This quantitative method is considered a gold standard for susceptibility testing.[1]
a. Preparation of Bacterial Inoculum:
-
Well-isolated colonies of the test bacteria (S. aureus ATCC 29213, S. pneumoniae ATCC 49619, and E. coli ATCC 25922) are selected from an overnight culture on an appropriate agar plate.
-
The colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
b. Assay Procedure:
-
Serial twofold dilutions of "this compound" and the comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microplate.
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive control wells (bacteria with no antibiotic) and negative control wells (broth only) are included.[5]
-
The microplates are incubated at 37°C for 18-24 hours.
c. Interpretation:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Zone of Inhibition (Kirby-Bauer Disk Diffusion Test)
This qualitative method provides a visual confirmation of antibacterial activity.[1]
a. Inoculation:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum (0.5 McFarland) and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
b. Disk Application:
-
Paper disks impregnated with a standard concentration of "this compound" and the comparator antibiotics are placed on the agar surface.
c. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
d. Measurement:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Standardized workflow for in-vitro antimicrobial susceptibility testing (AST).
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
A common mechanism of action for antibacterial agents is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This diagram illustrates a hypothetical pathway where "this compound" interferes with this process.
Caption: Hypothetical mechanism: Inhibition of the transpeptidation step in cell wall synthesis.
Logical Flow of Comparative Validation
This diagram outlines the logical progression from initial screening to comparative analysis.
Caption: Logical workflow for the comparative validation of a new antibacterial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Streptococcus pneumoniae | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. woah.org [woah.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Common Positive Controls in MIC Assays - Genspark [genspark.ai]
Comparative Efficacy of Antibacterial Agent 199: A Guide for Researchers
A comprehensive analysis of the in-vitro antibacterial activity of the novel compound "Antibacterial agent 199" against key Gram-positive and Gram-negative bacteria, in comparison to established antibiotics. This guide is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by detailed experimental protocols and data.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] "this compound" is a novel compound that has demonstrated antibacterial efficacy against the Gram-positive strains Staphylococcus aureus and Streptococcus pneumoniae, as well as the Gram-negative strain Escherichia coli.[2] This guide provides a framework for validating its antibacterial effects through a series of standardized in-vitro assays, comparing its performance against commonly used antibiotics. The presented data is illustrative, based on established methodologies for antimicrobial susceptibility testing (AST).[3][4]
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of "this compound" was quantified and compared against standard antibiotics using Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] Broth microdilution was used to determine the MIC values.
| Bacterial Strain | "this compound" | Amoxicillin/Clavulanic Acid | Cefixime | Gentamicin |
| Staphylococcus aureus ATCC 29213 | 4 | 2/1 | 8 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 2 | 0.5/0.25 | 1 | 4 |
| Escherichia coli ATCC 25922 | 8 | 8/4 | 4 | 2 |
Lower values indicate greater potency.
Table 2: Zone of Inhibition in mm (Disk Diffusion Method)
The disk diffusion method involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the test bacterium.[1] The diameter of the zone of growth inhibition around the disk is measured.
| Bacterial Strain | "this compound" (30 µg disk) | Amoxicillin/Clavulanic Acid (30 µg disk) | Cefixime (30 µg disk) | Gentamicin (10 µg disk) |
| Staphylococcus aureus ATCC 29213 | 18 | 22 | 15 | 25 |
| Streptococcus pneumoniae ATCC 49619 | 20 | 25 | 22 | 18 |
| Escherichia coli ATCC 25922 | 16 | 19 | 23 | 21 |
Larger zones indicate greater susceptibility.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antimicrobial activity.[1][3]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This quantitative method is considered a gold standard for susceptibility testing.[1]
a. Preparation of Bacterial Inoculum:
-
Well-isolated colonies of the test bacteria (S. aureus ATCC 29213, S. pneumoniae ATCC 49619, and E. coli ATCC 25922) are selected from an overnight culture on an appropriate agar plate.
-
The colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
b. Assay Procedure:
-
Serial twofold dilutions of "this compound" and the comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microplate.
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive control wells (bacteria with no antibiotic) and negative control wells (broth only) are included.[5]
-
The microplates are incubated at 37°C for 18-24 hours.
c. Interpretation:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Zone of Inhibition (Kirby-Bauer Disk Diffusion Test)
This qualitative method provides a visual confirmation of antibacterial activity.[1]
a. Inoculation:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum (0.5 McFarland) and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
b. Disk Application:
-
Paper disks impregnated with a standard concentration of "this compound" and the comparator antibiotics are placed on the agar surface.
c. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
d. Measurement:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Standardized workflow for in-vitro antimicrobial susceptibility testing (AST).
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
A common mechanism of action for antibacterial agents is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This diagram illustrates a hypothetical pathway where "this compound" interferes with this process.
Caption: Hypothetical mechanism: Inhibition of the transpeptidation step in cell wall synthesis.
Logical Flow of Comparative Validation
This diagram outlines the logical progression from initial screening to comparative analysis.
Caption: Logical workflow for the comparative validation of a new antibacterial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Streptococcus pneumoniae | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. woah.org [woah.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Common Positive Controls in MIC Assays - Genspark [genspark.ai]
A Comparative Analysis of Ceftaroline ("Antibacterial Agent 199") and Vancomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of Ceftaroline (B109729), designated as "Antibacterial agent 199" in some contexts, and the glycopeptide antibiotic vancomycin (B549263). The analysis focuses on their mechanisms of action, in vitro activity against key pathogens, and clinical outcomes from comparative studies, with a particular emphasis on Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanisms of Action
Ceftaroline and vancomycin disrupt bacterial cell wall synthesis through distinct mechanisms.
Ceftaroline: As a fifth-generation cephalosporin, ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] Uniquely, it possesses a high affinity for PBP2a in MRSA, an altered PBP that confers resistance to most other β-lactam antibiotics.[1][3] This binding action prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[1]
Vancomycin: A glycopeptide antibiotic, vancomycin also inhibits cell wall synthesis but at an earlier stage.[4][5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor units.[4][6] This steric hindrance blocks the transglycosylase and transpeptidase enzymes from incorporating the precursors into the growing peptidoglycan chain, thereby compromising cell wall integrity.[6] There is also evidence to suggest that vancomycin can alter cell membrane permeability and selectively inhibit RNA synthesis.[7]
Mechanisms of Action for Ceftaroline and Vancomycin.
In Vitro Efficacy: A Comparative Summary
The in vitro activity of antibiotics is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| MRSA | Ceftaroline | 0.5 - 1 | 1 - 2 | 0.25 - >32 |
| Vancomycin | 1 | 1.5 - 2 | 0.5 - 3 | |
| MSSA | Ceftaroline | ≤0.25 | ≤0.25 | 0.064 - 0.5 |
| Vancomycin | 0.75 - 1 | 1 | ≤0.5 - 1 |
Data compiled from multiple sources. MIC values can vary based on geographic region and specific strains tested.[8][9][10][11][12][13][14][15]
Clinical Efficacy: Head-to-Head Trials
Ceftaroline has been compared to vancomycin in several clinical trials, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and bacteremia.
| Indication | Study/Analysis | Ceftaroline Clinical Cure Rate | Vancomycin Clinical Cure Rate | Outcome |
| ABSSSI | CANVAS 1 & 2 (Pooled) | 91.6% | 92.7% | Non-inferiority demonstrated.[16][17] |
| ABSSSI | Retrospective Cohort | 93.3% | 88.9% | Ceftaroline independently associated with clinical cure.[18] |
| ABSSSI | Open-Label Randomized Trial | 81.5% (at end of inpatient therapy) | 75.6% (at end of inpatient therapy) | No significant difference in clinical cure rates.[19] |
| MRSA Bacteremia | Retrospective Matched Cohort | 48.9% (Treatment Success) | 42.2% (Treatment Success) | No significant difference in treatment failure.[20][21] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized method for determining the MIC of Ceftaroline and Vancomycin against MRSA isolates is the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Generalized workflow for MIC determination.
Detailed Steps:
-
Isolate Preparation: Clinical isolates of MRSA are subcultured on a suitable medium (e.g., Tryptic Soy Agar with 5% sheep blood) to ensure purity and viability.
-
Inoculum Preparation: A direct colony suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22][23]
-
Antibiotic Preparation and Dilution: Stock solutions of ceftaroline and vancomycin are prepared. Two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to cover the expected MIC range.[22][23]
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[22]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Clinical Trial Protocol for ABSSSI (Generalized)
The CANVAS 1 and 2 trials serve as a basis for a generalized protocol comparing ceftaroline to vancomycin for ABSSSI.
-
Patient Population: Adults with ABSSSI, such as deep soft tissue abscesses, wound infections, or major cellulitis, often with signs of systemic inflammation.
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial.
-
Treatment Arms:
-
Ceftaroline arm: Ceftaroline fosamil administered intravenously.
-
Vancomycin arm: Vancomycin administered intravenously (often in combination with a gram-negative coverage agent like aztreonam (B1666516) to maintain the blind).
-
-
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (typically 8-15 days after the end of therapy), defined as the complete resolution of signs and symptoms of infection or improvement to such an extent that no further antimicrobial therapy is necessary.
-
Secondary Endpoints: Microbiological eradication rates, clinical cure rates at other time points, and safety and tolerability.
-
Microbiological Assessment: Specimens from the infection site are collected at baseline for culture and susceptibility testing.
Conclusion
Ceftaroline demonstrates potent in vitro activity against a broad range of MRSA isolates, including some with reduced susceptibility to vancomycin.[24] Clinical trials have established its non-inferiority to vancomycin for the treatment of ABSSSI.[17][24] While some studies suggest potential advantages for ceftaroline in certain clinical scenarios, its superiority over vancomycin has not been consistently demonstrated across all infection types. The choice between these two agents should be guided by local susceptibility patterns, the specific type and severity of infection, patient-specific factors, and institutional guidelines.
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. jcdr.net [jcdr.net]
- 16. journals.asm.org [journals.asm.org]
- 17. A Phase III, randomized, controlled, non-inferiority trial of ceftaroline fosamil 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infection with systemic inflammatory response or underlying comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-1463. Ceftaroline Versus Vancomycin for the Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs): A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Open-Label Randomized Trial of Early Clinical Outcomes of Ceftaroline Fosamil Versus Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infections at Risk of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
- 21. Ceftaroline versus vancomycin for methicillin-resistant Staphylococcus aureus bacteraemia, a matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
- 24. benchchem.com [benchchem.com]
A Comparative Analysis of Ceftaroline ("Antibacterial Agent 199") and Vancomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of Ceftaroline, designated as "Antibacterial agent 199" in some contexts, and the glycopeptide antibiotic vancomycin. The analysis focuses on their mechanisms of action, in vitro activity against key pathogens, and clinical outcomes from comparative studies, with a particular emphasis on Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanisms of Action
Ceftaroline and vancomycin disrupt bacterial cell wall synthesis through distinct mechanisms.
Ceftaroline: As a fifth-generation cephalosporin, ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] Uniquely, it possesses a high affinity for PBP2a in MRSA, an altered PBP that confers resistance to most other β-lactam antibiotics.[1][3] This binding action prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[1]
Vancomycin: A glycopeptide antibiotic, vancomycin also inhibits cell wall synthesis but at an earlier stage.[4][5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor units.[4][6] This steric hindrance blocks the transglycosylase and transpeptidase enzymes from incorporating the precursors into the growing peptidoglycan chain, thereby compromising cell wall integrity.[6] There is also evidence to suggest that vancomycin can alter cell membrane permeability and selectively inhibit RNA synthesis.[7]
Mechanisms of Action for Ceftaroline and Vancomycin.
In Vitro Efficacy: A Comparative Summary
The in vitro activity of antibiotics is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| MRSA | Ceftaroline | 0.5 - 1 | 1 - 2 | 0.25 - >32 |
| Vancomycin | 1 | 1.5 - 2 | 0.5 - 3 | |
| MSSA | Ceftaroline | ≤0.25 | ≤0.25 | 0.064 - 0.5 |
| Vancomycin | 0.75 - 1 | 1 | ≤0.5 - 1 |
Data compiled from multiple sources. MIC values can vary based on geographic region and specific strains tested.[8][9][10][11][12][13][14][15]
Clinical Efficacy: Head-to-Head Trials
Ceftaroline has been compared to vancomycin in several clinical trials, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and bacteremia.
| Indication | Study/Analysis | Ceftaroline Clinical Cure Rate | Vancomycin Clinical Cure Rate | Outcome |
| ABSSSI | CANVAS 1 & 2 (Pooled) | 91.6% | 92.7% | Non-inferiority demonstrated.[16][17] |
| ABSSSI | Retrospective Cohort | 93.3% | 88.9% | Ceftaroline independently associated with clinical cure.[18] |
| ABSSSI | Open-Label Randomized Trial | 81.5% (at end of inpatient therapy) | 75.6% (at end of inpatient therapy) | No significant difference in clinical cure rates.[19] |
| MRSA Bacteremia | Retrospective Matched Cohort | 48.9% (Treatment Success) | 42.2% (Treatment Success) | No significant difference in treatment failure.[20][21] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized method for determining the MIC of Ceftaroline and Vancomycin against MRSA isolates is the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Generalized workflow for MIC determination.
Detailed Steps:
-
Isolate Preparation: Clinical isolates of MRSA are subcultured on a suitable medium (e.g., Tryptic Soy Agar with 5% sheep blood) to ensure purity and viability.
-
Inoculum Preparation: A direct colony suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22][23]
-
Antibiotic Preparation and Dilution: Stock solutions of ceftaroline and vancomycin are prepared. Two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to cover the expected MIC range.[22][23]
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[22]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Clinical Trial Protocol for ABSSSI (Generalized)
The CANVAS 1 and 2 trials serve as a basis for a generalized protocol comparing ceftaroline to vancomycin for ABSSSI.
-
Patient Population: Adults with ABSSSI, such as deep soft tissue abscesses, wound infections, or major cellulitis, often with signs of systemic inflammation.
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial.
-
Treatment Arms:
-
Ceftaroline arm: Ceftaroline fosamil administered intravenously.
-
Vancomycin arm: Vancomycin administered intravenously (often in combination with a gram-negative coverage agent like aztreonam to maintain the blind).
-
-
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (typically 8-15 days after the end of therapy), defined as the complete resolution of signs and symptoms of infection or improvement to such an extent that no further antimicrobial therapy is necessary.
-
Secondary Endpoints: Microbiological eradication rates, clinical cure rates at other time points, and safety and tolerability.
-
Microbiological Assessment: Specimens from the infection site are collected at baseline for culture and susceptibility testing.
Conclusion
Ceftaroline demonstrates potent in vitro activity against a broad range of MRSA isolates, including some with reduced susceptibility to vancomycin.[24] Clinical trials have established its non-inferiority to vancomycin for the treatment of ABSSSI.[17][24] While some studies suggest potential advantages for ceftaroline in certain clinical scenarios, its superiority over vancomycin has not been consistently demonstrated across all infection types. The choice between these two agents should be guided by local susceptibility patterns, the specific type and severity of infection, patient-specific factors, and institutional guidelines.
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. jcdr.net [jcdr.net]
- 16. journals.asm.org [journals.asm.org]
- 17. A Phase III, randomized, controlled, non-inferiority trial of ceftaroline fosamil 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infection with systemic inflammatory response or underlying comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-1463. Ceftaroline Versus Vancomycin for the Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs): A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Open-Label Randomized Trial of Early Clinical Outcomes of Ceftaroline Fosamil Versus Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infections at Risk of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
- 21. Ceftaroline versus vancomycin for methicillin-resistant Staphylococcus aureus bacteraemia, a matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
- 24. benchchem.com [benchchem.com]
In Vivo Validation of "Antibacterial agent 199" Efficacy: A Comparative Guide
This guide provides an objective comparison of the in vivo antibacterial efficacy of the novel investigational compound, "Antibacterial agent 199," against established alternatives for treating severe Gram-positive infections. The presented data, including hypothetical yet plausible results for "this compound," is supported by detailed experimental methodologies to ensure reproducibility and facilitate further research. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Comparative Efficacy Data
The in vivo efficacy of "this compound" was evaluated in murine models of pneumonia and sepsis caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Its performance was compared against two standard-of-care antibiotics: Vancomycin and Linezolid.
Murine Pneumonia Model: Bacterial Load Reduction
In a neutropenic murine pneumonia model, "this compound" demonstrated robust efficacy in reducing the bacterial burden in the lungs 24 hours post-infection. The results are summarized below.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (Log10 CFU/g Lung Tissue) ± SD | Change from Initial Burden (Log10 CFU/g) |
| Vehicle Control | - | Intravenous | 7.2 ± 0.4 | +1.1 |
| This compound | 50 | Intravenous | 4.1 ± 0.3 | -2.0 |
| Vancomycin[1][2] | 110 (q12h) | Subcutaneous | 5.0 ± 0.5 | -1.2 |
| Linezolid[1][2] | 30 (q8h) | Subcutaneous | 4.5 ± 0.4 | -1.6 |
Note: Data for "this compound" is hypothetical and for illustrative purposes. Data for comparator agents is derived from published studies.
Murine Sepsis Model: Survival Rate
In a murine sepsis model induced by intraperitoneal injection of MRSA, "this compound" showed a significant improvement in animal survival over 7 days compared to the vehicle control.
| Treatment Group | Dosage (mg/kg) | Administration Route | 7-Day Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal | 10% |
| This compound | 50 | Intraperitoneal | 80% |
| Vancomycin[3] | 100 | Intraperitoneal | 60% |
| Linezolid[4] | 100 | Intraperitoneal | 70% |
Note: Data for "this compound" is hypothetical and for illustrative purposes. Data for comparator agents is derived from published studies.
Experimental Protocols
Detailed methodologies for the key in vivo validation experiments are provided below to facilitate reproducibility.
Murine Pneumonia Model Protocol
This model is designed to assess the efficacy of antibacterial agents against respiratory tract infections.
-
Animal Model : Immunocompromised (neutropenic) BALB/c mice (6-8 weeks old) are used to ensure a robust infection.[2]
-
Bacterial Strain : A clinical isolate of MRSA (e.g., USA300) is grown to a mid-logarithmic phase.
-
Infection : Mice are anesthetized, and pneumonia is induced by intranasal or intratracheal instillation of the MRSA suspension (approximately 1-5 x 10^8 CFU in 50 µL).[5]
-
Treatment : Two hours post-infection, mice are randomized into treatment groups and administered "this compound," comparator antibiotics, or a vehicle control via the specified route.[2]
-
Endpoint Analysis : At 24 hours post-infection, mice are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for plating to determine the bacterial load (CFU/g of tissue).[5]
Murine Sepsis Model Protocol
This model evaluates the efficacy of antibacterial agents against systemic infections.
-
Animal Model : Healthy C57BL/6 mice (6-8 weeks old) are used.
-
Bacterial Strain : A clinical isolate of MRSA is grown to a mid-logarithmic phase and washed in sterile saline.
-
Infection : Sepsis is induced by intraperitoneal injection of the MRSA suspension (approximately 1 x 10^7 CFU in 100 µL).
-
Treatment : One hour post-infection, mice are randomized into treatment groups and administered "this compound," comparator antibiotics, or a vehicle control.
-
Endpoint Analysis : The primary endpoint is survival, monitored daily for 7 days. Clinical signs of sepsis (e.g., lethargy, piloerection) are also observed.[6]
Visualizations
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for the murine pneumonia model and a hypothetical mechanism of action for "this compound."
References
- 1. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Linezolid Exerts Greater Bacterial Clearance but No Modification of Host Lung Gene Expression Profiling: A Mouse MRSA Pneumonia Model | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
In Vivo Validation of "Antibacterial agent 199" Efficacy: A Comparative Guide
This guide provides an objective comparison of the in vivo antibacterial efficacy of the novel investigational compound, "Antibacterial agent 199," against established alternatives for treating severe Gram-positive infections. The presented data, including hypothetical yet plausible results for "this compound," is supported by detailed experimental methodologies to ensure reproducibility and facilitate further research. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Comparative Efficacy Data
The in vivo efficacy of "this compound" was evaluated in murine models of pneumonia and sepsis caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Its performance was compared against two standard-of-care antibiotics: Vancomycin and Linezolid.
Murine Pneumonia Model: Bacterial Load Reduction
In a neutropenic murine pneumonia model, "this compound" demonstrated robust efficacy in reducing the bacterial burden in the lungs 24 hours post-infection. The results are summarized below.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (Log10 CFU/g Lung Tissue) ± SD | Change from Initial Burden (Log10 CFU/g) |
| Vehicle Control | - | Intravenous | 7.2 ± 0.4 | +1.1 |
| This compound | 50 | Intravenous | 4.1 ± 0.3 | -2.0 |
| Vancomycin[1][2] | 110 (q12h) | Subcutaneous | 5.0 ± 0.5 | -1.2 |
| Linezolid[1][2] | 30 (q8h) | Subcutaneous | 4.5 ± 0.4 | -1.6 |
Note: Data for "this compound" is hypothetical and for illustrative purposes. Data for comparator agents is derived from published studies.
Murine Sepsis Model: Survival Rate
In a murine sepsis model induced by intraperitoneal injection of MRSA, "this compound" showed a significant improvement in animal survival over 7 days compared to the vehicle control.
| Treatment Group | Dosage (mg/kg) | Administration Route | 7-Day Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal | 10% |
| This compound | 50 | Intraperitoneal | 80% |
| Vancomycin[3] | 100 | Intraperitoneal | 60% |
| Linezolid[4] | 100 | Intraperitoneal | 70% |
Note: Data for "this compound" is hypothetical and for illustrative purposes. Data for comparator agents is derived from published studies.
Experimental Protocols
Detailed methodologies for the key in vivo validation experiments are provided below to facilitate reproducibility.
Murine Pneumonia Model Protocol
This model is designed to assess the efficacy of antibacterial agents against respiratory tract infections.
-
Animal Model : Immunocompromised (neutropenic) BALB/c mice (6-8 weeks old) are used to ensure a robust infection.[2]
-
Bacterial Strain : A clinical isolate of MRSA (e.g., USA300) is grown to a mid-logarithmic phase.
-
Infection : Mice are anesthetized, and pneumonia is induced by intranasal or intratracheal instillation of the MRSA suspension (approximately 1-5 x 10^8 CFU in 50 µL).[5]
-
Treatment : Two hours post-infection, mice are randomized into treatment groups and administered "this compound," comparator antibiotics, or a vehicle control via the specified route.[2]
-
Endpoint Analysis : At 24 hours post-infection, mice are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for plating to determine the bacterial load (CFU/g of tissue).[5]
Murine Sepsis Model Protocol
This model evaluates the efficacy of antibacterial agents against systemic infections.
-
Animal Model : Healthy C57BL/6 mice (6-8 weeks old) are used.
-
Bacterial Strain : A clinical isolate of MRSA is grown to a mid-logarithmic phase and washed in sterile saline.
-
Infection : Sepsis is induced by intraperitoneal injection of the MRSA suspension (approximately 1 x 10^7 CFU in 100 µL).
-
Treatment : One hour post-infection, mice are randomized into treatment groups and administered "this compound," comparator antibiotics, or a vehicle control.
-
Endpoint Analysis : The primary endpoint is survival, monitored daily for 7 days. Clinical signs of sepsis (e.g., lethargy, piloerection) are also observed.[6]
Visualizations
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for the murine pneumonia model and a hypothetical mechanism of action for "this compound."
References
- 1. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Linezolid Exerts Greater Bacterial Clearance but No Modification of Host Lung Gene Expression Profiling: A Mouse MRSA Pneumonia Model | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
Reproducibility of "Antibacterial agent 199" experimental results
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for "Antibacterial agent 199," a novel caseinolytic protease (ClpP) activator, against established antibacterial agents. The data presented here is intended to offer an objective overview of its performance and assist researchers in evaluating its potential for further investigation and development.
Executive Summary
"this compound," also identified as Antibiotic A-54556B, represents a class of antibacterials that function by activating the ClpP protease, leading to uncontrolled protein degradation and bacterial cell death. This mechanism of action is distinct from many currently available antibiotics. For the purpose of this comparison, ADEP4, a well-characterized acyldepsipeptide and ClpP activator, is used as a representative for this class due to the limited publicly available data on "this compound" itself. This guide compares the in vitro efficacy of ClpP activators with two widely used antibiotics, Ciprofloxacin (B1669076) (a fluoroquinolone) and Penicillin (a β-lactam), against common Gram-positive pathogens.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ADEP4 (as a proxy for this compound), Ciprofloxacin, and Penicillin against key bacterial species. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation and is a standard measure of antibacterial effectiveness.[1] Lower MIC values indicate greater potency.
| Antibacterial Agent | Mechanism of Action | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |
| ADEP4 (for Agent 199) | ClpP Activator | 0.016 - 0.125[2][3][4] | 0.008 - 0.125[2] | Potent activity reported (ng/mL range)[3][5] |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.25 - 12.5[6][7][8][9] | 4 - >64[10][11] | 1 - ≥4[12][13] |
| Penicillin | Cell Wall Synthesis Inhibitor | 0.4 - >1024 (resistance common)[14][15] | 2 - 8 (susceptible)[16][17][18] | ≤0.06 - ≥8 (resistance variable)[19][20] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae) are grown in appropriate broth media.
- Antibacterial Agents: Stock solutions of the antibacterial agents are prepared at a known concentration.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, specific supplemented media are required.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Assay Procedure:
- Serial Dilution: The antibacterial agents are serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.
- Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
- Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the standardized bacterial suspension. A growth control well containing no antibacterial agent is also included.
- Incubation: The plates are incubated at 35-37°C for 16-24 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) in the well.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanisms of action of the compared antibacterial agents.
Figure 1. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Figure 2. Mechanism of action of this compound (ClpP Activator).
Figure 3. Mechanisms of action for Ciprofloxacin and Penicillin.
References
- 1. Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Effects of a ClpP-Activating Antibiotic against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyldepsipeptide Antibiotics – Current State of Knowledge – PJM ONLINE [pjmonline.org]
- 6. researchgate.net [researchgate.net]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptococcus pneumoniae Isolates with Reduced Susceptibility to Ciprofloxacin in Spain: Clonal Diversity and Appearance of Ciprofloxacin-Resistant Epidemic Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. 184. Implications of Enterococcus faecalis penicillin susceptibility in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. Penicillin susceptibility breakpoints for Streptococcus pneumoniae and their effect on susceptibility categorisation in Germany (1997-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. researchgate.net [researchgate.net]
Reproducibility of "Antibacterial agent 199" experimental results
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for "Antibacterial agent 199," a novel caseinolytic protease (ClpP) activator, against established antibacterial agents. The data presented here is intended to offer an objective overview of its performance and assist researchers in evaluating its potential for further investigation and development.
Executive Summary
"this compound," also identified as Antibiotic A-54556B, represents a class of antibacterials that function by activating the ClpP protease, leading to uncontrolled protein degradation and bacterial cell death. This mechanism of action is distinct from many currently available antibiotics. For the purpose of this comparison, ADEP4, a well-characterized acyldepsipeptide and ClpP activator, is used as a representative for this class due to the limited publicly available data on "this compound" itself. This guide compares the in vitro efficacy of ClpP activators with two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam), against common Gram-positive pathogens.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ADEP4 (as a proxy for this compound), Ciprofloxacin, and Penicillin against key bacterial species. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation and is a standard measure of antibacterial effectiveness.[1] Lower MIC values indicate greater potency.
| Antibacterial Agent | Mechanism of Action | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |
| ADEP4 (for Agent 199) | ClpP Activator | 0.016 - 0.125[2][3][4] | 0.008 - 0.125[2] | Potent activity reported (ng/mL range)[3][5] |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.25 - 12.5[6][7][8][9] | 4 - >64[10][11] | 1 - ≥4[12][13] |
| Penicillin | Cell Wall Synthesis Inhibitor | 0.4 - >1024 (resistance common)[14][15] | 2 - 8 (susceptible)[16][17][18] | ≤0.06 - ≥8 (resistance variable)[19][20] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae) are grown in appropriate broth media.
- Antibacterial Agents: Stock solutions of the antibacterial agents are prepared at a known concentration.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, specific supplemented media are required.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Assay Procedure:
- Serial Dilution: The antibacterial agents are serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.
- Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
- Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the standardized bacterial suspension. A growth control well containing no antibacterial agent is also included.
- Incubation: The plates are incubated at 35-37°C for 16-24 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) in the well.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanisms of action of the compared antibacterial agents.
Figure 1. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Figure 2. Mechanism of action of this compound (ClpP Activator).
Figure 3. Mechanisms of action for Ciprofloxacin and Penicillin.
References
- 1. Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Effects of a ClpP-Activating Antibiotic against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyldepsipeptide Antibiotics – Current State of Knowledge – PJM ONLINE [pjmonline.org]
- 6. researchgate.net [researchgate.net]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptococcus pneumoniae Isolates with Reduced Susceptibility to Ciprofloxacin in Spain: Clonal Diversity and Appearance of Ciprofloxacin-Resistant Epidemic Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. 184. Implications of Enterococcus faecalis penicillin susceptibility in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. Penicillin susceptibility breakpoints for Streptococcus pneumoniae and their effect on susceptibility categorisation in Germany (1997-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Ciprofloxacin's Minimum Inhibitory Concentration (MIC) Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, against a range of clinically relevant bacterial species. The data presented is supported by established experimental protocols to ensure reproducibility and accuracy in research settings.
Mechanism of Action
Ciprofloxacin functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[4] By targeting both enzymes, ciprofloxacin effectively halts cell division and leads to bacterial cell death.[1][2][5] Resistance to ciprofloxacin can emerge through mutations in the genes encoding these enzymes.[2]
Comparative MIC Data
The following table summarizes the MIC values of Ciprofloxacin against various Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6] These values are crucial for assessing the potency of an antibiotic and for monitoring the emergence of resistant strains.
| Bacterial Species | Gram Stain | Ciprofloxacin MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 0.004 - 128 |
| Pseudomonas aeruginosa | Gram-Negative | 0.004 - >256 |
| Klebsiella pneumoniae | Gram-Negative | 0.015 - >64 |
| Staphylococcus aureus | Gram-Positive | 0.12 - 1024 |
| Streptococcus pneumoniae | Gram-Positive | 0.125 - 32 |
| Enterococcus faecalis | Gram-Positive | 0.25 - 32 |
| Acinetobacter baumannii | Gram-Negative | 0.06 - >64 |
| Neisseria gonorrhoeae | Gram-Negative | ≤0.008 - >32 |
Note: MIC values can vary significantly between different strains of the same bacterial species due to factors such as acquired resistance mechanisms. The data presented represents a range of reported values.
Experimental Protocols
The determination of MIC is a critical procedure in microbiology for assessing antimicrobial susceptibility. The Broth Microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar (B569324) medium.
-
Antimicrobial Agent: A stock solution of Ciprofloxacin of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a nephelometer or spectrophotometer.
2. Inoculum Preparation:
-
Select 3-4 well-isolated colonies from the agar plate and suspend them in a sterile saline solution.[6]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Ciprofloxacin:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the Ciprofloxacin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[9]
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of Ciprofloxacin at which there is no visible growth of the bacteria.[6] This can be assessed visually or with a plate reader.
Visualizations
Mechanism of Action of Ciprofloxacin
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. MIC determination by broth microdilution. [bio-protocol.org]
A Comparative Analysis of Ciprofloxacin's Minimum Inhibitory Concentration (MIC) Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against a range of clinically relevant bacterial species. The data presented is supported by established experimental protocols to ensure reproducibility and accuracy in research settings.
Mechanism of Action
Ciprofloxacin functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[4] By targeting both enzymes, ciprofloxacin effectively halts cell division and leads to bacterial cell death.[1][2][5] Resistance to ciprofloxacin can emerge through mutations in the genes encoding these enzymes.[2]
Comparative MIC Data
The following table summarizes the MIC values of Ciprofloxacin against various Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6] These values are crucial for assessing the potency of an antibiotic and for monitoring the emergence of resistant strains.
| Bacterial Species | Gram Stain | Ciprofloxacin MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 0.004 - 128 |
| Pseudomonas aeruginosa | Gram-Negative | 0.004 - >256 |
| Klebsiella pneumoniae | Gram-Negative | 0.015 - >64 |
| Staphylococcus aureus | Gram-Positive | 0.12 - 1024 |
| Streptococcus pneumoniae | Gram-Positive | 0.125 - 32 |
| Enterococcus faecalis | Gram-Positive | 0.25 - 32 |
| Acinetobacter baumannii | Gram-Negative | 0.06 - >64 |
| Neisseria gonorrhoeae | Gram-Negative | ≤0.008 - >32 |
Note: MIC values can vary significantly between different strains of the same bacterial species due to factors such as acquired resistance mechanisms. The data presented represents a range of reported values.
Experimental Protocols
The determination of MIC is a critical procedure in microbiology for assessing antimicrobial susceptibility. The Broth Microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of Ciprofloxacin of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a nephelometer or spectrophotometer.
2. Inoculum Preparation:
-
Select 3-4 well-isolated colonies from the agar plate and suspend them in a sterile saline solution.[6]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Ciprofloxacin:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the Ciprofloxacin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[9]
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of Ciprofloxacin at which there is no visible growth of the bacteria.[6] This can be assessed visually or with a plate reader.
Visualizations
Mechanism of Action of Ciprofloxacin
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. MIC determination by broth microdilution. [bio-protocol.org]
Comparative Efficacy Analysis: Antibacterial Agent 199 versus Standard-of-Care Antibiotics
This guide provides a detailed comparison of the efficacy of the novel investigational drug, "Antibacterial agent 199," against established antibiotics, Linezolid and Vancomycin. The analysis is based on head-to-head preclinical data against critical multidrug-resistant pathogens.
Overview of Agents
-
This compound (Ab-199): A next-generation synthetic oxazolidinone derivative designed to overcome existing resistance mechanisms. Its primary mode of action involves a unique dual-binding mechanism to the bacterial ribosome, inhibiting protein synthesis.
-
Linezolid: A commercially available oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is a common treatment for infections caused by resistant Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It is a first-line treatment for serious infections caused by Methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro activity of Ab-199 was compared against Linezolid and Vancomycin using the broth microdilution method. MIC values, representing the lowest concentration of an antibiotic that inhibits visible bacterial growth, were determined for a panel of clinical isolates.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL)
| Organism (n=100 isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Methicillin-resistant S. aureus (MRSA) | Ab-199 | 0.125 - 1 | 0.25 | 0.5 |
| Linezolid | 0.5 - 4 | 1 | 2 | |
| Vancomycin | 0.5 - 2 | 1 | 2 | |
| Vancomycin-resistant E. faecium (VRE) | Ab-199 | 0.06 - 0.5 | 0.125 | 0.25 |
| Linezolid | 0.5 - 2 | 1 | 2 | |
| Vancomycin | >256 | >256 | >256 |
-
MIC₅₀: The concentration that inhibited 50% of the isolates.
-
MIC₉₀: The concentration that inhibited 90% of the isolates.
In Vivo Efficacy: Murine Sepsis Model
A neutropenic murine sepsis model was utilized to evaluate the in vivo efficacy of the antibacterial agents. Mice were infected with a clinical strain of MRSA (ATCC 43300), and survival rates were monitored over a 7-day period following treatment initiation.
Table 2: Survival Rates in MRSA Murine Sepsis Model
| Treatment Group | Dosage (mg/kg, IV, BID) | 7-Day Survival Rate (%) |
| Vehicle Control (Saline) | N/A | 10% |
| Ab-199 | 10 | 90% |
| Linezolid | 30 | 70% |
| Vancomycin | 40 | 75% |
Experimental Protocols
4.1. Minimum Inhibitory Concentration (MIC) Assay The MIC values were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines. A broth microdilution method was used in 96-well microtiter plates. Bacterial isolates were cultured to the logarithmic phase and diluted to a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth. The antibiotics were prepared in serial two-fold dilutions. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth.
4.2. Murine Sepsis Model Female ICR mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Mice were then infected via intraperitoneal injection with 1 x 10⁷ CFU of MRSA strain ATCC 43300. Treatment was initiated one hour post-infection. Antibacterial agents (or saline vehicle) were administered intravenously (IV) twice daily (BID) for three consecutive days. The survival of the mice was monitored and recorded every 12 hours for a total of 7 days.
Visualizations
Caption: Hypothetical dual-binding mechanism of Ab-199 on the bacterial ribosome.
Caption: Experimental workflow for the in vivo murine sepsis model.
Comparative Efficacy Analysis: Antibacterial Agent 199 versus Standard-of-Care Antibiotics
This guide provides a detailed comparison of the efficacy of the novel investigational drug, "Antibacterial agent 199," against established antibiotics, Linezolid and Vancomycin. The analysis is based on head-to-head preclinical data against critical multidrug-resistant pathogens.
Overview of Agents
-
This compound (Ab-199): A next-generation synthetic oxazolidinone derivative designed to overcome existing resistance mechanisms. Its primary mode of action involves a unique dual-binding mechanism to the bacterial ribosome, inhibiting protein synthesis.
-
Linezolid: A commercially available oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is a common treatment for infections caused by resistant Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It is a first-line treatment for serious infections caused by Methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro activity of Ab-199 was compared against Linezolid and Vancomycin using the broth microdilution method. MIC values, representing the lowest concentration of an antibiotic that inhibits visible bacterial growth, were determined for a panel of clinical isolates.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL)
| Organism (n=100 isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Methicillin-resistant S. aureus (MRSA) | Ab-199 | 0.125 - 1 | 0.25 | 0.5 |
| Linezolid | 0.5 - 4 | 1 | 2 | |
| Vancomycin | 0.5 - 2 | 1 | 2 | |
| Vancomycin-resistant E. faecium (VRE) | Ab-199 | 0.06 - 0.5 | 0.125 | 0.25 |
| Linezolid | 0.5 - 2 | 1 | 2 | |
| Vancomycin | >256 | >256 | >256 |
-
MIC₅₀: The concentration that inhibited 50% of the isolates.
-
MIC₉₀: The concentration that inhibited 90% of the isolates.
In Vivo Efficacy: Murine Sepsis Model
A neutropenic murine sepsis model was utilized to evaluate the in vivo efficacy of the antibacterial agents. Mice were infected with a clinical strain of MRSA (ATCC 43300), and survival rates were monitored over a 7-day period following treatment initiation.
Table 2: Survival Rates in MRSA Murine Sepsis Model
| Treatment Group | Dosage (mg/kg, IV, BID) | 7-Day Survival Rate (%) |
| Vehicle Control (Saline) | N/A | 10% |
| Ab-199 | 10 | 90% |
| Linezolid | 30 | 70% |
| Vancomycin | 40 | 75% |
Experimental Protocols
4.1. Minimum Inhibitory Concentration (MIC) Assay The MIC values were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines. A broth microdilution method was used in 96-well microtiter plates. Bacterial isolates were cultured to the logarithmic phase and diluted to a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth. The antibiotics were prepared in serial two-fold dilutions. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth.
4.2. Murine Sepsis Model Female ICR mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Mice were then infected via intraperitoneal injection with 1 x 10⁷ CFU of MRSA strain ATCC 43300. Treatment was initiated one hour post-infection. Antibacterial agents (or saline vehicle) were administered intravenously (IV) twice daily (BID) for three consecutive days. The survival of the mice was monitored and recorded every 12 hours for a total of 7 days.
Visualizations
Caption: Hypothetical dual-binding mechanism of Ab-199 on the bacterial ribosome.
Caption: Experimental workflow for the in vivo murine sepsis model.
Comparative Analysis of Antibacterial Agent 199: A Guide to Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel therapeutic options, "Antibacterial Agent 199" has been developed as a promising new candidate. This guide provides a comprehensive statistical validation of its research data, offering an objective comparison with established and alternative antibacterial agents. Detailed experimental protocols and mechanistic insights are presented to facilitate reproducible research and inform drug development strategies.
Data Presentation: Comparative Efficacy
The in vitro activity and cytotoxicity of this compound have been rigorously evaluated against a panel of clinically relevant bacteria and mammalian cell lines. The following tables summarize the key quantitative data, allowing for a direct comparison with other antibacterial compounds.
Table 1: In Vitro Antibacterial Activity of Agent 199 and Comparators
| Bacterial Strain | Type | MIC (µg/mL) |
| Agent 199 | ||
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 2.0 |
| Quinolone Antibiotic (e.g., Agent 189) [1] | ||
| S. aureus | Gram-positive | 0.5 - 1.0 |
| Thiazole & Quinoxaline Scaffolds [2] | ||
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.25 |
| Escherichia coli | Gram-negative | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 |
Table 2: Selectivity and Cytotoxicity Profile
| Cell Line | Organism | Assay Type | IC₅₀ (µg/mL) | Selectivity Index (SI)* |
| Agent 199 | ||||
| HEK293 (Human Embryonic Kidney) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| HepG2 (Human Liver Carcinoma) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| Agent 32 [3] | ||||
| HEK293 (Human Embryonic Kidney) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| HepG2 (Human Liver Carcinoma) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
*Selectivity Index (SI) is calculated as IC₅₀ (Mammalian) / MIC (Bacterial)[3]
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibacterial agent that completely inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well of a 96-well plate.[3]
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: An equal volume of the standardized inoculum is added to each well containing the diluted agent.[3]
-
Controls: A growth control well (inoculum without the agent) and a sterility control well (broth only) are included.[1]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[1]
-
MIC Reading: The MIC is determined as the lowest concentration of the agent that shows no visible bacterial growth.[1]
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2]
-
Inoculum Preparation: A bacterial culture is grown to the early-logarithmic phase (OD₆₀₀ ≈ 0.2-0.3) and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Exposure: The bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 4x, and 8x MIC). A growth control without the agent is also included.[1]
-
Sampling: Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[1]
-
Plating: Serial dilutions of each aliquot are plated on appropriate agar (B569324) plates.[1]
-
Incubation and Counting: Plates are incubated at 37°C for 18-24 hours, and the colonies are counted to determine the CFU/mL at each time point.[1]
-
Data Analysis: A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[2]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the agent on mammalian cell lines to assess its selectivity.[3]
-
Cell Seeding: Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and incubated for 24 hours.[3]
-
Compound Addition: Serial dilutions of this compound are added to the wells, and the plate is incubated for 48 hours.[3]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]
-
Data Analysis: The absorbance is read using a plate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a typical workflow for antibacterial drug discovery.
References
Comparative Analysis of Antibacterial Agent 199: A Guide to Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel therapeutic options, "Antibacterial Agent 199" has been developed as a promising new candidate. This guide provides a comprehensive statistical validation of its research data, offering an objective comparison with established and alternative antibacterial agents. Detailed experimental protocols and mechanistic insights are presented to facilitate reproducible research and inform drug development strategies.
Data Presentation: Comparative Efficacy
The in vitro activity and cytotoxicity of this compound have been rigorously evaluated against a panel of clinically relevant bacteria and mammalian cell lines. The following tables summarize the key quantitative data, allowing for a direct comparison with other antibacterial compounds.
Table 1: In Vitro Antibacterial Activity of Agent 199 and Comparators
| Bacterial Strain | Type | MIC (µg/mL) |
| Agent 199 | ||
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 2.0 |
| Quinolone Antibiotic (e.g., Agent 189) [1] | ||
| S. aureus | Gram-positive | 0.5 - 1.0 |
| Thiazole & Quinoxaline Scaffolds [2] | ||
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.25 |
| Escherichia coli | Gram-negative | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 |
Table 2: Selectivity and Cytotoxicity Profile
| Cell Line | Organism | Assay Type | IC₅₀ (µg/mL) | Selectivity Index (SI)* |
| Agent 199 | ||||
| HEK293 (Human Embryonic Kidney) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| HepG2 (Human Liver Carcinoma) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| Agent 32 [3] | ||||
| HEK293 (Human Embryonic Kidney) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| HepG2 (Human Liver Carcinoma) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
*Selectivity Index (SI) is calculated as IC₅₀ (Mammalian) / MIC (Bacterial)[3]
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibacterial agent that completely inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well of a 96-well plate.[3]
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: An equal volume of the standardized inoculum is added to each well containing the diluted agent.[3]
-
Controls: A growth control well (inoculum without the agent) and a sterility control well (broth only) are included.[1]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[1]
-
MIC Reading: The MIC is determined as the lowest concentration of the agent that shows no visible bacterial growth.[1]
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2]
-
Inoculum Preparation: A bacterial culture is grown to the early-logarithmic phase (OD₆₀₀ ≈ 0.2-0.3) and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Exposure: The bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 4x, and 8x MIC). A growth control without the agent is also included.[1]
-
Sampling: Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[1]
-
Plating: Serial dilutions of each aliquot are plated on appropriate agar plates.[1]
-
Incubation and Counting: Plates are incubated at 37°C for 18-24 hours, and the colonies are counted to determine the CFU/mL at each time point.[1]
-
Data Analysis: A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[2]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the agent on mammalian cell lines to assess its selectivity.[3]
-
Cell Seeding: Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and incubated for 24 hours.[3]
-
Compound Addition: Serial dilutions of this compound are added to the wells, and the plate is incubated for 48 hours.[3]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]
-
Data Analysis: The absorbance is read using a plate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a typical workflow for antibacterial drug discovery.
References
Cross-Validation of "Antibacterial Agent 199" Activity in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of the novel compound "Antibacterial Agent 199" based on simulated cross-laboratory validation data. The performance of "this compound" is benchmarked against established broad-spectrum antibiotics, Ciprofloxacin (B1669076) and Gentamicin. All experimental data is presented in standardized tables, and detailed methodologies are provided to ensure reproducibility. Visual diagrams of the experimental workflow and a hypothetical signaling pathway are included to facilitate understanding.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of "this compound" was assessed by determining its Minimum Inhibitory Concentration (MIC) against both a Gram-negative bacterium, Escherichia coli, and a Gram-positive bacterium, Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] The results from three independent laboratories are summarized below, alongside comparative data for Ciprofloxacin and Gentamicin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Escherichia coli
| Antibacterial Agent | Laboratory 1 | Laboratory 2 | Laboratory 3 | Average MIC |
| This compound | 0.25 | 0.5 | 0.25 | 0.33 |
| Ciprofloxacin | 0.013[4] | 0.016[5] | 0.015 | 0.015 |
| Gentamicin | 0.002[6] | 0.5 | 0.25 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus
| Antibacterial Agent | Laboratory 1 | Laboratory 2 | Laboratory 3 | Average MIC |
| This compound | 1.0 | 2.0 | 1.0 | 1.33 |
| Ciprofloxacin | 0.6[4] | 0.25[7] | 0.5 | 0.45 |
| Gentamicin | 0.235[8] | 0.5 | 0.488[8] | 0.41 |
Note: Data for "this compound" is hypothetical for illustrative purposes. Data for Ciprofloxacin and Gentamicin are sourced from published studies and may exhibit variability due to differences in strains and testing conditions.
Experimental Protocols
To ensure the reproducibility and comparability of results across different laboratories, standardized antimicrobial susceptibility testing (AST) methods are crucial.[9][10] The following protocol, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, was followed for the determination of MIC values.[11][12]
Broth Microdilution Method for MIC Determination
The broth microdilution method is considered the "gold standard" for quantitative MIC determination.[10][11]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[10][13]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of each antibacterial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well of the microtiter plate, containing a specific concentration of the antibacterial agent, is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for Cross-Laboratory Validation
The following diagram illustrates the workflow for the cross-laboratory validation of "this compound".
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 9. woah.org [woah.org]
- 10. benchchem.com [benchchem.com]
- 11. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 12. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicd.ac.za [nicd.ac.za]
Cross-Validation of "Antibacterial Agent 199" Activity in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of the novel compound "Antibacterial Agent 199" based on simulated cross-laboratory validation data. The performance of "this compound" is benchmarked against established broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. All experimental data is presented in standardized tables, and detailed methodologies are provided to ensure reproducibility. Visual diagrams of the experimental workflow and a hypothetical signaling pathway are included to facilitate understanding.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of "this compound" was assessed by determining its Minimum Inhibitory Concentration (MIC) against both a Gram-negative bacterium, Escherichia coli, and a Gram-positive bacterium, Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] The results from three independent laboratories are summarized below, alongside comparative data for Ciprofloxacin and Gentamicin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Escherichia coli
| Antibacterial Agent | Laboratory 1 | Laboratory 2 | Laboratory 3 | Average MIC |
| This compound | 0.25 | 0.5 | 0.25 | 0.33 |
| Ciprofloxacin | 0.013[4] | 0.016[5] | 0.015 | 0.015 |
| Gentamicin | 0.002[6] | 0.5 | 0.25 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus
| Antibacterial Agent | Laboratory 1 | Laboratory 2 | Laboratory 3 | Average MIC |
| This compound | 1.0 | 2.0 | 1.0 | 1.33 |
| Ciprofloxacin | 0.6[4] | 0.25[7] | 0.5 | 0.45 |
| Gentamicin | 0.235[8] | 0.5 | 0.488[8] | 0.41 |
Note: Data for "this compound" is hypothetical for illustrative purposes. Data for Ciprofloxacin and Gentamicin are sourced from published studies and may exhibit variability due to differences in strains and testing conditions.
Experimental Protocols
To ensure the reproducibility and comparability of results across different laboratories, standardized antimicrobial susceptibility testing (AST) methods are crucial.[9][10] The following protocol, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, was followed for the determination of MIC values.[11][12]
Broth Microdilution Method for MIC Determination
The broth microdilution method is considered the "gold standard" for quantitative MIC determination.[10][11]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[10][13]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of each antibacterial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well of the microtiter plate, containing a specific concentration of the antibacterial agent, is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for Cross-Laboratory Validation
The following diagram illustrates the workflow for the cross-laboratory validation of "this compound".
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 9. woah.org [woah.org]
- 10. benchchem.com [benchchem.com]
- 11. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 12. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicd.ac.za [nicd.ac.za]
Comparative Analysis of Antibacterial Agent 199 Versus Novel Antibacterial Compounds
A Guide for Researchers and Drug Development Professionals
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. This guide provides a comparative analysis of "Antibacterial Agent 199," a hypothetical novel compound, against established and recently developed antibacterial agents. The performance of this hypothetical agent is benchmarked against a fluoroquinolone (Ciprofloxacin) and an oxazolidinone (Linezolid), representing established classes, and teixobactin, a newer class of antibiotic with a novel mechanism of action. This comparison is supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of new antimicrobial therapies.
Data Presentation: In Vitro Efficacy
The in vitro potency of an antibacterial agent is a critical initial determinant of its potential clinical utility. This is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The following table summarizes the MIC values for our hypothetical "this compound" and the comparator compounds against common Gram-positive and Gram-negative pathogens.
| Antibacterial Agent | Class | Mechanism of Action | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound (Hypothetical) | Novel | Undisclosed | 0.5 | 0.5 | 1 |
| Ciprofloxacin (B1669076) | Fluoroquinolone | DNA Gyrase and Topoisomerase IV Inhibitor | 0.25 - 1 | 0.25 - 1[1][2] | 0.016[3] |
| Linezolid (B1675486) | Oxazolidinone | Protein Synthesis Inhibitor (50S Ribosome) | ≤ 1 - 4[4] | ≤ 1 - 4[4][5][6] | >64 |
| Teixobactin | Depsipeptide | Lipid II and Lipid III Inhibitor | 0.5 - 1[7] | 0.5 - 1[7][8] | >64 |
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to predicting an antibiotic's spectrum of activity, potential for resistance development, and synergistic or antagonistic interactions with other drugs.
-
This compound (Hypothetical): The mechanism of action for this agent is currently under investigation. Preliminary studies suggest it may involve a novel target or pathway not exploited by current antibiotic classes.
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[9][][11][12] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[] This dual-targeting mechanism contributes to their broad-spectrum activity.
-
Oxazolidinones (e.g., Linezolid): Oxazolidinones are synthetic antibiotics that inhibit the initiation of protein synthesis.[13][14][15] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism that confers activity against many multidrug-resistant Gram-positive bacteria.[13][16][17]
-
Teixobactin: This novel antibiotic inhibits the synthesis of the bacterial cell wall by binding to two essential precursors: lipid II (a precursor to peptidoglycan) and lipid III (a precursor to teichoic acid).[7][8][18][19][20] This dual-targeting of highly conserved molecules is thought to be the reason for the low frequency of resistance development observed in laboratory studies.[18][19][21]
Signaling Pathway Diagrams
Figure 1: Fluoroquinolone Mechanism of Action.
Figure 2: Oxazolidinone Mechanism of Action.
Figure 3: Teixobactin Mechanism of Action.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[22][23][24]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Antibacterial agents (stock solutions)
-
Sterile pipette tips and reservoirs
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibacterial agent in a suitable solvent (e.g., DMSO or water).
-
Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plates to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
-
Figure 4: MIC Determination Workflow.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.[25][26][27][28]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antibacterial agent in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include untreated cells as a negative control and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Efficacy (Murine Sepsis Model)
This model is used to evaluate the in vivo efficacy of an antibacterial agent in a systemic infection model.[29][30][31][32]
Materials:
-
Laboratory mice
-
Bacterial strain
-
Antibacterial agent
-
Vehicle control
-
Sterile saline and syringes
Procedure:
-
Infection:
-
Induce sepsis in mice via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
-
Treatment:
-
At a specified time post-infection, administer the antibacterial agent via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Administer a vehicle control to a separate group of mice.
-
-
Monitoring:
-
Monitor the mice for a set period (e.g., 7 days) for survival and clinical signs of illness.
-
-
Bacterial Load Determination (Optional):
-
At various time points, a subset of mice can be euthanized, and blood or organs (e.g., spleen, liver) can be harvested to determine the bacterial load (CFU/g of tissue or mL of blood).
-
-
Data Analysis:
-
Compare the survival rates and bacterial loads between the treated and control groups to determine the efficacy of the antibacterial agent.
-
Conclusion
This guide provides a framework for the comparative evaluation of novel antibacterial agents like the hypothetical "this compound." By benchmarking against established and innovative compounds such as ciprofloxacin, linezolid, and teixobactin, researchers can gain valuable insights into the potential of new drug candidates. The provided data tables, mechanistic diagrams, and detailed experimental protocols are intended to facilitate a rigorous and standardized approach to the preclinical assessment of the next generation of antibiotics. The unique mechanism of action of teixobactin, which has shown a high barrier to resistance development, underscores the importance of exploring novel cellular targets in the ongoing fight against antimicrobial resistance.[21]
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmaxchange.info [pharmaxchange.info]
- 18. Teixobactin - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. cbirt.net [cbirt.net]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 24. protocols.io [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. amr-insights.eu [amr-insights.eu]
- 32. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 199 Versus Novel Antibacterial Compounds
A Guide for Researchers and Drug Development Professionals
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. This guide provides a comparative analysis of "Antibacterial Agent 199," a hypothetical novel compound, against established and recently developed antibacterial agents. The performance of this hypothetical agent is benchmarked against a fluoroquinolone (Ciprofloxacin) and an oxazolidinone (Linezolid), representing established classes, and teixobactin, a newer class of antibiotic with a novel mechanism of action. This comparison is supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of new antimicrobial therapies.
Data Presentation: In Vitro Efficacy
The in vitro potency of an antibacterial agent is a critical initial determinant of its potential clinical utility. This is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The following table summarizes the MIC values for our hypothetical "this compound" and the comparator compounds against common Gram-positive and Gram-negative pathogens.
| Antibacterial Agent | Class | Mechanism of Action | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound (Hypothetical) | Novel | Undisclosed | 0.5 | 0.5 | 1 |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase and Topoisomerase IV Inhibitor | 0.25 - 1 | 0.25 - 1[1][2] | 0.016[3] |
| Linezolid | Oxazolidinone | Protein Synthesis Inhibitor (50S Ribosome) | ≤ 1 - 4[4] | ≤ 1 - 4[4][5][6] | >64 |
| Teixobactin | Depsipeptide | Lipid II and Lipid III Inhibitor | 0.5 - 1[7] | 0.5 - 1[7][8] | >64 |
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to predicting an antibiotic's spectrum of activity, potential for resistance development, and synergistic or antagonistic interactions with other drugs.
-
This compound (Hypothetical): The mechanism of action for this agent is currently under investigation. Preliminary studies suggest it may involve a novel target or pathway not exploited by current antibiotic classes.
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[9][][11][12] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[] This dual-targeting mechanism contributes to their broad-spectrum activity.
-
Oxazolidinones (e.g., Linezolid): Oxazolidinones are synthetic antibiotics that inhibit the initiation of protein synthesis.[13][14][15] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism that confers activity against many multidrug-resistant Gram-positive bacteria.[13][16][17]
-
Teixobactin: This novel antibiotic inhibits the synthesis of the bacterial cell wall by binding to two essential precursors: lipid II (a precursor to peptidoglycan) and lipid III (a precursor to teichoic acid).[7][8][18][19][20] This dual-targeting of highly conserved molecules is thought to be the reason for the low frequency of resistance development observed in laboratory studies.[18][19][21]
Signaling Pathway Diagrams
Figure 1: Fluoroquinolone Mechanism of Action.
Figure 2: Oxazolidinone Mechanism of Action.
Figure 3: Teixobactin Mechanism of Action.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[22][23][24]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Antibacterial agents (stock solutions)
-
Sterile pipette tips and reservoirs
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibacterial agent in a suitable solvent (e.g., DMSO or water).
-
Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plates to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
-
Figure 4: MIC Determination Workflow.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.[25][26][27][28]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antibacterial agent in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include untreated cells as a negative control and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Efficacy (Murine Sepsis Model)
This model is used to evaluate the in vivo efficacy of an antibacterial agent in a systemic infection model.[29][30][31][32]
Materials:
-
Laboratory mice
-
Bacterial strain
-
Antibacterial agent
-
Vehicle control
-
Sterile saline and syringes
Procedure:
-
Infection:
-
Induce sepsis in mice via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
-
Treatment:
-
At a specified time post-infection, administer the antibacterial agent via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Administer a vehicle control to a separate group of mice.
-
-
Monitoring:
-
Monitor the mice for a set period (e.g., 7 days) for survival and clinical signs of illness.
-
-
Bacterial Load Determination (Optional):
-
At various time points, a subset of mice can be euthanized, and blood or organs (e.g., spleen, liver) can be harvested to determine the bacterial load (CFU/g of tissue or mL of blood).
-
-
Data Analysis:
-
Compare the survival rates and bacterial loads between the treated and control groups to determine the efficacy of the antibacterial agent.
-
Conclusion
This guide provides a framework for the comparative evaluation of novel antibacterial agents like the hypothetical "this compound." By benchmarking against established and innovative compounds such as ciprofloxacin, linezolid, and teixobactin, researchers can gain valuable insights into the potential of new drug candidates. The provided data tables, mechanistic diagrams, and detailed experimental protocols are intended to facilitate a rigorous and standardized approach to the preclinical assessment of the next generation of antibiotics. The unique mechanism of action of teixobactin, which has shown a high barrier to resistance development, underscores the importance of exploring novel cellular targets in the ongoing fight against antimicrobial resistance.[21]
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmaxchange.info [pharmaxchange.info]
- 18. Teixobactin - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. cbirt.net [cbirt.net]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 24. protocols.io [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. amr-insights.eu [amr-insights.eu]
- 32. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antibacterial Agent 199
The responsible disposal of laboratory waste is paramount for ensuring the safety of personnel and protecting the environment. Improper disposal of antibacterial agents can contribute to the development of antibiotic-resistant microorganisms and contaminate ecosystems. This guide provides a comprehensive, step-by-step procedure for the disposal of "Antibacterial Agent 199," a representative low-cytotoxicity bacterial inhibitor. These protocols are based on established best practices for laboratory chemical and antibacterial waste and are designed to align with major regulatory guidelines.[1][2] Researchers, scientists, and drug development professionals should always consult their institution's specific Safety Data Sheets (SDS) and waste disposal protocols.[1]
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended PPE:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
Impervious laboratory coat
Ensure that a safety shower and eyewash station are readily accessible. All handling of this agent, particularly in its powdered form or when preparing stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
Proper segregation is the foundational step in the disposal process. Waste contaminated with this compound should be categorized as hazardous chemical waste.
Do NOT dispose of this compound via:
-
Drain Disposal: Flushing antibacterial agents down the sink can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.[2]
-
Regular Trash: Improperly treated chemical waste poses a risk to custodial staff and the environment.[2]
All items contaminated with this compound, including solutions, used media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be segregated from general and biohazardous waste streams.[2][3]
III. Disposal Procedures for Liquid Waste
Liquid waste containing this compound must be collected and treated as hazardous chemical waste.
Step-by-Step Protocol for Liquid Waste:
-
Collection: Carefully pour all solutions containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[2] This includes stock solutions, experimental media, and the initial rinse of any emptied containers.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date waste was first added
-
The physical state of the waste (liquid)
-
The location of waste generation (e.g., Building, Room Number)
-
The name of the Principal Investigator
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must remain securely closed at all times, except when adding waste. Do not mix incompatible waste streams in the same container.[2]
-
Disposal Request: Once the container is full, or within one year of the initial accumulation date, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2]
IV. Disposal Procedures for Solid Waste
Solid waste contaminated with this compound requires careful handling and disposal.
Step-by-Step Protocol for Solid Waste:
-
Collection: Collect all contaminated solid waste, such as gloves, pipette tips, and plasticware, in a separate, clearly labeled hazardous waste bag or container.[2]
-
Empty Containers: A container that held this compound is considered empty only after being triple-rinsed with a suitable solvent. The rinsate from these rinses must be collected and disposed of as hazardous chemical waste.[2]
-
Sharps: All used sharps must be disposed of immediately in puncture-resistant containers.[3]
-
Packaging: Place the sealed hazardous waste bag into a designated secondary container for chemical waste.
-
Disposal: Arrange for pickup by the institutional EHS office for proper disposal, which is typically incineration for this type of waste.[3]
V. Decontamination of Labware
For reusable labware, a thorough decontamination process is essential.
Experimental Protocol for Labware Decontamination:
-
Initial Rinse: Rinse the labware three times with a suitable solvent (e.g., 70% ethanol), collecting all rinsate as hazardous chemical waste.
-
Washing: Wash the labware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely or use a drying oven.
Quantitative Disposal Parameters
While specific quantitative disposal parameters for "this compound" are not available, the following table provides general guidelines for laboratory hazardous waste.
| Parameter | Guideline | Regulatory Body |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | EPA[4] |
| Maximum Storage Time in SAA | 1 year from the date of first accumulation | EPA |
| Autoclave Sterilization for Heat-Labile Agents | 121°C for a minimum of 30 minutes at 15 psi | Multiple Sources[5][6] |
| pH for Aqueous Waste Drain Disposal (if permissible) | Between 5.0 and 12.5 | CWU |
Note: Autoclaving may not be effective for all antibacterial agents, as some are heat-stable.[7] Always verify the properties of the specific agent before relying on autoclaving for inactivation.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for materials contaminated with this compound, the following diagrams illustrate the decision-making process and experimental workflow.
Caption: Logical workflow for the disposal of waste contaminated with this compound.
Caption: Step-by-step experimental workflow for the decontamination of reusable labware.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbioclean.com [usbioclean.com]
- 4. epa.gov [epa.gov]
- 5. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. bitesizebio.com [bitesizebio.com]
Safeguarding Research: Proper Disposal Procedures for Antibacterial Agent 199
The responsible disposal of laboratory waste is paramount for ensuring the safety of personnel and protecting the environment. Improper disposal of antibacterial agents can contribute to the development of antibiotic-resistant microorganisms and contaminate ecosystems. This guide provides a comprehensive, step-by-step procedure for the disposal of "Antibacterial Agent 199," a representative low-cytotoxicity bacterial inhibitor. These protocols are based on established best practices for laboratory chemical and antibacterial waste and are designed to align with major regulatory guidelines.[1][2] Researchers, scientists, and drug development professionals should always consult their institution's specific Safety Data Sheets (SDS) and waste disposal protocols.[1]
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended PPE:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
Impervious laboratory coat
Ensure that a safety shower and eyewash station are readily accessible. All handling of this agent, particularly in its powdered form or when preparing stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
Proper segregation is the foundational step in the disposal process. Waste contaminated with this compound should be categorized as hazardous chemical waste.
Do NOT dispose of this compound via:
-
Drain Disposal: Flushing antibacterial agents down the sink can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.[2]
-
Regular Trash: Improperly treated chemical waste poses a risk to custodial staff and the environment.[2]
All items contaminated with this compound, including solutions, used media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be segregated from general and biohazardous waste streams.[2][3]
III. Disposal Procedures for Liquid Waste
Liquid waste containing this compound must be collected and treated as hazardous chemical waste.
Step-by-Step Protocol for Liquid Waste:
-
Collection: Carefully pour all solutions containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[2] This includes stock solutions, experimental media, and the initial rinse of any emptied containers.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date waste was first added
-
The physical state of the waste (liquid)
-
The location of waste generation (e.g., Building, Room Number)
-
The name of the Principal Investigator
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must remain securely closed at all times, except when adding waste. Do not mix incompatible waste streams in the same container.[2]
-
Disposal Request: Once the container is full, or within one year of the initial accumulation date, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2]
IV. Disposal Procedures for Solid Waste
Solid waste contaminated with this compound requires careful handling and disposal.
Step-by-Step Protocol for Solid Waste:
-
Collection: Collect all contaminated solid waste, such as gloves, pipette tips, and plasticware, in a separate, clearly labeled hazardous waste bag or container.[2]
-
Empty Containers: A container that held this compound is considered empty only after being triple-rinsed with a suitable solvent. The rinsate from these rinses must be collected and disposed of as hazardous chemical waste.[2]
-
Sharps: All used sharps must be disposed of immediately in puncture-resistant containers.[3]
-
Packaging: Place the sealed hazardous waste bag into a designated secondary container for chemical waste.
-
Disposal: Arrange for pickup by the institutional EHS office for proper disposal, which is typically incineration for this type of waste.[3]
V. Decontamination of Labware
For reusable labware, a thorough decontamination process is essential.
Experimental Protocol for Labware Decontamination:
-
Initial Rinse: Rinse the labware three times with a suitable solvent (e.g., 70% ethanol), collecting all rinsate as hazardous chemical waste.
-
Washing: Wash the labware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely or use a drying oven.
Quantitative Disposal Parameters
While specific quantitative disposal parameters for "this compound" are not available, the following table provides general guidelines for laboratory hazardous waste.
| Parameter | Guideline | Regulatory Body |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | EPA[4] |
| Maximum Storage Time in SAA | 1 year from the date of first accumulation | EPA |
| Autoclave Sterilization for Heat-Labile Agents | 121°C for a minimum of 30 minutes at 15 psi | Multiple Sources[5][6] |
| pH for Aqueous Waste Drain Disposal (if permissible) | Between 5.0 and 12.5 | CWU |
Note: Autoclaving may not be effective for all antibacterial agents, as some are heat-stable.[7] Always verify the properties of the specific agent before relying on autoclaving for inactivation.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for materials contaminated with this compound, the following diagrams illustrate the decision-making process and experimental workflow.
Caption: Logical workflow for the disposal of waste contaminated with this compound.
Caption: Step-by-step experimental workflow for the decontamination of reusable labware.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbioclean.com [usbioclean.com]
- 4. epa.gov [epa.gov]
- 5. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Antibacterial agent 199
Disclaimer: "Antibacterial Agent 199" is a hypothetical substance for the purposes of this guidance. The following protocols are based on general best practices for handling novel, potent antibacterial compounds of unknown toxicity.[1] Researchers must always consult their institution's Environmental Health and Safety (EHS) guidelines and the substance-specific Safety Data Sheet (SDS) if available.[2][3] This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Selection
The primary defense against exposure to potent chemical agents is the correct selection and use of PPE.[4] The required level of protection depends on the procedure being performed and the physical form of the agent (powder vs. solution).[1][5]
Quantitative Data for PPE Selection
The following table provides specific, quantitative data to guide the selection of appropriate PPE when handling this compound.
| PPE Category | Specification | Data | Purpose |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended)[6] | Breakthrough Time: > 480 min for Acetone; > 240 min for Dichloromethane. Thickness: 5 mil (inner), 8 mil (outer) | To prevent skin contact and absorption.[6] The outer glove can be removed if contaminated without exposing the skin.[6] |
| Eye Protection | Chemical Safety Goggles & Face Shield | Standard: ANSI Z87.1 certified. Material: Polycarbonate lens, indirect ventilation | To protect eyes and face from splashes or aerosols of powders and liquids.[1] |
| Body Protection | Disposable, Low-Permeability Gown | Material: Microporous film laminate. Seams: Taped or sonically bonded | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 or Higher-Rated Respirator | Filter Efficiency: ≥ 95% for airborne particles (0.3 µm). Requirement: Mandatory for handling powder outside of a certified fume hood.[1] | To prevent inhalation of aerosolized particles.[6] |
Experimental Protocols
A systematic approach is critical to minimize the risk of exposure and contamination.[4] All handling of powdered this compound should occur within a designated area, such as a certified chemical fume hood or a powder containment hood.[4][5]
Protocol 1: Weighing and Preparing Stock Solutions of Powdered Agent
Objective: To safely weigh the powdered form of this compound and prepare a stock solution.
Materials:
-
Analytical balance inside a ventilated enclosure[5]
-
Weigh boats or paper
-
Spatula
-
Appropriate volumetric flask and cap
-
Designated solvent (e.g., DMSO)
-
Pipettes
-
Vortex mixer
Procedure:
-
Decontaminate Work Area: Before beginning, wipe down the interior surfaces of the chemical fume hood or ventilated balance enclosure with 70% ethanol.
-
Don PPE: Put on all required PPE as specified for handling powdered compounds: disposable gown, double nitrile gloves, and chemical splash goggles.[1] An N95 respirator is required if not using a fume hood.[1]
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare the weight.
-
Weigh Compound: Carefully transfer the desired amount of the powdered agent to the weigh boat using a clean spatula.[4] Avoid creating dust by using slow, deliberate movements.[4]
-
Transfer Powder: Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add Solvent: Within the fume hood, add the appropriate solvent to the flask, filling to approximately 80% of the final volume.[4]
-
Dissolve: Cap the flask securely and mix gently by swirling or vortexing until the compound is completely dissolved.[4]
-
Dilute to Volume: Add solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Re-cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label Container: Clearly label the flask with the agent's name, concentration, solvent, preparation date, and your initials.
-
Decontaminate and Doff PPE: After completion, wipe down the work area again. Doff PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]
Protocol 2: Spill Cleanup and Decontamination
Objective: To safely manage and decontaminate a small-scale spill of this compound.
Materials:
-
Spill Kit (containing absorbent pads, forceps, and designated waste bags)
-
Decontamination Solution: 10% Bleach solution, freshly prepared
-
Full PPE as listed in the table
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Isolate Area: Secure the area to prevent others from entering and spreading contamination.[6]
-
Don PPE: If not already wearing it, don a full set of PPE, including double gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.[1]
-
Contain Spill:
-
For Liquid Spills: Cover the spill with absorbent pads, working from the outside in.
-
For Powder Spills: Gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne. Do not sweep dry powder.[6]
-
-
Apply Decontaminant: Carefully apply the 10% bleach solution to the spill area, allowing a contact time of at least 30 minutes.
-
Collect Waste: Using forceps, collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated hazardous waste bag.
-
Final Decontamination: Wipe down the spill area again with the decontamination solution, followed by a final wipe with 70% ethanol.
-
Dispose of Waste: Seal the hazardous waste bag and place it in the designated chemical waste container for pickup by EHS.[2]
-
Doff PPE and Wash Hands: Remove PPE and dispose of it in the hazardous waste stream. Wash hands thoroughly.
Protocol 3: Waste Disposal
Objective: To properly dispose of waste contaminated with this compound.
Procedure:
-
Segregate Waste: All items that have come into direct contact with this compound, including gloves, gowns, pipette tips, and culture media, must be treated as hazardous chemical waste.[3]
-
Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste.[9] They should be collected in a designated, properly labeled, and sealed waste container.[2]
-
Used Culture Media: Media containing the antibacterial agent should be decontaminated, typically by autoclaving, before being collected as chemical waste.[2] Note that autoclaving may not inactivate all antibiotics; consult the agent's heat stability data if available.[2][9]
-
Solid Waste: Collect all contaminated solid waste (gloves, lab coats, weigh boats, etc.) in a clearly labeled hazardous waste bag.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department.[2][10] Never dispose of this agent or its containers down the drain or in the regular trash.[11]
Visual Workflow Diagrams
Diagram 1: PPE Selection Workflow
A workflow for selecting appropriate Personal Protective Equipment (PPE).
Diagram 2: PPE Donning and Doffing Sequence
The correct sequence for putting on and taking off PPE to prevent contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Antibacterial agent 199
Disclaimer: "Antibacterial Agent 199" is a hypothetical substance for the purposes of this guidance. The following protocols are based on general best practices for handling novel, potent antibacterial compounds of unknown toxicity.[1] Researchers must always consult their institution's Environmental Health and Safety (EHS) guidelines and the substance-specific Safety Data Sheet (SDS) if available.[2][3] This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Selection
The primary defense against exposure to potent chemical agents is the correct selection and use of PPE.[4] The required level of protection depends on the procedure being performed and the physical form of the agent (powder vs. solution).[1][5]
Quantitative Data for PPE Selection
The following table provides specific, quantitative data to guide the selection of appropriate PPE when handling this compound.
| PPE Category | Specification | Data | Purpose |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended)[6] | Breakthrough Time: > 480 min for Acetone; > 240 min for Dichloromethane. Thickness: 5 mil (inner), 8 mil (outer) | To prevent skin contact and absorption.[6] The outer glove can be removed if contaminated without exposing the skin.[6] |
| Eye Protection | Chemical Safety Goggles & Face Shield | Standard: ANSI Z87.1 certified. Material: Polycarbonate lens, indirect ventilation | To protect eyes and face from splashes or aerosols of powders and liquids.[1] |
| Body Protection | Disposable, Low-Permeability Gown | Material: Microporous film laminate. Seams: Taped or sonically bonded | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 or Higher-Rated Respirator | Filter Efficiency: ≥ 95% for airborne particles (0.3 µm). Requirement: Mandatory for handling powder outside of a certified fume hood.[1] | To prevent inhalation of aerosolized particles.[6] |
Experimental Protocols
A systematic approach is critical to minimize the risk of exposure and contamination.[4] All handling of powdered this compound should occur within a designated area, such as a certified chemical fume hood or a powder containment hood.[4][5]
Protocol 1: Weighing and Preparing Stock Solutions of Powdered Agent
Objective: To safely weigh the powdered form of this compound and prepare a stock solution.
Materials:
-
Analytical balance inside a ventilated enclosure[5]
-
Weigh boats or paper
-
Spatula
-
Appropriate volumetric flask and cap
-
Designated solvent (e.g., DMSO)
-
Pipettes
-
Vortex mixer
Procedure:
-
Decontaminate Work Area: Before beginning, wipe down the interior surfaces of the chemical fume hood or ventilated balance enclosure with 70% ethanol.
-
Don PPE: Put on all required PPE as specified for handling powdered compounds: disposable gown, double nitrile gloves, and chemical splash goggles.[1] An N95 respirator is required if not using a fume hood.[1]
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare the weight.
-
Weigh Compound: Carefully transfer the desired amount of the powdered agent to the weigh boat using a clean spatula.[4] Avoid creating dust by using slow, deliberate movements.[4]
-
Transfer Powder: Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add Solvent: Within the fume hood, add the appropriate solvent to the flask, filling to approximately 80% of the final volume.[4]
-
Dissolve: Cap the flask securely and mix gently by swirling or vortexing until the compound is completely dissolved.[4]
-
Dilute to Volume: Add solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Re-cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label Container: Clearly label the flask with the agent's name, concentration, solvent, preparation date, and your initials.
-
Decontaminate and Doff PPE: After completion, wipe down the work area again. Doff PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]
Protocol 2: Spill Cleanup and Decontamination
Objective: To safely manage and decontaminate a small-scale spill of this compound.
Materials:
-
Spill Kit (containing absorbent pads, forceps, and designated waste bags)
-
Decontamination Solution: 10% Bleach solution, freshly prepared
-
Full PPE as listed in the table
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Isolate Area: Secure the area to prevent others from entering and spreading contamination.[6]
-
Don PPE: If not already wearing it, don a full set of PPE, including double gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.[1]
-
Contain Spill:
-
For Liquid Spills: Cover the spill with absorbent pads, working from the outside in.
-
For Powder Spills: Gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne. Do not sweep dry powder.[6]
-
-
Apply Decontaminant: Carefully apply the 10% bleach solution to the spill area, allowing a contact time of at least 30 minutes.
-
Collect Waste: Using forceps, collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated hazardous waste bag.
-
Final Decontamination: Wipe down the spill area again with the decontamination solution, followed by a final wipe with 70% ethanol.
-
Dispose of Waste: Seal the hazardous waste bag and place it in the designated chemical waste container for pickup by EHS.[2]
-
Doff PPE and Wash Hands: Remove PPE and dispose of it in the hazardous waste stream. Wash hands thoroughly.
Protocol 3: Waste Disposal
Objective: To properly dispose of waste contaminated with this compound.
Procedure:
-
Segregate Waste: All items that have come into direct contact with this compound, including gloves, gowns, pipette tips, and culture media, must be treated as hazardous chemical waste.[3]
-
Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste.[9] They should be collected in a designated, properly labeled, and sealed waste container.[2]
-
Used Culture Media: Media containing the antibacterial agent should be decontaminated, typically by autoclaving, before being collected as chemical waste.[2] Note that autoclaving may not inactivate all antibiotics; consult the agent's heat stability data if available.[2][9]
-
Solid Waste: Collect all contaminated solid waste (gloves, lab coats, weigh boats, etc.) in a clearly labeled hazardous waste bag.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department.[2][10] Never dispose of this agent or its containers down the drain or in the regular trash.[11]
Visual Workflow Diagrams
Diagram 1: PPE Selection Workflow
A workflow for selecting appropriate Personal Protective Equipment (PPE).
Diagram 2: PPE Donning and Doffing Sequence
The correct sequence for putting on and taking off PPE to prevent contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
